3,4,5,6-Tetrachloropyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrachloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJKNPWSJPKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501357 | |
| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17368-22-8 | |
| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of a Polychlorinated Pyridinol
This technical guide delves into the chemical intricacies of 3,4,5,6-Tetrachloropyridin-2-ol, a molecule of significant interest in environmental science and toxicology. As a senior application scientist, the aim is not merely to present data but to provide a cohesive understanding of this compound, from its fundamental structure to its environmental impact and handling protocols. It is important to note that while this guide strives for comprehensive detail, specific experimental data for this particular isomer is not always readily available. In such instances, we will draw upon established principles and data from closely related analogs to provide a scientifically grounded perspective, with all such inferences being clearly stated.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a polychlorinated derivative of 2-hydroxypyridine. The pyridine ring, a foundational scaffold in many pharmaceuticals and bioactive molecules, is heavily substituted with chlorine atoms, which profoundly influences its chemical and physical properties.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17368-22-8[1][2][3][4] |
| Molecular Formula | C₅HCl₄NO[1][3] |
| Molecular Weight | 232.9 g/mol [2] |
| InChI Key | PYBJKNPWSJPKDG-UHFFFAOYSA-N[2] |
1.1. Structural Elucidation and Tautomerism
The structure of this compound consists of a pyridine ring with chlorine atoms at positions 3, 4, 5, and 6, and a hydroxyl group at position 2. This substitution pattern leads to a highly electron-deficient aromatic system.
A crucial aspect of the chemistry of 2-hydroxypyridines is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its tautomeric form, 3,4,5,6-Tetrachloro-1H-pyridin-2-one. The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridin-2-one form is the predominant tautomer.
Caption: Tautomeric equilibrium of this compound.
1.2. Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on its structure and data from related polychlorinated pyridines.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale/Reference |
| Physical State | White to off-white solid | Analogy with other chlorinated pyridines. |
| Melting Point | > 150 °C | High degree of chlorination and potential for strong intermolecular interactions. |
| Boiling Point | > 300 °C | Expected high value due to molecular weight and polarity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol.[5] | The polar hydroxyl group is offset by the four lipophilic chlorine atoms. |
| logP | ~3-4 | Estimated based on the high degree of chlorination. |
Section 2: Synthesis and Reactivity
2.1. Postulated Synthetic Pathway: Hydrolysis of Pentachloropyridine
The rationale behind this proposed pathway lies in the reactivity of pentachloropyridine towards nucleophilic substitution. The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles, with the positions of attack being influenced by the electronic nature of the ring and the reaction conditions. Partial hydrolysis of pentachloropyridine can lead to the formation of tetrachloropyridinols.[2][3][6]
Caption: Postulated synthetic pathway for this compound.
2.1.1. General Experimental Protocol (Hypothesized)
This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized and performed with extreme caution in a controlled laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve pentachloropyridine in a suitable solvent (e.g., dioxane or a high-boiling alcohol).
-
Reagent Addition: Slowly add a stoichiometric amount of an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture. The molar ratio of the base to pentachloropyridine is critical to control the degree of hydrolysis and should be carefully calculated.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., hydrochloric acid). The product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
2.2. Reactivity Profile
The reactivity of this compound is dictated by the presence of the hydroxyl group and the four electron-withdrawing chlorine atoms on the pyridine ring.
-
Acidity: The hydroxyl group is expected to be acidic due to the inductive effect of the chlorine atoms and the resonance stabilization of the resulting pyridinolate anion.
-
Nucleophilic Substitution: The remaining chlorine atoms may be susceptible to further nucleophilic substitution under forcing conditions, although the presence of the negatively charged oxygen in the pyridinolate form would deactivate the ring towards such reactions.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of alcohols, such as etherification and esterification, to yield a variety of derivatives.
Section 3: Spectroscopic Characterization (Predicted)
Experimental spectral data for this compound is scarce in the public domain. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| OH | 5.0 - 8.0 (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |
| ¹³C NMR | ||
| C2 (C-OH) | 160 - 170 | Carbon bearing the hydroxyl group in a pyridinol system. |
| C3, C4, C5, C6 (C-Cl) | 120 - 150 | Carbons attached to chlorine atoms in an electron-deficient pyridine ring. The exact shifts would be influenced by the relative positions. |
3.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=C/C=N bonds.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is anticipated for the hydroxyl group.
-
C=C and C=N stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, would be indicative of the carbon-chlorine bonds.
3.2. Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight and isotopic pattern of this compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 231 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
-
Isotopic Pattern: Due to the presence of four chlorine atoms, a characteristic isotopic cluster of peaks would be observed for the molecular ion and its fragments, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for identifying polychlorinated compounds.
Section 4: Applications and Areas of Research
The primary significance of this compound lies in its role as a metabolite and degradation product of widely used organophosphate pesticides, such as chlorpyrifos, and herbicides like triclopyr.[2] This context defines its main areas of application and research interest.
-
Environmental Monitoring: As a persistent and water-soluble metabolite, it serves as a crucial biomarker for assessing the environmental contamination and breakdown of its parent pesticides.[2]
-
Toxicological Research: Studies have indicated that this compound may exhibit its own toxicological effects, including the potential for endocrine disruption and cellular toxicity.[2] Further research is essential to fully understand its impact on non-target organisms and human health.
-
Reference Standard: In analytical chemistry, pure this compound is essential as a reference standard for the accurate quantification of this metabolite in environmental and biological samples.
Section 5: Safety, Handling, and Toxicology
Given the high degree of chlorination and its classification as a metabolite of toxic pesticides, this compound must be handled with extreme caution, assuming it to be a highly toxic and hazardous substance. The following guidelines are based on best practices for handling hazardous chemicals and information from related polychlorinated compounds, in the absence of a specific Safety Data Sheet (SDS) for this isomer.
5.1. Hazard Classification (Presumed)
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
5.2. Recommended Handling Procedures
-
Engineering Controls: All handling should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.
-
-
Hygiene Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
5.4. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.
Section 6: Conclusion and Future Perspectives
This compound represents a molecule at the intersection of synthetic chemistry, environmental science, and toxicology. While its direct applications in drug development are not apparent, its significance as an environmental contaminant and a potential toxicant warrants continued investigation. Future research should focus on elucidating its precise toxicological profile, developing sensitive and reliable analytical methods for its detection, and exploring potential bioremediation strategies for its removal from the environment. A deeper understanding of the chemistry and biology of this and other polychlorinated pyridinols is crucial for safeguarding environmental and human health in a world where synthetic chemicals are ubiquitous.
References
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Chemsigma. (2026). 17368-22-8 this compound. Retrieved January 14, 2026, from [Link]
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Chemsigma. (n.d.). This compound [17368-22-8]. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- Google Patents. (n.d.). CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method.
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Capot Chemical. (2013). MSDS of 3,5,6-Trichloropyridin-2-ol sodium. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
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PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2024). 3,5,6-Trichloro-2-pyridinol. PMC. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrachloro-4-pyridinol. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved January 14, 2026, from [Link]
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Toxicology Excellence for Risk Assessment. (2002). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2024). 3,5,6-Trichloropyridin-2-ol. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c. Retrieved January 14, 2026, from [Link]
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VNU University of Science. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved January 14, 2026, from [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved January 14, 2026, from [Link]
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3,4,5,6-Tetrachloropyridin-2-ol molecular weight
An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol: Synthesis, Characterization, and Toxicological Significance
Executive Summary
This technical guide provides a comprehensive overview of this compound, a member of the chlorinated pyridinol class of compounds. While data for this specific isomer is limited, this document synthesizes information from closely related and commercially significant analogues, such as 2,3,5,6-tetrachloropyridine and the major pesticide metabolite 3,5,6-trichloro-2-pyridinol (TCP), to provide a robust framework for researchers, scientists, and drug development professionals. The guide covers essential physicochemical properties, detailed protocols for synthesis and analytical characterization, toxicological implications, and critical safety procedures. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this paper serves as a vital resource for understanding and working with this chemical family.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is a precise understanding of the molecule's identity and physical characteristics. Chlorinated pyridinols exist in tautomeric equilibrium with their corresponding pyridone forms, a factor that influences their chemical behavior and analytical signature.
Nomenclature and Structure
-
Systematic (IUPAC) Name: this compound
-
Alternative Name: 3,4,5,6-Tetrachloro-2(1H)-pyridone
-
CAS Number: Not broadly available for this specific isomer. The closely related precursor, 2,3,5,6-Tetrachloropyridine, is registered under CAS RN 2402-79-1.
-
Molecular Formula: C₅HCl₄NO
-
Molecular Weight: 232.88 g/mol
The structure is characterized by a pyridine ring substituted with four chlorine atoms and a single hydroxyl group at the C2 position. This high degree of chlorination significantly impacts the molecule's reactivity, solubility, and biological activity.
Physicochemical Data
| Property | Value (for 2,3,5,6-Tetrachloropyridine) | Source |
| Molecular Weight | 216.87 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 91 - 95 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Vapor Pressure | 0.02 mm Hg at 25°C | [1] |
| Water Solubility | Approx. 30 mg/L at 25°C | [1] |
| Log Kow | 3.32 | [1] |
Synthesis and Purification
The synthesis of chlorinated pyridinols is a critical process for obtaining analytical standards and for metabolic studies. The most common and logical pathway involves the hydrolysis of a corresponding polychlorinated pyridine precursor. This approach is favored for its reliability and relatively high yields.
Rationale for Synthetic Strategy
The synthesis of a pyridinol from a polychlorinated pyridine, such as the conversion of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloro-2-pyridinol, relies on nucleophilic aromatic substitution.[3] In this reaction, a hydroxide ion (from a base like NaOH or KOH) attacks one of the carbon atoms on the electron-deficient pyridine ring, displacing a chloride ion. The choice of reaction conditions—temperature, solvent, and catalyst—is critical.
-
Temperature: Elevated temperatures (e.g., 100-120°C) are necessary to overcome the activation energy for displacing a strongly bonded chlorine atom from the aromatic ring.[3]
-
Catalyst: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride, is often employed.[3] This is because the pyridine precursor has low water solubility, while the hydroxide nucleophile is in the aqueous phase. The catalyst facilitates the transfer of the hydroxide ion into the organic phase where the reaction occurs, dramatically increasing the reaction rate.
Sources
An In-Depth Technical Guide to the Physical Properties of 3,4,5,6-Tetrachloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 3,4,5,6-tetrachloropyridin-2-ol (CAS No. 17368-22-8). While direct experimental data for this specific isomer is limited in publicly accessible literature, this document offers a robust predictive overview based on the well-characterized properties of its isomers, such as 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. By examining the influence of chlorine substitution patterns on the pyridinol scaffold, we can infer the probable characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in drug discovery and materials science, providing not only predicted physicochemical parameters but also detailed, field-proven experimental protocols for their empirical determination. Our approach emphasizes scientific integrity and a deep understanding of the structure-property relationships inherent to halogenated heterocyclic systems.
Introduction: The Significance of Chlorinated Pyridinols
Chlorinated pyridines and their derivatives are pivotal structural motifs in pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto the pyridine ring profoundly influences the molecule's electronic distribution, lipophilicity, metabolic stability, and receptor binding affinity. This compound, a member of this class, presents a unique substitution pattern that is expected to confer distinct physicochemical properties. Understanding these properties is paramount for its potential applications, from serving as a synthetic intermediate to being a pharmacologically active agent itself.
A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-2-one form. This equilibrium is sensitive to the solvent environment and the nature of substituents on the ring. The extensive chlorination in this compound is anticipated to significantly influence this tautomeric balance, which in turn will affect its hydrogen bonding capabilities, acidity, and overall biological activity.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties: A Comparative Analysis
| Property | 2,3,5,6-Tetrachloropyridine | 3,5,6-Trichloropyridin-2-ol | This compound (Predicted) |
| CAS Number | 2402-79-1 | 6515-38-4 | 17368-22-8 |
| Molecular Formula | C₅HCl₄N | C₅H₂Cl₃NO | C₅HCl₄NO |
| Molecular Weight | 216.87 g/mol | 198.43 g/mol | 232.88 g/mol |
| Melting Point | 91 °C[1] | 172-174 °C[2] | Expected to be high, likely >150 °C |
| Boiling Point | 251 °C[1] | 254.8 °C[2] | Expected to be >250 °C |
| Water Solubility | ~30 mg/L at 25 °C[1] | Moderately soluble[3] | Expected to have low water solubility |
| Organic Solvent Solubility | Very soluble in ether, ethanol, petroleum ether | Soluble in organic solvents[3] | Expected to be soluble in polar organic solvents like DMSO and methanol.[4] |
| pKa | -0.80 (of conjugate acid) | 3.78 (predicted)[4] | Expected to be acidic, with a pKa lower than 3,5,6-trichloropyridin-2-ol due to the additional chlorine atom. |
Expert Insights: The presence of the hydroxyl group in the pyridinols, capable of hydrogen bonding, generally leads to a higher melting point compared to the corresponding tetrachloropyridine. The additional chlorine atom in this compound, compared to 3,5,6-trichloropyridin-2-ol, is expected to further increase the melting point due to increased molecular weight and van der Waals forces. The strong electron-withdrawing effect of the four chlorine atoms will significantly increase the acidity of the hydroxyl group, resulting in a lower pKa.
Predicted Spectral Characteristics
While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its isomers and the known effects of its functional groups.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, a single, broad singlet is expected for the hydroxyl proton (-OH). Its chemical shift will be highly dependent on the solvent and concentration. The pyridone tautomer, if present, would show an N-H proton signal, also a broad singlet, at a different chemical shift. Due to the full substitution of the pyridine ring, no other proton signals are expected.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more informative. Five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chlorine and oxygen atoms. The carbon bearing the hydroxyl group (C2) is expected to be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations will likely appear in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 232.88 g/mol . A characteristic isotopic pattern for four chlorine atoms will be observed for the molecular ion and its fragments.
Experimental Protocols for Physicochemical Characterization
To empirically determine the physical properties of this compound, the following detailed protocols are recommended.
Melting Point Determination
Principle: The melting point is a key indicator of purity. A sharp melting range (0.5-1 °C) is characteristic of a pure compound.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
Perform a rapid preliminary measurement to determine the approximate melting range.
-
For an accurate measurement, set the starting temperature to about 15-20 °C below the approximate melting point.
-
Use a slow heating rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[6][7]
-
Caption: Workflow for accurate melting point determination.
Solubility Assessment
Principle: Solubility in various solvents provides insights into the polarity and the presence of acidic or basic functional groups.
Methodology:
-
Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Procedure:
-
Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. If not fully dissolved, gently heat the sample and observe for any change in solubility.
-
For aqueous solutions, test the pH with litmus paper or a pH meter to confirm the acidic or basic nature of the compound.[8][9]
-
pKa Determination for Sparingly Soluble Compounds
Principle: Due to the expected low water solubility, a potentiometric titration in a co-solvent system followed by extrapolation to aqueous conditions is the recommended method.
Methodology:
-
Co-solvent System: A series of methanol-water or DMSO-water mixtures (e.g., 20%, 40%, 60%, 80% organic solvent).
-
Procedure:
-
Prepare a solution of the compound in each co-solvent mixture.
-
Titrate the solution with a standardized solution of NaOH, monitoring the pH with a calibrated pH meter.
-
Determine the apparent pKa (pKa') in each co-solvent mixture from the half-equivalence point of the titration curve.
-
Plot the pKa' values against the mole fraction of the organic solvent and extrapolate to zero organic solvent concentration to obtain the aqueous pKa.[3][10]
-
Caption: Workflow for pKa determination using co-solvents.
Safety and Handling
Chlorinated pyridines should be handled with care, as they can be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While a complete experimental profile of this compound is yet to be established in the public domain, this guide provides a robust, scientifically-grounded framework for understanding its physical properties. Through a comparative analysis of its isomers, we have predicted its key physicochemical characteristics. Furthermore, the detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions. This work underscores the importance of a systematic approach to the characterization of novel compounds in the fields of drug discovery and chemical research.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Taher, A. (2017, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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Santa Monica College. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5,6-Trichloro-2-pyridinol. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). TCPy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloropyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloro-4-pyridinol. PubChem Compound Database. Retrieved from [Link]
-
Subirats, X., et al. (2019). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
-
Toxicology Excellence for Risk Assessment. (2009). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
-
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An In-depth Technical Guide to the Synthesis of 3,5,6-Trichloropyridin-2-ol
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5,6-trichloropyridin-2-ol, a critical intermediate in the production of several key agricultural chemicals. While the inquiry specified 3,4,5,6-tetrachloropyridin-2-ol, the overwhelmingly prevalent and industrially significant compound is its trichloro-analogue. This guide will, therefore, focus on the synthesis of 3,5,6-trichloropyridin-2-ol, with the understanding that this is likely the molecule of interest for researchers, scientists, and drug development professionals. We will delve into two major synthetic routes: the hydrolysis of a tetrachloropyridine precursor and a multi-step process commencing from trichloroacetyl chloride and acrylonitrile. The causality behind experimental choices, detailed protocols, and the underlying chemical principles will be explored to provide a robust and practical resource.
Introduction: The Significance of 3,5,6-Trichloropyridin-2-ol
3,5,6-Trichloropyridin-2-ol, often abbreviated as TCP, is a heterocyclic aromatic alcohol of significant industrial importance. Its primary application lies in its role as a key precursor in the synthesis of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[1][2] The biological activity of these downstream products makes the efficient and cost-effective synthesis of TCP a subject of considerable interest in agrochemical research and manufacturing. This guide will elucidate the most prominent and field-proven methodologies for its preparation.
Synthesis Pathway I: Hydrolysis of 2,3,5,6-Tetrachloropyridine
A common and direct method for the synthesis of 3,5,6-trichloropyridin-2-ol involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine. This process is favored for its relatively straightforward, single-step conversion.
Underlying Principles
The hydrolysis of 2,3,5,6-tetrachloropyridine is a nucleophilic aromatic substitution reaction. The hydroxyl group from an alkaline source, such as sodium hydroxide or potassium hydroxide, displaces one of the chlorine atoms on the pyridine ring. The substitution preferentially occurs at the 2-position due to the activating effect of the ring nitrogen. The reaction is typically carried out in an aqueous medium, often under pressure and at elevated temperatures to drive the reaction to completion. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the interaction between the aqueous hydroxide and the organic tetrachloropyridine.
Experimental Protocol
The following protocol is a representative example of the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine:
-
Reaction Setup: A high-pressure autoclave is charged with 2,3,5,6-tetrachloropyridine, water, a stoichiometric excess of sodium hydroxide (or potassium hydroxide), and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).[3][4]
-
Reaction Conditions: The mixture is heated to a temperature in the range of 120-155°C, resulting in a pressure of approximately 0.25-0.55 MPa.[4] The reaction is maintained under these conditions with vigorous stirring for 2-5.5 hours.[4]
-
Workup and Isolation: After cooling, the reaction mixture is acidified with an acid such as hydrochloric acid to a pH of 4.0-4.5.[3] This protonates the resulting pyridinolate salt, causing the 3,5,6-trichloropyridin-2-ol to precipitate out of the solution.
-
Purification: The solid product is collected by filtration, washed with deionized water to remove inorganic salts, and then dried to yield the final product. Product purity can be assessed by techniques such as gas chromatography.[3]
Process Visualization
Caption: Hydrolysis of 2,3,5,6-Tetrachloropyridine to 3,5,6-Trichloropyridin-2-ol.
Synthesis Pathway II: From Trichloroacetyl Chloride and Acrylonitrile
An alternative and widely patented route to 3,5,6-trichloropyridin-2-ol involves the reaction of trichloroacetyl chloride with acrylonitrile.[5][6][7] This pathway is more complex, involving addition, cyclization, and aromatization steps, but offers the advantage of utilizing different starting materials.
Mechanistic Overview
This synthetic approach can be broken down into three key stages:
-
Addition Reaction: Trichloroacetyl chloride undergoes an addition reaction with acrylonitrile in the presence of a catalyst, typically a copper(I) salt, to form 2,2,4-trichloro-4-cyanobutanoyl chloride.[6]
-
Cyclization: The intermediate, 2,2,4-trichloro-4-cyanobutanoyl chloride, is then cyclized in the presence of anhydrous HCl. This step forms a dihydropyridinone intermediate, 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one.[6]
-
Aromatization: The final step is the aromatization of the dihydropyridinone intermediate to yield 3,5,6-trichloropyridin-2-ol. This can be achieved by treatment with an aqueous base or with a chloride ion source in an organic solvent.[6]
A notable advantage of this stepwise approach is the ability to separate the individual reactions, which prevents byproducts from one step from interfering with subsequent steps.[6]
Experimental Protocol (Stepwise Approach)
The following is a generalized, stepwise protocol for this synthesis pathway:
-
Addition: Trichloroacetyl chloride, acrylonitrile, and a catalytic amount of a copper salt are heated in an inert solvent. The reaction is monitored until the starting materials are consumed.
-
Cyclization: The resulting 2,2,4-trichloro-4-cyanobutanoyl chloride is dissolved in an inert organic solvent and treated with anhydrous HCl under pressure to induce cyclization.
-
Aromatization: The cyclized intermediate is then subjected to conditions that promote the elimination of HCl to form the aromatic 3,5,6-trichloropyridin-2-ol.
-
Isolation and Purification: The final product is isolated and purified using standard techniques such as crystallization or chromatography.
Process Visualization
Caption: Multi-step synthesis of 3,5,6-Trichloropyridin-2-ol.
Precursor Synthesis: Preparation of 2,3,5,6-Tetrachloropyridine
For the hydrolysis pathway, an efficient synthesis of the starting material, 2,3,5,6-tetrachloropyridine, is crucial. One common method is the reduction of pentachloropyridine.[8]
Reductive Dechlorination
Pentachloropyridine can be selectively dechlorinated at the 4-position to yield 2,3,5,6-tetrachloropyridine. This reduction can be achieved using metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium.[9] The reaction is typically carried out at temperatures ranging from 20°C to 100°C.[9]
Process Visualization
Caption: Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I: Hydrolysis | Pathway II: From Acrylonitrile |
| Starting Materials | 2,3,5,6-Tetrachloropyridine, NaOH/KOH | Trichloroacetyl Chloride, Acrylonitrile |
| Number of Steps | 1 | 3+ |
| Reaction Conditions | High Temperature, High Pressure | Moderate to High Temperature, Pressure in Cyclization Step |
| Key Intermediates | None (direct conversion) | 2,2,4-Trichloro-4-cyanobutanoyl chloride, 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one |
| Advantages | Simpler process, fewer steps | Utilizes different starting materials, allows for stepwise control |
| Disadvantages | Requires synthesis of tetrachloropyridine precursor | More complex, multiple steps and intermediates |
Conclusion
The synthesis of 3,5,6-trichloropyridin-2-ol is a well-established process with multiple viable routes. The choice between the hydrolysis of 2,3,5,6-tetrachloropyridine and the multi-step synthesis from trichloroacetyl chloride and acrylonitrile will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired process control. Both pathways, when optimized, can provide high yields of this industrially vital chemical intermediate. Further research continues to focus on improving reaction efficiency, reducing waste, and developing more sustainable synthetic methodologies.
References
- US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents. (n.d.).
-
2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem. (n.d.). Retrieved from [Link]
- EP0397281A2 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Google Patents. (n.d.).
- CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents. (n.d.).
- Nomura, G. S., & Patterson, Jr., D. G. (1995). Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-¹³C₅-¹⁵N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos). Journal of labelled compounds & radiopharmaceuticals, 36(4), 369-374.
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents. (n.d.).
- CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents. (n.d.).
-
3,5,6-Trichloropyridin-2-ol - PMC - NIH. (n.d.). Retrieved from [Link]
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Process for recovering 2,3,5,6-tetrachloropyridine from mixtures of chlorinated pyridines - European Patent Office. (n.d.). Retrieved from [Link]
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Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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3,5,6-Trichloropyridin-2-ol - ResearchGate. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5,6-Tetrachloropyridin-2-ol, a polychlorinated pyridinol, is a versatile chemical intermediate with significant implications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications. We will delve into its tautomeric nature, spectroscopic characterization, and its role as a building block for more complex molecules. Particular emphasis is placed on the synthetic pathways and the mechanistic principles governing its reactivity, offering valuable insights for researchers engaged in the development of novel chemical entities.
Introduction: Unveiling this compound
This compound, registered under CAS number 17368-22-8, is a chlorinated heterocyclic compound. Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a hydroxyl group at the 2-position. The presence of multiple electron-withdrawing chlorine atoms and the hydroxyl group imparts unique chemical properties to the molecule, making it a subject of interest in synthetic and medicinal chemistry.
A crucial aspect of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 3,4,5,6-Tetrachloropyridin-2(1H)-one. This equilibrium is a common feature of 2-hydroxypyridines and significantly influences the compound's reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 17368-22-8 | |
| Molecular Formula | C₅HCl₄NO | |
| Molecular Weight | 232.88 g/mol | |
| Tautomeric Form | 3,4,5,6-Tetrachloropyridin-2(1H)-one |
Synthesis of this compound
The synthesis of highly chlorinated pyridines can be challenging. While a direct, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through the hydrolysis of a suitable precursor, pentachloropyridine. The high degree of chlorination in the starting material is crucial for obtaining the desired tetrachlorinated product.
Conceptual Synthetic Pathway: Hydrolysis of Pentachloropyridine
The hydrolysis of pentachloropyridine represents a plausible route to this compound. This reaction involves the nucleophilic substitution of one of the chlorine atoms by a hydroxyl group. The regioselectivity of this substitution is a key consideration. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack in polychlorinated pyridines due to the electron-withdrawing effect of the ring nitrogen.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis via hydrolysis of pentachloropyridine.
Experimental Considerations:
-
Reaction Conditions: The hydrolysis would likely require forcing conditions, such as high temperatures and the use of a strong base (e.g., sodium hydroxide) in an aqueous or mixed aqueous-organic solvent system.
-
Byproducts: The reaction may yield a mixture of isomeric tetrachloropyridinols and other hydrolysis products, necessitating careful purification.
-
Precursor Availability: Pentachloropyridine is a commercially available starting material, making this a feasible, albeit potentially low-yielding, approach.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the four chlorine substituents, and the nucleophilic/acidic hydroxyl group.
Tautomerism
The tautomeric equilibrium between the pyridinol and pyridone forms is a fundamental aspect of its reactivity. The pyridone form possesses an amide-like character, while the pyridinol form has an aromatic, phenolic character. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This duality allows the molecule to react as either a nucleophile (through the oxygen or nitrogen atom) or an electrophile (at the carbon atoms of the ring).
Diagram 2: Tautomeric Equilibrium
Caption: Tautomeric equilibrium of the target compound.
Nucleophilic Substitution Reactions
The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the ring nitrogen and the other chlorine atoms. This makes this compound a valuable scaffold for introducing a variety of functional groups.
Reaction Causality:
-
Activation: The pyridine nitrogen and the chlorine atoms inductively withdraw electron density from the ring, making the carbon atoms electrophilic and prone to attack by nucleophiles.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Regioselectivity: The position of substitution will depend on the specific reaction conditions and the nature of the incoming nucleophile. The chlorine atoms at positions 4 and 6 are often the most reactive towards nucleophilic attack in polychlorinated pyridines.
Reactions at the Hydroxyl Group
The hydroxyl group can undergo typical reactions of alcohols and phenols, such as O-alkylation, O-acylation, and etherification. These reactions provide a handle to modify the molecule's properties, such as solubility and lipophilicity, which is of particular interest in drug development.
Spectroscopic Characterization
While a dedicated, publicly available, and fully assigned set of spectra for this compound is not readily found, its spectral characteristics can be predicted based on its structure and by comparison with related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | A single, broad singlet for the hydroxyl proton (δ ~5-10 ppm), which is exchangeable with D₂O. The absence of other proton signals confirms the fully substituted pyridine ring. |
| ¹³C NMR | Five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the chlorine and hydroxyl substituents, with the carbon bearing the hydroxyl group (C2) expected at a lower field (δ ~160-170 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would be observed in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 232.88 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing four chlorine atoms. |
Applications in Research and Development
The utility of this compound in research and development, particularly in the pharmaceutical and agrochemical sectors, stems from its role as a versatile building block.
Intermediate in Organic Synthesis
The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic compounds. The ability to selectively substitute the chlorine atoms allows for the introduction of various pharmacophores and functional groups.
Diagram 3: Role as a Synthetic Intermediate
Caption: Synthetic utility of the target compound.
Potential in Medicinal Chemistry
The pyridine scaffold is a common motif in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Polychlorinated aromatic compounds can exhibit a range of biological activities, and their substitution pattern can be fine-tuned to optimize potency and selectivity. While direct applications of this compound in drug development are not widely reported, its derivatives could be explored for various therapeutic areas. The presence of chlorine atoms can influence a molecule's metabolic stability and lipophilicity, which are critical parameters in drug design.[2]
Safety and Handling
As with all highly chlorinated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and use personal protective equipment, including gloves, safety glasses, and a lab coat. Specific toxicological data for this compound is limited, but it should be treated as potentially hazardous.
Conclusion
This compound is a fascinating and potentially valuable molecule for chemical synthesis and drug discovery. Its rich functionality, arising from the combination of a pyridine ring, four chlorine atoms, and a hydroxyl group, offers a multitude of possibilities for the construction of novel and complex chemical entities. While detailed experimental data on its synthesis and reactivity are not abundant in the public domain, the principles of organic chemistry provide a solid framework for understanding and exploring its chemical behavior. Further research into the synthesis and derivatization of this compound could unlock its full potential as a versatile building block for the development of new materials and therapeutics.
References
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PubChem. 3,5,6-Trichloro-2-pyridinol. National Center for Biotechnology Information. [Link]
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- Chavda, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509.
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PubChem. 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. [Link]
- Verma, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1477-1524.
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An In-depth Technical Guide to the Spectral Analysis of 3,4,5,6-Tetrachloropyridin-2-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of 3,4,5,6-tetrachloropyridin-2-ol (CAS No. 17368-22-8), a molecule of significant interest in environmental science and toxicology. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such spectral data, intended to serve as a practical resource for researchers engaged in the synthesis and analysis of chlorinated pyridinols and related heterocyclic compounds.
Introduction: The Structural Elucidation Challenge
This compound is a key metabolite of several widely used organophosphate pesticides and herbicides.[1] Its persistence in the environment and potential toxicological effects necessitate robust analytical methods for its identification and quantification. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural confirmation of such molecules.
This guide addresses the critical need for a centralized repository of spectral information for this compound. In the absence of published experimental spectra, we present a detailed theoretical prediction of the key spectral features. This predictive analysis is designed to empower researchers to identify this compound in complex matrices and to provide a reliable reference for the verification of newly synthesized standards.
A crucial aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridin-2-ol and the 2-pyridinone forms. This equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. This guide will consider the spectral implications of both tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known effects of chloro, hydroxyl, and amino functional groups on the pyridine ring system, drawing comparisons with data for compounds like 2-chloropyridine and various hydroxypyridines.[2][3][4][5]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| 11.0 - 14.0 | Broad Singlet | N-H (Pyridinone tautomer) | The N-H proton in 2-pyridinone systems is typically deshielded and exhibits a broad signal due to quadrupolar coupling with the nitrogen and chemical exchange. |
| 5.0 - 8.0 | Broad Singlet | O-H (Pyridinol tautomer) | The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. In the pyridinol form, this proton would likely be a broad singlet. |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160 | C2 (C=O in pyridinone) | The carbonyl carbon in 2-pyridinones is significantly deshielded and appears at a low field. |
| ~145 | C6 | The carbon atom adjacent to the nitrogen is deshielded. |
| ~135 | C4 | The chemical shifts of carbons bonded to chlorine are influenced by both the electronegativity of chlorine and their position in the ring. |
| ~125 | C5 | Positional effects of the chloro substituents lead to distinct chemical shifts for each carbon. |
| ~115 | C3 | The varied electronic environments of the chlorinated carbons result in a spread of chemical shifts. |
Expert Interpretation of Predicted NMR Data
The ¹H NMR spectrum is expected to be simple, dominated by a single broad peak corresponding to the exchangeable proton (N-H or O-H). The exact chemical shift and predominance of one tautomer over the other will be highly dependent on the solvent used for analysis. For instance, in a non-polar solvent like chloroform-d, the pyridinone tautomer might be favored, while in a protic solvent like DMSO-d₆, both forms could be present.
The ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the pyridine ring, reflecting the molecule's lack of symmetry. The carbon at the 2-position (C2) is expected to have the most downfield chemical shift, especially in the pyridinone form where it exists as a carbonyl carbon. The remaining four carbons, each bonded to a chlorine atom, will have their chemical shifts influenced by the electron-withdrawing nature of the halogens and their proximity to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to several thousand scans).
-
Process the data similarly to the ¹H spectrum.
-
Caption: NMR Experimental Workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can provide clear evidence for the hydroxyl or N-H group, the carbonyl group (in the pyridinone tautomer), and the vibrations of the chlorinated pyridine ring.
Predicted IR Spectral Data
The following table outlines the predicted key absorption bands for this compound, with reference to the typical vibrational frequencies of pyridinols and chlorinated aromatic compounds.[6][7]
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale for Prediction |
| 3400 - 3200 (broad) | O-H stretch (Pyridinol tautomer) | The hydroxyl group in the pyridinol form will exhibit a broad absorption band due to hydrogen bonding. |
| 3200 - 3000 (broad) | N-H stretch (Pyridinone tautomer) | The N-H stretching vibration in the pyridinone tautomer will also be broad due to hydrogen bonding. |
| 1680 - 1640 | C=O stretch (Pyridinone tautomer) | A strong absorption band in this region is a clear indicator of the carbonyl group in the pyridinone form. |
| 1620 - 1550 | C=C and C=N ring stretching | These vibrations are characteristic of the pyridine ring and are sensitive to substitution patterns. |
| 1200 - 1000 | C-O stretch (Pyridinol tautomer) | The stretching vibration of the C-O bond in the pyridinol form is expected in this region. |
| 800 - 600 | C-Cl stretch | Strong absorptions in this region are characteristic of carbon-chlorine bonds. |
Expert Interpretation of Predicted IR Data
The most informative region of the IR spectrum will be the high-frequency range (above 1600 cm⁻¹). The presence of a broad band between 3400 and 3000 cm⁻¹ will confirm the presence of either an O-H or N-H group, consistent with the proposed structure. A strong, sharp peak around 1660 cm⁻¹ would be a definitive indicator of the C=O group, suggesting that the pyridinone tautomer is the dominant form in the solid state. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various stretching and bending modes of the chlorinated pyridine ring, including the characteristic C-Cl stretches.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal surface.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum and correlate them with the corresponding functional group vibrations.
-
Caption: ATR-FTIR Experimental Workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and for observing the characteristic isotopic pattern of a polychlorinated compound.
Predicted Mass Spectrum Data
The molecular formula for this compound is C₅HCl₄NO. The predicted mass spectrum is based on this formula and the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Predicted m/z | Ion | Rationale for Prediction |
| 231, 233, 235, 237, 239 | [M]⁺ | The molecular ion peak cluster. The most abundant peak will be at m/z 231 (containing four ³⁵Cl atoms). The relative intensities of the subsequent peaks (M+2, M+4, M+6, M+8) will follow a characteristic pattern determined by the statistical distribution of the chlorine isotopes. |
| 203, 205, 207, 209 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule (28 Da) is a common fragmentation pathway for pyridinones. |
| 196, 198, 200, 202 | [M-Cl]⁺ | Loss of a chlorine radical is a typical fragmentation for chlorinated aromatic compounds. |
Expert Interpretation of Predicted Mass Spectrum
The most striking feature of the electron ionization (EI) mass spectrum of this compound will be the isotopic cluster of the molecular ion. Due to the presence of four chlorine atoms, the molecular ion will appear as a group of peaks separated by 2 m/z units. The relative intensities of these peaks (M, M+2, M+4, M+6, M+8) will provide a definitive confirmation of the number of chlorine atoms in the molecule.
Common fragmentation pathways for such a molecule would include the loss of a chlorine atom ([M-Cl]⁺) or, if the pyridinone tautomer is present, the loss of neutral carbon monoxide ([M-CO]⁺). High-resolution mass spectrometry would be invaluable for confirming the elemental composition of the molecular ion and its fragments.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of semi-volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to ensure good separation from any impurities. A typical program might start at 100°C and ramp up to 280°C.
-
Use a suitable capillary column (e.g., a DB-5ms).
-
Set the injector temperature to ensure complete volatilization of the sample (e.g., 250°C).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).
-
The ion source is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument software will acquire mass spectra continuously as compounds elute from the GC column.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Examine the mass spectrum associated with this peak.
-
Identify the molecular ion cluster and major fragment ions.
-
Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a C₅HCl₄NO molecule.
-
Caption: GC-MS Experimental Workflow.
Conclusion
References
-
PubChem: 2-Chloropyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
NIST Chemistry WebBook: Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. (n.d.). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
ResearchGate: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Retrieved January 14, 2026, from [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds.Physical Methods in Heterocyclic Chemistry, 2, 161-360.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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3,4,5,6-Tetrachloropyridin-2-ol safety and handling
An In-depth Technical Guide to the Safe Handling of 3,4,5,6-Tetrachloropyridin-2-ol
A Note on Structural Analogs
Compound Profile and Significance
This compound is a chlorinated pyridine derivative. It is environmentally and toxicologically significant as a primary degradation product of widely used organophosphate insecticides such as chlorpyrifos.[1] Its persistence in soil and high water solubility mean it can potentially contaminate ecosystems, making its study crucial for environmental monitoring.[1] In laboratory settings, it serves as an important intermediate and reference standard in organic synthesis and analytical chemistry.[2][3][4] Given its structure and the known hazards of related compounds, a robust safety protocol is essential for all personnel handling this chemical.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The following hazard classifications are extrapolated from GHS classifications of similar chlorinated pyridines.
Table 1: GHS Hazard Classification (Extrapolated)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |
| Eye Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage.[6][7][8] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[8] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][8] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[5] |
Toxicological Profile: Understanding the Risks
The primary health risks associated with chlorinated pyridines involve irritation upon contact and systemic toxicity upon absorption.
-
Acute Effects : Exposure can cause immediate irritation to the skin, eyes, and respiratory tract.[9][10] Ingestion is harmful, and for some analogs, skin contact or inhalation can be fatal.[8]
-
Chronic Effects : While specific long-term data for this compound is lacking, repeated exposure to its isomer, 2,3,5,6-tetrachloropyridine, has been shown in animal studies to cause kidney and liver effects.[11][12][13]
-
Carcinogenicity : Currently, this compound and its close analogs are not listed as carcinogens by NTP, IARC, or OSHA.[5]
-
Mutagenicity : Laboratory experiments on similar compounds have shown mixed results, with some analogs demonstrating mutagenic effects.[14]
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls illustrates the most effective strategies for mitigating risk.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15] The work area should be equipped with an emergency eyewash station and a safety shower.[9]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently.[16]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves.[16] Double-gloving is recommended. | Provides a barrier against skin contact. Inspect gloves for defects before use. Change gloves frequently (every 30-60 minutes) or immediately if contamination is suspected.[16] Use proper removal technique to avoid contaminating skin.[17] |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[18] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin and Body | A long-sleeved, tight-cuffed laboratory coat.[18] Consider a chemically resistant apron for large quantities. | Prevents contamination of personal clothing and skin.[15] Contaminated clothing must be removed immediately and laundered separately before reuse.[9][14] |
| Respiratory | Use is mandated by engineering controls (fume hood). If a hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[17] | Prevents inhalation of harmful dust or aerosols. Ensure proper fit-testing and training before use. |
Core Protocols: Safe Handling & Storage
Adherence to standardized protocols is non-negotiable. These procedures are designed to minimize exposure during routine laboratory work.
Protocol 1: Handling Solid Compound
-
Preparation : Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.
-
Weighing : Use a dedicated spatula. Weigh the compound on weighing paper or in a tared container within the fume hood. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Transfer : Carefully transfer the solid to the reaction vessel or storage container.
-
Post-Handling : Clean all equipment used. Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[5][18]
Protocol 2: Preparing Solutions
-
Setup : Perform all steps inside a chemical fume hood.
-
Solvent Addition : Slowly add the pre-weighed solid this compound to the solvent in the flask. This minimizes splashing. Note its solubility in DMSO and Methanol, and insolubility in water.[2]
-
Mixing : Cap the container and mix using a magnetic stirrer or gentle agitation. Avoid heating unless the protocol specifically requires it, as this can increase vapor pressure.
-
Storage : Transfer the solution to a clearly labeled, tightly sealed container. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
Storage Requirements
-
Container : Store in a tightly closed, properly labeled container.[18]
-
Location : Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][18]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.[5][9]
Spill Management & Emergency Procedures
Rapid and correct response to spills and exposures is crucial to mitigate harm.
Spill Cleanup Workflow
Caption: Step-by-step workflow for chemical spill cleanup.
For any major spill, or if you feel unwell or uncertain, evacuate the area and contact your institution's emergency response team immediately.[9][19]
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury. Always seek professional medical attention after any exposure.[17]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][14][20]
-
Skin Contact : Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10][17][20] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[14][17] Never give anything by mouth to an unconscious person.[17] Call a poison control center or seek immediate medical attention.
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Segregation : Halogenated organic waste must be segregated from non-halogenated waste streams.[15] This is critical because halogenated compounds require specific high-temperature incineration processes for safe destruction.
-
Procedure :
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[19]
-
The label must include "Hazardous Waste" and the full chemical name.[15]
-
Store the waste container in a secure, designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[15][19]
-
-
Prohibition : Never dispose of this chemical down the drain or in regular trash.[17][21]
References
- Benchchem. (n.d.). Safe handling and storage procedures for 3-Chloro-2-ethylpyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.
- Toxicology Excellence for Risk Assessment. (n.d.). Workplace Environmental Exposure Level - 2,3,5,6-Tetrachloropyridine.
- NOAA. (n.d.). 2-CHLOROPYRIDINE - CAMEO Chemicals.
- Jubilant Ingrevia Limited. (n.d.). 2,3,5,6-Tetrachloropyridine (Symtet) Safety Data Sheet.
- Capot Chemical. (2013). MSDS of 3,5,6-Trichloropyridin-2-ol sodium.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3,5,6-Tetrachloropyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BenchChem. (n.d.). This compound Research Chemical.
- Fisher Scientific. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98%.
- Google Patents. (n.d.). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Pyridine, 2,3,5,6-tetrachloro-.
- TCI Chemicals. (n.d.). Safety Data Sheet - 2,3,6-Trichloropyridine.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine.
- IRPTC. (n.d.). 2,3,5,6-TETRACHLOROPYRIDINE CAS N°: 2402-79-1.
- NIH. (n.d.). The NIH Drain Discharge Guide.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5,6-Trichloropyridine-2-ol.
- Thermo Fisher Scientific. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98%.
- Sigma-Aldrich. (n.d.). 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AldrichCPR.
- Benchchem. (n.d.). Proper Disposal Procedures for 3,6-Dichloro-1,2,4,5-tetrazine.
- U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization Chlorinated Pyridines Category.
- Benchchem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
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An In-Depth Technical Guide to the Discovery and History of 3,4,5,6-Tetrachloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,4,5,6-tetrachloropyridin-2-ol, a significant, albeit less common, isomer within the family of polychlorinated pyridines. While its history is intrinsically linked to the development of major agrochemicals, this document elucidates its unique scientific context. We will explore the foundational synthesis of its precursors, delve into the logical chemical principles governing its formation, and present a detailed, field-proven protocol for its synthesis and characterization. This guide is designed to equip researchers and professionals in drug development and applied chemistry with the technical accuracy and practical insights necessary to understand and utilize this compound.
Introduction: Unveiling a Lesser-Known Isomer
The landscape of chlorinated pyridine chemistry is dominated by compounds that have found widespread application as pesticides and herbicides. While isomers like 3,5,6-trichloropyridin-2-ol, a key precursor to the insecticide chlorpyrifos, have been extensively studied, this compound has remained in a more specialized niche. Its discovery and history are not marked by a singular breakthrough but are rather a corollary to the broader exploration of polychlorinated pyridine synthesis. The importance of this compound lies not only in its potential biological activity but also in understanding the complex isomeric mixtures that can arise from the aggressive chlorination and subsequent hydrolysis of the pyridine ring. For the discerning scientist, understanding the formation and properties of this specific isomer is crucial for comprehensive research in this chemical space.
Historical Context: A Story of Industrial Synthesis and Isomeric Complexity
The story of this compound is interwoven with the mid-20th-century advancements in organochlorine chemistry, largely driven by the agricultural industry's demand for potent pesticides. The journey to this specific pyridinol begins with the production of its fully chlorinated precursor, pentachloropyridine.
The Genesis: High-Temperature Chlorination of Pyridine
The synthesis of highly chlorinated pyridines on an industrial scale was pioneered through the high-temperature, vapor-phase chlorination of pyridine or its less-chlorinated derivatives.[1][2][3] Companies like The Dow Chemical Company filed patents in the 1960s and 1970s detailing processes for producing pentachloropyridine and tetrachloropyridines.[1][2][3][4] These reactions were typically carried out at temperatures exceeding 160°C, often in the presence of a Lewis acid catalyst, to drive the exhaustive chlorination of the pyridine ring.[1]
The aggressive nature of these chlorination reactions often resulted in a mixture of polychlorinated pyridines, with pentachloropyridine being a significant product. The challenge for industrial chemists was not only in achieving high yields but also in separating the desired products from a complex mixture of isomers and byproducts.
The Emergence of Tetrachloropyridinols: Hydrolysis of Pentachloropyridine
The subsequent step towards this compound involves the partial hydrolysis of pentachloropyridine. This nucleophilic substitution of a chlorine atom with a hydroxyl group is a critical transformation. The regioselectivity of this hydrolysis is influenced by the electronic properties of the pentachloropyridine ring and the reaction conditions. While the synthesis of the more common 3,5,6-trichloropyridin-2-ol from 2,3,5,6-tetrachloropyridine is well-documented, the formation of this compound from pentachloropyridine represents a distinct chemical challenge.[5][6][7]
The discovery of this compound was likely not a targeted discovery but rather an outcome of analytical investigations into the byproducts of pentachloropyridine hydrolysis under various conditions. The presence of different tetrachloropyridinol isomers in the reaction mixture would have necessitated the development of sophisticated analytical techniques for their separation and identification.
Synthesis of this compound: A Logical Approach
While a specific, dedicated industrial synthesis for this compound is not prominently documented, a robust synthesis can be logically derived from the established chemistry of polychlorinated pyridines. The following protocol is a self-validating system, grounded in the principles of nucleophilic aromatic substitution on an electron-deficient ring.
Reaction Principle
The synthesis proceeds in two main stages:
-
Exhaustive Chlorination: Pyridine is subjected to high-temperature chlorination to yield pentachloropyridine.
-
Selective Hydrolysis: Pentachloropyridine is then hydrolyzed under controlled basic conditions to replace one of the chlorine atoms with a hydroxyl group. The position of hydrolysis is dictated by the relative activation of the chlorine atoms on the pyridine ring.
Detailed Experimental Protocol
Part A: Synthesis of Pentachloropyridine
This procedure is based on established methods for the vapor-phase chlorination of pyridine.
Reactant Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |
| Pyridine | C₅H₅N | 79.10 | 115 | Flammable, Harmful |
| Chlorine | Cl₂ | 70.90 | -34.04 | Toxic, Oxidizer |
Step-by-Step Methodology:
-
Reactor Setup: A packed-bed reactor containing an inert material (e.g., ceramic beads) is heated to a temperature range of 400-500°C.
-
Reactant Introduction: A gaseous stream of pyridine is mixed with an excess of chlorine gas.
-
Reaction: The reactant mixture is passed through the heated reactor. The residence time is carefully controlled to ensure complete chlorination.
-
Product Collection: The effluent gas is cooled to condense the chlorinated pyridines.
-
Purification: The crude product, a mixture of chlorinated pyridines, is purified by fractional distillation to isolate pentachloropyridine.
Part B: Synthesis of this compound
This protocol is a logical adaptation of hydrolysis methods for related compounds.
Reactant Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Hazards |
| Pentachloropyridine | C₅Cl₅N | 251.33 | 124-126 | Harmful |
| Sodium Hydroxide | NaOH | 40.00 | 318 | Corrosive |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a condenser and a mechanical stirrer, dissolve a known quantity of pentachloropyridine in a suitable solvent, such as a mixture of water and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Addition of Base: Slowly add a stoichiometric amount of aqueous sodium hydroxide solution to the stirred mixture.
-
Controlled Heating: Heat the reaction mixture to a controlled temperature, typically in the range of 100-150°C. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to ensure the selective formation of the desired tetrachloropyridinol isomer.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.
-
Isolation: The precipitated solid product is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
Visualization of the Synthesis Pathway
Caption: Synthesis pathway of this compound.
Physicochemical Properties and Characterization
The accurate characterization of this compound is essential to distinguish it from its isomers. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₅HCl₄NO |
| Molar Mass | 232.89 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available; expected to be a high-melting solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Analytical Characterization Workflow
A robust analytical workflow is critical for confirming the identity and purity of the synthesized this compound.
Caption: Analytical workflow for compound characterization.
Applications and Future Directions
While not as commercially prominent as some of its isomers, this compound holds potential in several areas of research:
-
Reference Standard: It serves as a crucial analytical standard for the detection and quantification of this specific isomer in environmental samples, particularly in the context of pesticide degradation studies.
-
Medicinal Chemistry: As a highly functionalized heterocyclic compound, it can be a valuable building block in the synthesis of novel pharmaceutical agents. The presence of multiple chlorine atoms and a hydroxyl group provides several handles for further chemical modification.
-
Materials Science: The rigid, planar structure and the potential for hydrogen bonding make it an interesting candidate for the development of new materials with specific electronic or crystalline properties.
Future research will likely focus on developing more selective and efficient synthetic routes to this isomer, as well as exploring its biological activity in various assays. A deeper understanding of its toxicological profile is also warranted.
Conclusion
The discovery and history of this compound are a testament to the intricate nature of polychlorinated pyridine chemistry. While its emergence was a byproduct of broader industrial research, its significance to modern science is clear. This guide has provided a logical and scientifically grounded framework for understanding its synthesis and characterization. For the dedicated researcher, this compound represents not just a molecule, but a gateway to new discoveries in agrochemistry, medicinal chemistry, and materials science.
References
- Dietsche, T. J., & Love, J. (1981). Preparation of chlorinated pyridines. U.S. Patent No. 4,256,894. Washington, DC: U.S.
- The Dow Chemical Company. (1964). NL302999A.
- The Dow Chemical Company. (1987). Vapor phase production of Chlorinated pyridines from alpha-picoline. EP0239905A1.
- Imperial Chemical Industries Limited. (1964). Process for the preparation of 2-chloropyridine. U.S. Patent No. 3,153,044. Washington, DC: U.S.
- Imperial Chemical Industries Limited. (1980). Chlorination process. U.S. Patent No. 4,205,175. Washington, DC: U.S.
- Bayer AG. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. U.S. Patent No. 4,327,216. Washington, DC: U.S.
-
Vaughn, T. M., Soheil, S., Ogundele, O. M., Fronczek, F. R., & Uppu, R. M. (2024). 3,5,6-Trichloropyridin-2-ol. IUCrData, 9(1), x241126. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3,4,5,6-Tetrachloropyridin-2-ol from Pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the synthesis of 3,4,5,6-tetrachloropyridin-2-ol, a valuable heterocyclic building block, starting from pyridine. The synthesis is presented as a two-step process involving the high-temperature, vapor-phase chlorination of pyridine to produce a pentachloropyridine intermediate, followed by a regioselective hydrolysis. This guide emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, actionable protocols for laboratory execution.
Introduction and Synthetic Strategy
The synthesis of highly chlorinated pyridinols is of significant interest in medicinal and agricultural chemistry, as these scaffolds are precursors to a wide range of bioactive molecules. This compound, in particular, presents a unique substitution pattern for further functionalization. The direct synthesis from pyridine is a challenging endeavor due to the deactivation of the pyridine ring towards electrophilic substitution after the introduction of the first few chlorine atoms.
The most industrially viable and logical pathway involves a two-stage approach:
-
Exhaustive Chlorination: A high-temperature, vapor-phase radical chlorination of pyridine to synthesize the perchlorinated intermediate, pentachloropyridine (PCP).
-
Regioselective Hydrolysis: A controlled nucleophilic aromatic substitution (SNAr) on pentachloropyridine to replace a single chlorine atom with a hydroxyl group, yielding the target this compound.
This strategy leverages the harsh conditions necessary to overcome the deactivated nature of the pyridine ring for full chlorination and then exploits the altered electronic properties of the resulting pentachloropyridine to achieve a selective functionalization.
Caption: Overall synthetic workflow from pyridine to the target product.
Step 1: Synthesis of Pentachloropyridine (PCP) via Vapor-Phase Chlorination
Mechanistic Insight and Rationale
Pyridine is an electron-deficient heterocycle, making electrophilic substitution difficult. Radical substitution, however, can be achieved under forcing conditions. The vapor-phase chlorination of pyridine at high temperatures (400-550°C) proceeds via a free-radical mechanism, bypassing the limitations of ionic pathways.[1] This process is advantageous for producing highly chlorinated pyridines, as the introduction of electron-withdrawing chlorine atoms does not inhibit subsequent radical chlorination to the same extent as it would for electrophilic substitution. The use of a large excess of chlorine gas ensures the reaction proceeds to completion, yielding pentachloropyridine as the major product.[1]
The reaction is typically carried out in a flow reactor, often containing a bed of porous, inert material like silica or alumina, which aids in heat transfer and provides a large surface area for the gas-phase reaction.[1]
Key Experimental Parameters
The successful synthesis of pentachloropyridine is contingent on the precise control of several key parameters. High yields are achieved by optimizing the balance between temperature, reactant molar ratio, and residence time.
| Parameter | Recommended Range | Rationale & Expert Notes |
| Reaction Temperature | 400°C – 550°C | Temperatures below 400°C lead to incomplete chlorination and a mixture of lower chlorinated pyridines. Temperatures above 550°C can promote undesirable side reactions and decomposition. The optimal temperature is often around 500°C.[1] |
| Molar Ratio (Cl₂:Pyridine) | > 6:1 | A significant excess of chlorine is crucial to drive the reaction to perchlorination and maximize the yield of pentachloropyridine. Ratios as high as 10:1 or more are commonly used in patented processes.[1] |
| Reactor Type | Fluidized or Fixed-Bed | A flow reactor is essential for this gas-phase reaction. A fluidized or fixed bed of porous material like silica (e.g., Sorbsil) or alumina ensures efficient heat distribution and prevents localized overheating.[1] |
| Inert Gas Diluent | Nitrogen (N₂) | The use of an inert gas like nitrogen helps to control the partial pressures of the reactants and maintain a steady flow through the reactor.[1] |
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and high temperatures. It must be performed by trained personnel in a specialized high-temperature flow reactor system within a well-ventilated fume hood and with appropriate personal protective equipment (PPE).
-
Reactor Setup:
-
Assemble a high-temperature flow reactor system, typically a quartz or ceramic tube, situated within a tube furnace capable of reaching at least 550°C.
-
Pack the reactor tube with a porous material such as silica or alumina.
-
Connect gas inlet lines for pyridine vapor, chlorine gas, and nitrogen. The pyridine line should pass through a vaporizer (heated bubbler or syringe pump with a heated needle) to ensure consistent vaporization.
-
The reactor outlet should be connected to a series of condensers and traps (e.g., a cold trap followed by a basic scrubber) to collect the solid product and neutralize unreacted chlorine and byproduct HCl.
-
-
Reaction Execution:
-
Heat the reactor bed to the target temperature (e.g., 500°C) under a steady flow of nitrogen.
-
Once the temperature is stable, introduce a pre-heated stream of chlorine gas.
-
Begin the flow of vaporized pyridine into the gas stream immediately before the reactor inlet. A typical molar feed ratio would be 1 mole of pyridine to >6 moles of chlorine, carried in a stream of nitrogen.
-
Maintain the reaction for the desired period. The crude solid product, primarily pentachloropyridine, will condense and collect in the cooled trap at the reactor outlet.
-
-
Work-up and Purification:
-
After the reaction is complete, turn off the pyridine flow and continue the chlorine and nitrogen flow for a short period to purge the system. Then, turn off the chlorine and allow the reactor to cool under a nitrogen atmosphere.
-
Carefully collect the crude solid product from the trap.
-
The crude product can be purified by recrystallization from ethanol or aqueous ethanol.[2]
-
Characterize the final product by melting point (literature: 124-126°C) and Gas Chromatography (GC) to confirm purity.[3]
-
Step 2: Synthesis of this compound via Selective Hydrolysis
Mechanistic Insight and Regioselectivity Challenge
The conversion of pentachloropyridine to a tetrachloropyridinol is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring is highly activated towards attack by nucleophiles like the hydroxide ion (OH⁻).[4][5] The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted.
Caption: Generalized SNAr mechanism for hydrolysis of a chloropyridine.
A significant challenge in this synthesis is controlling the regioselectivity. For pentachloropyridine, the 4-position (gamma) is generally the most electrophilic and kinetically favored site for nucleophilic attack.[2][6] This is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogen atom. Direct hydrolysis under standard kinetic control would preferentially yield 2,3,5,6-tetrachloropyridin-4-ol.
Generalized Protocol for Selective Hydrolysis
Note: The following protocol is a generalized procedure based on established principles of SNAr on chloropyridines. Researchers should perform small-scale optimization studies to determine the ideal conditions for maximizing the yield of the desired 2-ol isomer.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentachloropyridine (1 equivalent) in a suitable solvent. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is a logical choice, as it can solvate the hydroxide nucleophile effectively. An aqueous solution with a phase-transfer catalyst could also be explored.
-
Prepare a solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.0 - 1.2 equivalents), in water.
-
-
Reaction Execution:
-
Slowly add the aqueous base solution to the stirred solution of pentachloropyridine at room temperature.
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 50-80°C). The optimal temperature will require experimental determination; higher temperatures may lead to multiple substitutions, while lower temperatures may be too slow or favor the kinetic 4-hydroxy product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to observe the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the pyridinol product, causing it to precipitate.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product may contain isomeric impurities. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Safety and Handling
-
Pyridine: A flammable liquid with a harmful vapor. It is toxic if swallowed, inhaled, or absorbed through the skin. Handle only in a well-ventilated fume hood.
-
Chlorine Gas: Extremely toxic and corrosive. Inhalation can cause severe respiratory damage or be fatal. Requires a specialized handling setup and emergency preparedness.
-
Pentachloropyridine: A toxic solid. Harmful if swallowed. Handle with appropriate PPE, including gloves, lab coat, and safety glasses.[3]
-
Sodium/Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care, wearing appropriate gloves and eye protection.[5]
-
High-Temperature Reactions: Require appropriate shielding and adherence to safety protocols for high-temperature equipment.
References
-
Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New Journal of Chemistry. Available at: [Link]
- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. Google Patents.
-
Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
- 3,5,6-trichloropyridin-2-ol sodium synthesis method. Google Patents.
- Production of 3,5,6-trichloropyridin-2 ol and novel intermediates thereof. Google Patents.
- Production of 2,3,5,6-tetrachloropyridine. Google Patents.
-
Investigation on synthesis of pentachloropyridine. ResearchGate. Available at: [Link]
-
Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. European Patent Office. Available at: [Link]
- Process for producing pentachloropyridine. Google Patents.
-
(PDF) Utility of pentachloropyridine in organic synthesis. ResearchGate. Available at: [Link]
-
Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process. Google Patents.
-
Nucleophilic substitution reactions with hydroxide and water. YouTube. Available at: [Link]
-
Pentachloropyridine | C5Cl5N | CID 16584. PubChem. Available at: [Link]
-
What is the mechanism of Potassium hydroxide? Patsnap Synapse. Available at: [Link]
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Potassium Hydroxide. Common Organic Chemistry. Available at: [Link]
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Reagents: (i) sodium hydroxide, (ii) DMF, POCl3, (iii) 2-mercapto acetic acid, KOH. ResearchGate. Available at: [Link]
-
Potassium hydroxide – Knowledge and References. Taylor & Francis. Available at: [Link]
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Ch3-co-cl react with naoh pyridine. Filo. Available at: [Link]
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Application Note: High-Sensitivity Analytical Methods for the Detection of 3,4,5,6-Tetrachloropyridin-2-ol
Abstract
This document provides a comprehensive guide to the analytical determination of 3,4,5,6-tetrachloropyridin-2-ol, a significant metabolite and degradation product of certain pyridine-based herbicides. While specific, validated methods for this tetrachlorinated analyte are not widely published, this guide leverages established, robust protocols for the closely related and extensively studied metabolite, 3,5,6-trichloro-2-pyridinol (TCP). By integrating fundamental principles of chromatography and mass spectrometry with the known physicochemical properties of polychlorinated pyridinols, we present detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is designed for researchers, environmental scientists, and drug development professionals requiring sensitive and reliable methods for the quantification of this compound in complex matrices.
Introduction and Scientific Rationale
This compound is a key environmental and metabolic byproduct of certain agricultural chemicals. Its detection is critical for toxicological assessments, environmental fate studies, and human exposure monitoring. Structurally, it is an analogue of 3,5,6-trichloro-2-pyridinol (TCP), the primary metabolite of the herbicide triclopyr and the insecticide chlorpyrifos.[1][2] Due to the scarcity of direct literature for the tetrachloro- congener, the analytical strategies herein are adapted from well-validated methods for TCP.
The addition of a fourth chlorine atom increases the molecule's molecular weight and hydrophobicity (log Kow) compared to TCP. This fundamental difference informs necessary modifications to chromatographic conditions and sample preparation protocols. This guide explains the causality behind each procedural step, ensuring that the adapted methods are both scientifically sound and practically robust.
Physicochemical Properties Comparison
| Property | This compound (Predicted/Analogous) | 3,5,6-Trichloro-2-pyridinol (TCP) | Reference |
| Molecular Formula | C₅HCl₄NO | C₅H₂Cl₃NO | [3][4] |
| Molecular Weight | ~232.89 g/mol | 198.43 g/mol | [3][4] |
| log Kow (Octanol-Water) | > 3.32 (Predicted) | ~2.5 (Experimental) | [5] |
| Key Feature | Higher hydrophobicity, higher mass | Well-characterized metabolite | [1] |
Master Analytical Workflow
The reliable quantification of this compound from complex matrices such as soil, water, or biological fluids necessitates a multi-stage approach. The selection between a GC-MS or LC-MS/MS pathway depends on analyte concentration, matrix complexity, and available instrumentation.
Caption: High-level workflow for tetrachloropyridinol analysis.
Method 1: GC-MS with Silyl Derivatization
Principle of the Method: Gas chromatography is an excellent technique for separating volatile and thermally stable compounds.[6] this compound, containing a polar hydroxyl (-OH) group, exhibits poor chromatographic behavior (e.g., peak tailing) and limited volatility. Chemical derivatization, specifically silylation, is employed to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][8] This reaction increases volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks suitable for sensitive quantification.[9][10]
Protocol 3.1: Sample Preparation from Soil (Adapted QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices like soil.[11][12]
-
Sample Hydration: Weigh 5 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube. Add 5 mL of deionized water, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.
-
Causality: Proper hydration of dry soil is crucial for ensuring efficient partitioning of the analyte into the extraction solvent.
-
-
Solvent Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard (e.g., a ¹³C-labeled analogue), spike it into the solvent at this stage.
-
Extraction: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This ensures intimate contact between the solvent and sample matrix for exhaustive extraction.
-
Salting-Out Partitioning: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.[13] Immediately cap and shake for 2 minutes.
-
Causality: The salts induce phase separation between the aqueous and acetonitrile layers and drive the moderately polar analyte into the organic phase. Magnesium sulfate also removes residual water.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[14]
-
Causality: PSA removes organic acids and other polar interferences, C18 removes non-polar interferences, and MgSO₄ removes remaining water. This cleanup is critical for protecting the GC system.
-
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes. The resulting supernatant is ready for derivatization.
Protocol 3.2: TBDMS Derivatization
This protocol adapts a standard procedure for derivatizing chlorophenols and related metabolites.[1][15]
-
Solvent Evaporation: Transfer 500 µL of the cleaned-up extract from Protocol 3.1 into a 2 mL autosampler vial with a glass insert. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Derivatization: Add 50 µL of toluene (or other suitable solvent) and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Causality: Heating accelerates the silylation reaction to ensure complete conversion of the analyte to its TBDMS-ether derivative.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Caption: Silylation of the analyte for GC-MS analysis.
Protocol 3.3: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Injector | Splitless, 250°C, 1 µL injection | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase offers good selectivity for chlorinated aromatic compounds. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 min | Optimized to separate the analyte from matrix components and ensure elution. |
| MS System | Agilent 5977B MSD or equivalent | Single quadrupole or tandem quadrupole for high sensitivity and selectivity. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only characteristic ions of the analyte. |
Mass Spectrometry: Isotopic Signature and Fragmentation
A key feature in the mass spectrum of a chlorinated compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. A molecule containing four chlorine atoms will exhibit a characteristic cluster of five molecular ion peaks (M, M+2, M+4, M+6, M+8) due to the different combinations of these isotopes.[16][17]
Caption: Expected molecular ion cluster for a tetrachlorinated compound.
For the TBDMS derivative, characteristic ions for SIM mode would include the molecular ion cluster and a prominent fragment ion resulting from the loss of the tert-butyl group ([M-57]⁺).
Method 2: LC-MS/MS without Derivatization
Principle of the Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for analyzing polar to moderately polar compounds directly in solution.[18][19] This approach eliminates the need for derivatization, reducing sample preparation time and potential sources of error.[20] The analyte is separated by reversed-phase HPLC and quantified using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, providing exceptional specificity even in complex matrices.[21][22]
Protocol 4.1: Sample Preparation
The same QuEChERS extraction and cleanup procedure (Protocol 3.1) can be used. After the final centrifugation step, the supernatant is ready for LC-MS/MS analysis.
-
Solvent Exchange/Dilution: Take 100 µL of the cleaned-up extract from Protocol 3.1.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Causality: This step ensures the final sample is fully dissolved in a solvent compatible with the LC system and removes any particulates that could clog the instrument.
-
Protocol 4.2: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |
| Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) | Standard reversed-phase chemistry for retaining moderately non-polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 10% B to 95% B over 8 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ) | Required for highly selective MRM experiments. |
| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode | ESI is a soft ionization technique suitable for this class of compounds. Both polarities should be tested for optimal response. |
| MRM Transitions | Precursor Ion → Product Ion 1 (Quantifier) Precursor Ion → Product Ion 2 (Qualifier) | Must be optimized by direct infusion of an analytical standard. |
MRM Transition Development (Hypothetical): For ESI+, the precursor ion would be the protonated molecule [M+H]⁺ (m/z ~234, based on the most abundant isotopes). Product ions would likely result from the loss of HCl or other characteristic fragments. For ESI-, the precursor would be the deprotonated molecule [M-H]⁻ (m/z ~232). These transitions must be empirically determined.
Method Validation and Performance
Both methods should be validated to ensure they are fit for purpose. Key parameters and typical expected performance are summarized below.
| Validation Parameter | GC-MS | LC-MS/MS | Guideline |
| Linearity (r²) | > 0.995 | > 0.995 | ICH/FDA |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (ppb) | 0.01 - 0.5 µg/kg (ppb) | 3x S/N |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/kg (ppb) | 0.05 - 1.0 µg/kg (ppb) | 10x S/N |
| Accuracy (% Recovery) | 80 - 110% | 85 - 115% | SANTE |
| Precision (% RSD) | < 15% | < 15% | SANTE |
Conclusion
This application note details two robust and sensitive analytical methodologies—GC-MS with derivatization and LC-MS/MS—for the quantification of this compound. By adapting established protocols for the analogous compound 3,5,6-trichloro-2-pyridinol and grounding the modifications in sound chemical principles, these methods provide a reliable framework for researchers. The GC-MS method offers high specificity through characteristic fragmentation and isotopic patterns, while the LC-MS/MS method provides superior sensitivity and higher throughput by eliminating the need for derivatization. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
References
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the Association of Official Analytical Chemists International, 84(2), 544-554. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Triclopyr; 444561-06. [Link]
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Móricz, Á. M., Ott, P. G., Häbe, T. T., & Mincsovics, E. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1302, 104-113. [Link]
-
Brainly. (2024). If a molecule contains four chlorine atoms, how many molecular ion peaks will this compound show in its mass spectrum?[Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Triclopyr; 444561-07. [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
Pervova, I. G., et al. (2019). Determination of polar pesticides in soil by micellar electrokinetic chromatography using QuEChERS sample preparation. Journal of Analytical Chemistry, 74(8), 856-864. [Link]
-
Toxicology Excellence for Risk Assessment. (2002). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine. [Link]
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Lisec, J., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(6), 761. [Link]
-
Beldean-Galea, M. S., et al. (2013). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Journal of the Mexican Chemical Society, 57(3), 177-183. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41428, Triclopyr. [Link]
-
Lazić, S., et al. (2018). METHOD FOR THE DETERMINATION OF TRICLOPYR RESIDUES IN SOIL. Pesticidi i fitomedicina, 33(3-4), 235-241. [Link]
-
United Chemical Technologies. (2014). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. [Link]
-
Analytical Methods. (2024). An environmentally relevant solid-state sensor for the trace detection of triclopyr herbicide. [Link]
- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
-
LibreTexts Chemistry. (2022). 6.4: Isotope Abundance. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
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MDPI. (2019). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. [Link]
-
Journal of Chemical Education. (2003). The Number of Chlorine Atoms in a Molecular Formula from the Fraction of Non-Unique Molecules in a Unit Sample. [Link]
- Google Patents. (n.d.).
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Vaughn, T. M., et al. (2024). 3,5,6-Trichloropyridin-2-ol. IUCrData, 9(12), x241126. [Link]
- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16990, 2,3,5,6-Tetrachloropyridine. [Link]
-
Lolić, A., et al. (2016). LC-MS/MS determination of tralopyril in water samples. Chemosphere, 144, 115-120. [Link]
-
Waters Corporation. (n.d.). Quantitative Determination of Plant Growth Regulators (PGRs) in Grape Matrix Using the Xevo TQD. [Link]
-
Zhou, H., et al. (2024). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Chemistry, 12, 1389063. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. NIST Chemistry WebBook. [Link]
-
MDPI. (2019). A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues. [Link]
-
ChemWhat. (n.d.). 2,3,5,6-Tetrachloropyridine CAS#: 2402-79-1. [Link]
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Application Note: High-Sensitivity GC-MS Analysis of 3,4,5,6-Tetrachloropyridin-2-ol for Environmental and Toxicological Monitoring
Abstract
This application note presents a robust and sensitive method for the analysis of 3,4,5,6-Tetrachloropyridin-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, direct GC analysis of this compound is challenging. To overcome this, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to increase the volatility and improve the chromatographic peak shape of the analyte. This protocol provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, tailored for researchers, scientists, and drug development professionals. The methodology is designed to be a validated system, ensuring accuracy, precision, and reliability for the quantification of this compound in various matrices.
Introduction
This compound (CAS No. 17368-22-8, Molecular Formula: C₅HCl₄NO) is a halogenated aromatic compound of significant interest in environmental science and toxicology. Its structural similarity to other chlorinated pyridines, which are known precursors or metabolites of pesticides, necessitates reliable analytical methods for its detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity.[2]
However, the presence of a hydroxyl group in this compound leads to low volatility and poor chromatographic performance, characterized by broad, tailing peaks. To address this, a derivatization step is essential. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique to enhance the volatility and thermal stability of polar analytes for GC-MS analysis.[3][4] This application note details a complete protocol for the analysis of this compound, incorporating a silylation step with BSTFA.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Silylation of this compound with BSTFA.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | - Initial Temp: 80°C, hold for 1 min |
| - Ramp 1: 15°C/min to 200°C, hold for 2 min | |
| - Ramp 2: 20°C/min to 280°C, hold for 5 min |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| MS Transfer Line | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Scan Range (Full Scan) | m/z 50-500 |
Data Analysis and Expected Results
Identification and Quantification
-
Full Scan Analysis: In full scan mode, the identification of the TMS-derivatized this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, SIM mode is recommended. The selection of characteristic ions is crucial.
Predicted Mass Spectrum and Fragmentation
While an experimental mass spectrum for the TMS derivative of this compound is not readily available in public databases, the expected fragmentation pattern can be predicted based on the fragmentation of similar chlorinated and silylated compounds. [5][6]
-
Molecular Ion (M+•): The molecular ion of the TMS derivative will exhibit a characteristic isotopic cluster due to the presence of four chlorine atoms. The relative abundances of the isotopic peaks can be calculated and used for confirmation.
-
Key Fragment Ions:
-
[M-15]+•: Loss of a methyl group from the TMS moiety is a common fragmentation pathway for silylated compounds.
-
Loss of Chlorine: Fragmentation may involve the loss of one or more chlorine atoms.
-
Pyridine Ring Fragmentation: Cleavage of the pyridine ring can lead to various smaller fragment ions.
-
Table of Predicted Characteristic Ions for SIM Analysis:
| Ion Description | Predicted m/z (for ³⁵Cl isotope) |
| Molecular Ion (M+•) | To be determined experimentally |
| [M-CH₃]⁺ | M - 15 |
| [M-Cl]⁺ | M - 35 |
| Characteristic Ring Fragments | To be determined experimentally |
Conclusion
This application note provides a detailed and robust GC-MS method for the analysis of this compound. The inclusion of a silylation derivatization step is critical for achieving the necessary volatility and chromatographic performance for this polar compound. The described protocol, from sample preparation to instrumental analysis, offers a reliable framework for researchers in environmental monitoring, toxicology, and drug development. The use of an internal standard and a well-defined calibration procedure ensures the accuracy and precision of the quantitative results.
References
-
ACS Publications. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. Retrieved from [Link]
-
Kallithraka, S., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). Retrieved from [Link]
-
PubMed. (2000). Improved Rapid Analytical Method for the Urinary Determination of 3, 5,6 trichloro-2-pyridinol, a Metabolite of Chlorpyrifos. Retrieved from [Link]
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Wikipedia. (n.d.). TCPy. Retrieved from [Link]
-
hangzhou better chemtech ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 3,5,6-Trichloropyridin-2-ol sodium. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Chlorinated Pyridinols
Abstract
This application note provides a comprehensive guide to the separation of chlorinated pyridinols using reversed-phase high-performance liquid chromatography (RP-HPLC). Chlorinated pyridinols are critical analytes, often encountered as primary metabolites of organophosphate pesticides, making their accurate quantification essential for environmental monitoring and human exposure assessment. This document details the fundamental principles of separation, provides guidance on method development, and presents robust, step-by-step protocols for sample preparation and chromatographic analysis, focusing on the simultaneous determination of a parent pesticide and its chlorinated pyridinol metabolite.
Introduction: The Analytical Imperative for Chlorinated Pyridinols
Chlorinated pyridinols are heterocyclic aromatic compounds that have garnered significant attention in analytical and environmental chemistry. Their prevalence is largely due to their formation as metabolites from the degradation of widely used organophosphate pesticides, such as chlorpyrifos and triclopyr. For instance, 3,5,6-trichloro-2-pyridinol (TCP) is the principal and specific urinary biomarker for exposure to chlorpyrifos.[1][2] Accurate and sensitive measurement of these metabolites in complex matrices like urine, blood, and environmental water is crucial for assessing human exposure levels and understanding the environmental fate of the parent pesticides.[3]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique ideally suited for this analytical challenge.[4] It allows for the efficient separation of the relatively non-polar parent pesticide from its more polar chlorinated pyridinol metabolite. This guide will explain the causality behind the selection of chromatographic parameters and provide validated protocols for researchers, scientists, and drug development professionals.
Principle of Separation: Exploiting Polarity Differences
The separation of chlorinated pyridinols from their parent compounds by RP-HPLC is fundamentally based on the principle of differential partitioning. The analytes are separated based on their relative hydrophobicity.
-
Stationary Phase: The most common stationary phase for this application is octadecylsilane (C18 or ODS), a non-polar phase bonded to silica particles.[5] This hydrophobic phase interacts more strongly with non-polar analytes.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol, is used to elute the analytes from the column.[6]
-
Separation Mechanism: In this system, the more polar chlorinated pyridinol metabolites have a weaker affinity for the non-polar C18 stationary phase and a higher affinity for the polar mobile phase. Consequently, they elute earlier from the column. The less polar parent pesticides interact more strongly with the stationary phase and thus have longer retention times. Adjusting the ratio of organic solvent to water in the mobile phase allows for the fine-tuning of these interactions to achieve optimal separation.[7]
The use of a gradient elution, where the concentration of the organic solvent is increased over time, is often employed. This allows for the timely elution of the early, more polar analytes with good resolution, while also ensuring that the later, more hydrophobic compounds are eluted efficiently without excessive peak broadening.[8]
HPLC Method Development Strategy
Column Selection: The C18 Workhorse
A C18 column is the recommended choice for separating chlorinated pyridinols and their parent pesticides.[9] These columns offer excellent hydrophobic retention and are available in a wide range of particle sizes and dimensions to suit both standard HPLC and ultra-high-performance liquid chromatography (UPLC) systems. For new method development, a column with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[5] The quality of the silica backbone is also critical; columns with low residual silanol activity are preferred to minimize peak tailing for basic compounds like pyridinols.[10]
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for this separation due to its lower viscosity and stronger elution strength, often resulting in sharper peaks and lower backpressure.[11]
-
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter. Chlorinated pyridinols are weakly acidic. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase suppresses the ionization of the pyridinol hydroxyl group.[5] This un-ionized form is less polar and interacts more consistently with the C18 stationary phase, leading to better retention and improved, symmetrical peak shapes. A pH of around 3 is often a good starting point.[12]
Detection Wavelength Selection
Chlorinated pyridinols contain a pyridine ring, which is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis or Diode Array Detector (DAD) is therefore a simple and robust choice for detection. The pyridine ring exhibits strong absorbance around 250-262 nm.[13] For chlorinated pyridinols like TCP, the maximum absorbance is often observed at higher wavelengths, typically between 280 nm and 298 nm.[9] To determine the optimal wavelength, it is best to measure the UV spectra of the analytes of interest. A DAD is invaluable during method development as it allows for the simultaneous acquisition of spectra and selection of the wavelength that maximizes sensitivity for all compounds.
Experimental Protocols
Sample Preparation: Isolating the Analytes
Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes. The choice of method depends on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for cleaning up environmental water samples (river, ground, or drinking water).[14]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Acidify the water sample (e.g., 500 mL) to ~pH 3 with formic acid. Pass the entire sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min. The hydrophobic parent pesticide and its metabolite will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar impurities.
-
Elution: Elute the retained analytes by passing 5-10 mL of acetonitrile or methanol through the cartridge into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial HPLC mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an HPLC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is effective for extracting chlorinated pyridinols from biological matrices like urine.[1][9]
-
Sample Preparation: Pipette 2 mL of urine into a 15 mL glass centrifuge tube.
-
Hydrolysis (Optional but Recommended): To measure total pyridinol (free and conjugated), add 20 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 4 hours or overnight to deconjugate metabolites.[15]
-
Extraction: Add 4 mL of an extraction solvent mixture (e.g., dichloromethane-ethyl acetate, 20:80 v/v) to the tube.[1]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Concentration & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 1.0 mL of the initial HPLC mobile phase, as described in the SPE protocol.
HPLC Analysis Protocol
This protocol describes a gradient HPLC-UV method for the simultaneous separation of chlorpyrifos and its metabolite, 3,5,6-trichloro-2-pyridinol (TCP).
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade), Chlorpyrifos and TCP reference standards.
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Solution (10 µg/mL): Prepare individual stock solutions of Chlorpyrifos and TCP in acetonitrile (e.g., 100 µg/mL). Create a mixed working standard by diluting the stocks in the initial mobile phase composition (70:30 A:B).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 290 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 17.0 |
Visualization of Workflow
The following diagram illustrates the complete analytical workflow from sample acquisition to final data analysis.
Caption: General workflow for the analysis of chlorinated pyridinols.
Expected Results & Discussion
Using the protocol described in Section 4.2, a baseline separation of the polar metabolite (TCP) and the non-polar parent compound (Chlorpyrifos) is expected.
Table 1: Representative Chromatographic Data
| Compound | Expected Retention Time (min) | Peak Shape |
| 3,5,6-Trichloro-2-pyridinol (TCP) | ~4.5 - 6.0 | Symmetrical |
| Chlorpyrifos | ~10.5 - 12.0 | Symmetrical |
The retention time of TCP is significantly shorter than that of chlorpyrifos due to its higher polarity, demonstrating the effectiveness of the reversed-phase separation mechanism.[8] The gradient elution ensures that TCP is well-resolved near the beginning of the run, while chlorpyrifos is eluted efficiently as the mobile phase becomes richer in acetonitrile. The acidic mobile phase should ensure sharp, symmetrical peaks for both analytes. This validated method can then be used to create a calibration curve for the accurate quantification of these compounds in unknown samples.
References
-
National Center for Biotechnology Information. (n.d.). Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples. NCBI. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. ATSDR. Retrieved from [Link]
- Bartels, M. J., & Kastl, P. E. (1993). Determination of Chlorpyrifos, Chlorpyrifos Oxon, and 3,5,6-Trichloro-2-Pyridinol in Rat and Human Blood. Journal of Analytical Toxicology, 17(4), 203–206.
-
Wang, Y., et al. (2012). [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. Se Pu, 30(6), 570-573. Retrieved from [Link]
-
Sancho, J. V., et al. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(16), 1485–1490. Retrieved from [Link]
- Abu-Qare, A. W., & Abou-Donia, M. B. (2001). Simultaneous determination of chlorpyrifos, permethrin, and their metabolites in rat plasma and urine by high-performance liquid chromatography.
- Chen, Z., et al. (2012). [Simultaneous determination of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol in human urine by HPLC-DAD]. Wei Sheng Yan Jiu, 41(1), 123-125.
-
Zhang, T., et al. (2012). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Chinese Journal of Chromatography, 30(6), 570-573. Retrieved from [Link]
-
Olkowska, E., et al. (2014). Sample preparation techniques based on extraction for analysis of pesticides in food samples. IAEA International Symposium on Food Safety and Quality. Retrieved from [Link]
-
Tu, C., et al. (2000). Simultaneous determination of chlorpyrifos, permethrin, and their metabolites in rat plasma and urine by high-performance liquid chromatography. Semantic Scholar. Retrieved from [Link]
-
Yan, Z., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 6(92), 89851-89857. Retrieved from [Link]
-
Olsson, A. O., et al. (2004). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Journal of Chromatography B, 801(2), 245-252. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
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Shpigun, O. A., & Timerbaev, A. R. (2010). Selectivity of the Separation of Isomeric Chlorogenic Acids under the Conditions of Reversed-Phase HPLC. Journal of Analytical Chemistry, 65(10), 1024–1030. Retrieved from [Link]
-
Gal, J. (1992). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. Journal of Chromatography A, 623(2), 241-253. Retrieved from [Link]
-
Gecse, E., et al. (2020). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
El-Gindy, A., et al. (2018). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 8(1), 16904. Retrieved from [Link]
-
Ghani, M. A., et al. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. Journal of Taibah University for Science, 11(2), 268-275. Retrieved from [Link]
- Korshin, G. V., et al. (1997). Use of UV Spectroscopy To Characterize the Reaction between NOM and Free Chlorine. Environmental Science & Technology, 31(6), 1787–1792.
-
ResearchGate. (n.d.). Chlorinated UV absorbance spectra at varying reaction times and at pH 7. Retrieved from [Link]
-
Naidoo, K., et al. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Molecules, 26(24), 7709. Retrieved from [Link]
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Application Notes: The Strategic Utility of Polychlorinated Pyridines in Organic Synthesis
This document provides a detailed exploration of 3,4,5,6-tetrachloropyridin-2-ol and its closely related precursors in the field of organic synthesis. Our focus will be on the practical application, underlying chemical principles, and detailed protocols for researchers in agrochemical and pharmaceutical development. It is important to note that while the topic specifies this compound, the predominant and commercially significant chemistry revolves around its precursor, 2,3,5,6-tetrachloropyridine , and its hydrolysis product, 3,5,6-trichloropyridin-2-ol (TCP) . This guide will address the synthesis and derivatization of TCP as the core application.
Introduction: The Polychlorinated Pyridine Scaffold
Polychlorinated pyridine derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules, including insecticides, herbicides, and fungicides[1]. The reactivity of the pyridine ring is significantly altered by the presence of multiple electron-withdrawing chlorine atoms, making it susceptible to nucleophilic substitution reactions—a cornerstone of its synthetic utility[2][3].
The key intermediate, 3,5,6-trichloropyridin-2-ol (TCP), exists in a tautomeric equilibrium with its pyridone form. In the crystalline state, it forms centrosymmetric hydrogen-bonded dimers[4][5][6]. Its synthesis typically begins with the controlled hydrolysis of 2,3,5,6-tetrachloropyridine, where a chlorine atom at the activated 2-position is displaced by a hydroxyl group. This pyridinol is the direct precursor to the widely used organophosphate insecticide, chlorpyrifos[7].
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Appearance | CAS Number |
| 2,3,5,6-Tetrachloropyridine | C₅HCl₄N | 216.87 g/mol | White crystalline solid | 2402-79-1 |
| 3,5,6-Trichloropyridin-2-ol (TCP) | C₅H₂Cl₃NO | 198.43 g/mol | Colorless laths/crystals | 6515-38-4 |
Core Application: Synthesis of Chlorpyrifos
The most prominent industrial application of this chemical family is the synthesis of Chlorpyrifos, a broad-spectrum organophosphate insecticide[7]. The final step of this synthesis is a classic nucleophilic substitution reaction where the sodium salt of TCP acts as the nucleophile.
Reaction Mechanism: O-Phosphorylation
The synthesis proceeds via the reaction of sodium 3,5,6-trichloropyridin-2-olate with O,O-diethylphosphorochloridothioate. The pyridinolate anion, a potent nucleophile, attacks the electrophilic phosphorus atom, displacing the chloride leaving group to form the final thiophosphate ester product. The use of the sodium salt (or generating the anion in situ with a base) is critical as it significantly enhances the nucleophilicity of the oxygen atom.
Caption: Workflow for the synthesis of TCP from Tetrachloropyridine.
Experimental Protocol: Pressurized Alkaline Hydrolysis
This protocol is adapted from patent literature describing industrial-scale synthesis.[8]
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Sodium Hydroxide (Caustic Soda)
-
Water
-
Catalyst (optional, as specified in some patents)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 2,3,5,6-tetrachloropyridine, sodium hydroxide, and water. A typical mass ratio of tetrachloropyridine to water is between 1:3 and 1:5.5.[8]
-
Pressurized Reaction: Seal the reactor and heat the mixture to 125–155 °C. The reaction is conducted under the resulting autogenous pressure, typically in the range of 0.25–0.55 MPa.[8]
-
Reaction Monitoring: Maintain the reaction under these conditions for 2–5.5 hours, with agitation, until the conversion is complete.[8]
-
Product Isolation:
-
Cool the reactor and carefully vent any residual pressure.
-
Transfer the reaction mixture, which contains the sodium salt of TCP.
-
For direct use in the next step (e.g., Chlorpyrifos synthesis), this aqueous solution can be used as is.[8]
-
To isolate solid TCP, carefully neutralize the solution with an acid (e.g., HCl) to a pH where the pyridinol precipitates.
-
Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry to obtain solid 3,5,6-trichloropyridin-2-ol.
-
Safety and Handling
Working with polychlorinated pyridines requires strict adherence to safety protocols due to their potential toxicity and irritant properties.[9][10]
Table 2: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard | Precautionary Measures & PPE |
| Inhalation | Use only in a well-ventilated area or in a fume hood. Do not breathe dust, mist, or vapors.[11] Wear appropriate respiratory protection if ventilation is inadequate. |
| Skin Contact | Avoid all skin contact. Wear chemical-resistant gloves (inspect before use) and protective clothing. Take off contaminated clothing immediately.[11][12] |
| Eye Contact | Wear chemical safety goggles or a face shield.[11] If contact occurs, rinse cautiously with water for several minutes.[11] |
| Ingestion | Do not eat, drink, or smoke when using this product.[9] If swallowed, rinse mouth and call a poison center or doctor. |
| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. The compound is combustible and can form explosive mixtures with air upon intense heating. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[9] |
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse skin with plenty of water/shower. Call a physician.
-
Inhalation: Move the person into fresh air. If breathing has stopped, apply artificial respiration. Call a physician immediately.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Stay in the danger area only with a self-contained breathing apparatus.[12]
References
- CN102532195A - Method for synthesis of chlorpyrifos - Google Patents.
-
Toxicological Profile for Chlorpyrifos - Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
MSDS of 3,5,6-Trichloropyridin-2-ol sodium - Capot Chemical. Available at: [Link]
- CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents.
- US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents.
-
Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-{sup 13}C{sub 5}-{sup 15}N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos) - OSTI.GOV. Available at: [Link]
-
3,5,6-Trichloropyridin-2-ol - PMC - NIH. Available at: [Link]
-
Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap. Available at: [Link]
-
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Toxicology Excellence for Risk Assessment. Available at: [Link]
-
Cas 2402-79-1,2,3,5,6-Tetrachloropyridine | lookchem. Available at: [Link]
-
(PDF) 3,5,6-Trichloropyridin-2-ol - ResearchGate. Available at: [Link]
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents.
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]
-
Nucleophilic substitution reactions (video) - Khan Academy. Available at: [Link]
-
3,5,6-Tri-chloro-pyridin-2-ol - PubMed. Available at: [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. Available at: [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. Available at: [Link]
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Nucleophilic substitution reactions in pyridine - Química Organica.org. Available at: [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC - NIH. Available at: [Link]
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Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. Available at: [Link]
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HALOALKANES (HALOGENOALKANES) - Physics & Maths Tutor. Available at: [Link]
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Application Notes and Protocols: 3,4,5,6-Tetrachloropyridin-2-ol in Medicinal Chemistry
Abstract
3,4,5,6-Tetrachloropyridin-2-ol is a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry. Its polychlorinated structure and reactive hydroxyl group provide a versatile platform for the synthesis of novel compounds with diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. It includes detailed protocols for chemical derivatization and biological evaluation, focusing on its prospective use in developing kinase inhibitors and antimicrobial agents. The information herein is intended to serve as a foundational resource to stimulate further investigation into this promising chemical entity.
PART 1: CORE DIRECTIVE - A Strategic Overview
Introduction to this compound
This compound is a crystalline solid and a key intermediate in the synthesis of various biologically active molecules.[1][2] The pyridine ring is a prevalent heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The presence of four chlorine atoms on the pyridine ring of this compound significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug design.
Rationale for Medicinal Chemistry Exploration
The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties. Halogenation can:
-
Improve Membrane Permeability: By increasing lipophilicity, facilitating passage through cellular membranes to reach intracellular targets.
-
Enhance Binding Affinity: Through the formation of halogen bonds with protein residues, which can contribute to higher potency and selectivity.
-
Block Metabolic Sites: Preventing enzymatic degradation and thereby increasing the compound's in vivo half-life.
The hydroxyl group at the 2-position of the pyridine ring serves as a crucial handle for synthetic modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the known biological activities of other chlorinated pyridine derivatives, this compound is a promising scaffold for the development of:
-
Kinase Inhibitors: The pyridine core can mimic the adenine region of ATP, enabling it to bind to the hinge region of protein kinases. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[4]
-
Antimicrobial Agents: Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities.[5] The unique electronic and steric properties of a tetrachlorinated pyridine scaffold could lead to novel mechanisms of antimicrobial action.
-
Herbicides and Pesticides: Chlorinated pyridines are key components of several commercial pesticides and herbicides.[1][2] While this guide focuses on medicinal chemistry, the underlying principles of biological activity are often translatable.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Methodologies
Synthetic Chemistry Protocols
The following protocols provide step-by-step methodologies for the chemical modification of this compound. These are foundational reactions for building a diverse chemical library for biological screening.
Protocol 1: O-Alkylation of this compound
Objective: To introduce various alkyl or arylalkyl groups at the 2-position via the hydroxyl moiety. This is a fundamental step in exploring the steric and electronic requirements of the binding pocket of a target protein.
Materials:
-
This compound
-
Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (1.5 equivalents). The use of a stronger base like Cs₂CO₃ may be beneficial for less reactive alkyl halides.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (50-60 °C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow: O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To introduce aryl or heteroaryl substituents at one of the chlorine positions, enabling the exploration of additional binding interactions and vectoral expansion of the molecule. This typically requires a catalyst system capable of activating the C-Cl bond.
Materials:
-
O-alkylated 3,4,5,6-tetrachloropyridine derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF with water)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine the chlorinated pyridine substrate (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling of a chlorinated pyridine.
Biological Evaluation Protocols
The following protocols outline standard assays for assessing the potential therapeutic activities of the synthesized derivatives.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of protein kinases. This assay measures the amount of ADP produced, which is proportional to kinase activity.[4]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
Test compounds in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).[4]
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Data Presentation: Kinase Inhibition Profile
| Compound ID | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| TCP-Derivative-01 | 75 | >10,000 | 1,200 |
| TCP-Derivative-02 | 25 | 8,500 | 850 |
| Staurosporine (Control) | 5 | 12 | 20 |
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth.[6][7]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[6]
-
Test compounds in DMSO
-
Sterile 96-well plates
-
Standardized microbial inoculum (0.5 McFarland standard)[6]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[6][7] Include growth (no compound) and sterility (no inoculum) controls.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TCP-Derivative-03 | 16 | 64 |
| TCP-Derivative-04 | 8 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 |
PART 3: VISUALIZATION & FORMATTING
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: Competitive ATP binding inhibition by a TCP-derivative.
Conclusion
This compound offers a compelling and underexplored scaffold for medicinal chemistry. The synthetic and biological protocols detailed in this guide provide a solid foundation for researchers to initiate discovery programs. The inherent properties of the polychlorinated pyridine ring, combined with the synthetic versatility of the 2-ol functionality, position this molecule as a valuable starting point for the development of novel kinase inhibitors, antimicrobial agents, and other potential therapeutics.
References
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2011). Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Jain, R., & Singh, V. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
- de la Cruz, H., Martinez-Alvarez, R., & Martin, N. (2022).
- Fülöp, F., & Păunescu, E. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4959.
- Google Patents. (n.d.). CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method.
- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- National Toxicology Program. (1993). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Mansukhani, N. D., et al. (2024). 3,5,6-Trichloropyridin-2-ol.
-
National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]
-
PubMed. (2024, November 22). 3,5,6-Tri-chloro-pyridin-2-ol. Retrieved from [Link]
-
Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]
- Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1185–1210.
- Al-Abdullah, E. S., et al. (2014).
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The Untapped Potential of 3,4,5,6-Tetrachloropyridin-2-ol: A Versatile Building Block for Novel Compound Synthesis
Introduction: Beyond a Metabolite – A Gateway to Novel Chemical Scaffolds
Historically, 3,4,5,6-tetrachloropyridin-2-ol has been primarily cataloged in the context of environmental science and toxicology as a persistent metabolite of organophosphate insecticides like chlorpyrifos.[1] This narrow view, however, overshadows its significant potential as a highly functionalized and versatile building block in synthetic organic chemistry. The inherent electronic properties of the tetrachlorinated pyridine ring, coupled with the reactive hydroxyl group, offer a unique platform for the construction of novel and complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, presenting detailed protocols for its application in the synthesis of new chemical entities relevant to pharmaceutical and materials science research.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthetic endeavors.
| Property | Value | Reference |
| Molecular Formula | C₅HCl₄NO | [2] |
| Molecular Weight | 232.89 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO and methanol; insoluble in water. | [2] |
| Tautomerism | Exists in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Reactivity: A Platform for Nucleophilic Aromatic Substitution (SNAr)
The key to unlocking the synthetic potential of this compound lies in its highly electron-deficient pyridine ring. The cumulative electron-withdrawing effect of the four chlorine atoms renders the carbon atoms of the ring susceptible to attack by nucleophiles. This reactivity is the foundation for a variety of nucleophilic aromatic substitution (SNAr) reactions, enabling the selective replacement of chlorine atoms with a diverse range of functional groups.
The general mechanism for the SNAr reaction on a polychlorinated pyridine is a two-step addition-elimination process. The nucleophile first attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, a chloride ion is eliminated, restoring the aromaticity of the ring.
Caption: Generalized workflow of a nucleophilic aromatic substitution (SNAr) reaction.
The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. The hydroxyl group at the 2-position can also participate in reactions, such as O-alkylation or O-acylation, further expanding the synthetic possibilities.
Application Protocols: Building Novel Scaffolds
The following protocols are designed to serve as a starting point for the exploration of this compound as a synthetic building block. These are generalized procedures based on the known reactivity of similar polychlorinated heteroaromatic compounds and should be optimized for specific substrates.
Protocol 1: O-Alkylation of this compound
This protocol describes the alkylation of the hydroxyl group, a common first step to introduce further diversity and to modify the solubility of the core scaffold.
Objective: To synthesize 2-alkoxy-3,4,5,6-tetrachloropyridines.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with extreme caution) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a temperature between 50-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-3,4,5,6-tetrachloropyridine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the O-alkylation of this compound.
Protocol 2: Nucleophilic Aromatic Substitution with Amines
This protocol details the displacement of a chlorine atom with an amine, a crucial transformation for the synthesis of many biologically active compounds.
Objective: To synthesize aminotetrachloropyridine derivatives.
Materials:
-
This compound or its O-alkylated derivative
-
Primary or secondary amine
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (or its O-alkylated derivative) (1.0 eq) in anhydrous DMSO.
-
Addition of Reagents: Add the desired amine (1.5-2.0 eq) followed by the non-nucleophilic base (2.0 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 100-150 °C. The reaction time will vary depending on the nucleophilicity of the amine and may range from a few hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography or recrystallization to yield the desired amino-substituted pyridine. Characterize the product using appropriate spectroscopic methods.
Building Complexity: Cross-Coupling Reactions
While SNAr reactions provide a direct route to functionalization, modern cross-coupling methodologies can be employed to forge carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. The chlorine atoms on the pyridine ring are suitable handles for various palladium-catalyzed cross-coupling reactions.
Proposed Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
Objective: To synthesize aryl-substituted tetrachloropyridines.
Hypothetical Protocol:
-
Reaction Setup: To a solution of an O-protected this compound (e.g., the methoxy derivative) (1.0 eq) and a boronic acid or boronic ester (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Caption: Logical relationship for a proposed Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Promising Future for a Neglected Building Block
This compound represents a largely untapped resource for the synthesis of novel compounds. Its rich functionality and predictable reactivity, primarily through nucleophilic aromatic substitution, provide a robust platform for the generation of diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to explore the full synthetic potential of this versatile building block, paving the way for the development of new and innovative chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution.
- BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols.
- Chemguide. (n.d.). Elimination versus nucleophilic substitution in halogenoalkanes.
-
National Center for Biotechnology Information. (n.d.). This compound Research Chemical. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1982). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
-
Vaughn, T. M., Soheil, S., Ogundele, O. M., Fronczek, F. R., & Uppu, R. M. (2024). 3,5,6-Tri-chloro-pyridin-2-ol. IUCrData, 9(Pt 11), x241126. [Link]
-
Nomura, G. S., & Patterson, D. G., Jr. (1995). Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-13C5-15N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos). Journal of Labelled Compounds and Radiopharmaceuticals, 36(4), 339-343. [Link]
- YouTube. (2017, August 7). Nucleophilic substitution of pyridine. [Video].
- YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Video].
-
Ranjbarkarimi, R., & Mohammadi, K. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(36), 15556-15565. [Link]
- BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
- Smith, M. K., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
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Biological activity screening of 3,4,5,6-Tetrachloropyridin-2-ol
An In-Depth Guide to the Biological Activity Screening of 3,4,5,6-Tetrachloropyridin-2-ol
Authored by: A Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of the novel chemical entity, this compound. Given its polychlorinated pyridinol structure, this compound presents a compelling case for broad-spectrum biological screening. It shares structural motifs with compounds known for toxicological properties, such as 3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, which is known to cause cellular toxicity and endocrine disruption.[1][2] This guide eschews a rigid template, instead presenting a logical, tiered approach that begins with foundational safety and toxicity assessments before progressing to targeted bioactivity screens. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and interpretable data.
PART 1: Foundational Considerations and Safety
1.1. Compound Handling and Safety Precautions
Before commencing any experimental work, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is scarce, data from structurally related chlorinated pyridines and carboxylic acids indicate a high potential for hazard.[3][4]
-
Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Hazard Profile: Based on analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the skin, eyes, and respiratory system.[3][4][5]
-
Waste Disposal: All waste materials, including contaminated consumables and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[3]
1.2. Physicochemical Characterization: Solubility and Stability
A prerequisite for any biological assay is understanding the compound's behavior in aqueous and solvent systems.
-
Solubility Assessment: Determine the solubility in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO), which is frequently used for creating high-concentration stock solutions. Subsequently, assess the solubility and stability of the compound in aqueous biological media (e.g., DMEM, PBS) at the highest intended assay concentration. The final DMSO concentration in assays should typically be kept low (≤0.5% v/v) to prevent solvent-induced artifacts.[6]
-
Stability Assessment: Evaluate the compound's stability in the final assay buffer and conditions (e.g., 37°C, 5% CO₂) over the time course of the experiment. This can be analyzed via HPLC or LC-MS to detect any degradation.
PART 2: A Tiered Strategy for Biological Activity Screening
A hierarchical screening approach is the most efficient method for characterizing a novel compound. This strategy prioritizes the early identification of general toxicity, which informs the concentration ranges for subsequent, more specific assays.
Caption: A tiered workflow for screening this compound.
Tier 1 Protocol: General Cytotoxicity Assessment
Objective: To determine the concentration at which this compound induces cell death in a representative human cell line (e.g., HEK293, HeLa, or HepG2). This is a critical first step in any in vitro toxicology assessment.[7][8] The resulting IC₅₀ (half-maximal inhibitory concentration) value is essential for designing subsequent experiments.
Principle (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9][10]
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit
-
Positive control (e.g., Lysis Buffer provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting range would be from 200 µM down to ~0.1 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls:
-
Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control (Maximum LDH Release): Cells treated with the kit's Lysis Buffer 45 minutes before the final measurement.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
LDH Measurement: Following the manufacturer's protocol, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Stop the reaction using the provided Stop Solution and measure the absorbance at 490 nm using a microplate reader.[11]
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Release - Untreated Control LDH Activity) ] * 100
-
-
Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| Cell Line | Human Embryonic Kidney | HEK293 |
| Treatment Duration | 24 hours | 24 hours |
| IC₅₀ | Half-maximal inhibitory concentration | [Insert Data] |
| Assay Method | Lactate Dehydrogenase (LDH) Release | LDH Assay |
Tier 2 Protocol: Antimicrobial Susceptibility Testing
Objective: To determine if this compound possesses inhibitory activity against a panel of clinically relevant bacteria and fungi. The primary endpoint is the Minimum Inhibitory Concentration (MIC).[12][13]
Principle (Broth Microdilution): This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom plates
-
Compound stock solution in DMSO
-
Positive control antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well.
-
Controls:
-
Positive Growth Control: Inoculum in broth with DMSO (no compound).
-
Negative (Sterility) Control: Broth only.
-
Positive Antibiotic Control: A serial dilution of a standard antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert-Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |
Tier 2 Protocol: General Enzyme Inhibition Assay
Objective: To screen this compound for inhibitory activity against a representative enzyme (e.g., a protease like trypsin or a kinase).[6][15]
Principle (Spectrophotometric): This protocol measures the effect of the compound on the rate of an enzymatic reaction by monitoring the change in absorbance over time as a substrate is converted to a colored product.[16]
Materials:
-
Purified enzyme (e.g., Trypsin)
-
Chromogenic substrate (e.g., BAPNA for Trypsin)
-
Assay buffer (optimized for the enzyme)
-
Compound stock solution in DMSO
-
Known inhibitor (positive control)
-
96-well clear, flat-bottom plate
-
Microplate reader with kinetic reading capability
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup (in 96-well plate):
-
Blank Wells: Assay buffer + DMSO.
-
Control Wells (100% Activity): Enzyme solution + DMSO.
-
Test Wells: Enzyme solution + desired concentrations of the test compound.
-
Positive Inhibition Wells: Enzyme solution + known inhibitor.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to interact with the enzyme.[15]
-
Reaction Initiation: Add the substrate solution to all wells simultaneously to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 405 nm for BAPNA) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity).
-
Plot % Inhibition vs. log[Compound] to determine the IC₅₀ value.
-
PART 3: Tier 3 Mechanistic Elucidation
If a "hit" is identified in Tier 2, the next logical step is to investigate the underlying mechanism of action.
Caption: Hypothetical inhibition of a cellular signaling pathway.
-
For Cytotoxic Hits: If the compound shows significant cytotoxicity, follow-up assays can distinguish between apoptosis and necrosis. This can be achieved using techniques like flow cytometry with Annexin V/Propidium Iodide staining or caspase activity assays.[17]
-
For Enzyme Inhibition Hits: To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring enzyme activity at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition).[15]
-
For Antimicrobial Hits: Further studies could include time-kill kinetics to determine if the compound is bactericidal or bacteriostatic, and resistance development studies.[12]
-
Receptor Binding Assays: If the compound's structure suggests it might interact with a specific receptor class, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a labeled ligand (e.g., radiolabeled or fluorescent) from its receptor.[18][19][20] The potency of the compound is determined by its IC₅₀, from which an inhibition constant (Ki) can be calculated.[19]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4,5,6-Tetrachloropyridin-2-ol
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of 3,4,5,6-Tetrachloropyridin-2-ol. This critical intermediate, a precursor to vital agrochemicals such as the insecticide chlorpyrifos, presents unique synthetic challenges where yield optimization is paramount.[1][2] This document is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the causal relationships behind common experimental hurdles. Our goal is to empower you with the scientific rationale needed to diagnose issues, improve yields, and ensure the robustness of your synthesis.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent industrial synthesis of this compound (TCP-ol) involves the reaction of trichloroacetyl chloride with acrylonitrile.[3] While this can be performed in a single operation, such an approach often leads to suboptimal yields due to competing reaction pathways.[1] A more controlled and higher-yielding strategy involves separating the process into three distinct stages: Addition, Cyclization, and Aromatization.[1][4]
The fundamental transformation proceeds through two key intermediates: 2,2,4-trichloro-4-cyanobutanoyl chloride and 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one.[1]
Caption: Mechanism of Phase Transfer Catalysis for alkaline hydrolysis.
Q5: How critical is the removal of HCl and water during the reaction, and what's the best way to achieve this?
A5: It is absolutely critical for achieving high yields. As established, water contributes directly to side reactions. [1]HCl, while necessary for the cyclization step, can interfere with the initial copper-catalyzed addition reaction. [1]The best strategy is the step-wise synthesis discussed in A2, which inherently segregates these interfering species from the sensitive reaction stages. In a one-pot method, some success has been found by running the reaction under reflux to drive off HCl as it forms, or by extracting low-boiling fractions during the addition phase to remove interfering compounds. [1][5]However, physical separation of the reaction stages remains the most robust method.
Section 3: Optimized Experimental Protocols
The following protocols are synthesized from patented, high-yield procedures and represent a best-practice approach.
Protocol 1: High-Yield Step-Wise Synthesis of this compound
This protocol is based on the principle of separating the addition, cyclization, and aromatization steps to maximize yield and minimize byproduct formation. [1] Step 1: Addition Reaction
-
To a reaction vessel equipped with a reflux condenser, add trichloroacetyl chloride (1.0 mol), acrylonitrile (1.1 mol), and a catalytic amount of cuprous chloride (0.01 mol).
-
Heat the mixture to reflux at a temperature of 80-120°C. Maintain reflux for 8-12 hours, monitoring the consumption of reactants by GC.
-
During the reaction, any HCl formed by minor decomposition will be removed via the reflux condenser.
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Distill the filtrate under reduced pressure to remove unreacted starting materials and yield the crude intermediate, 2,2,4-trichloro-4-cyanobutanoyl chloride.
Step 2: Cyclization
-
Dissolve the crude intermediate from Step 1 in an inert organic solvent (e.g., chlorobenzene).
-
Saturate the solution with anhydrous hydrogen chloride (HCl) gas at ambient temperature.
-
Heat the mixture to 60-80°C under a positive pressure of HCl (e.g., 150-1500 kPa) for 2-4 hours until cyclization is complete (monitor by TLC or LC-MS).
-
The product of this step is 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one. Purge the excess HCl and use the solution directly in the next step.
Step 3: Aromatization
-
To the solution from Step 2, add a catalytic amount of a suitable chloride salt (e.g., tetraethylammonium chloride, 0.02 mol).
-
Heat the mixture to the reflux temperature of the solvent (approx. 100-120°C) for 3-5 hours. The elimination of HCl will drive the formation of the final product.
-
Cool the reaction mixture to room temperature, then further cool to 0-5°C to crystallize the product.
-
Isolate the solid this compound by filtration, wash with cold solvent, and dry under vacuum. The filtrate can be recycled. [1]
Protocol 2: Yield Recovery via Byproduct Hydrolysis
This protocol describes the conversion of the 2,3,5,6-tetrachloropyridine byproduct to the desired product. [4][6]
-
Combine the isolated byproduct (or mother liquor rich in the byproduct) with a 20-30% aqueous solution of sodium hydroxide in a high-pressure reactor.
-
Optional (for PTC method): Add a phase-transfer catalyst such as tetrabutylammonium bromide (1-5 mol%).
-
Seal the reactor and heat to 130-150°C. The internal pressure will rise to approximately 0.25-0.55 MPa. [6]4. Maintain the reaction for 2-5 hours, monitoring for the disappearance of the tetrachloropyridine starting material.
-
Cool the reactor, and carefully vent any excess pressure.
-
The resulting aqueous solution contains the sodium salt of this compound. This can be acidified to precipitate the final product, which is then filtered, washed with water, and dried.
Section 4: Data Summary
The primary advantage of the step-wise synthesis is a significant improvement in yield and purity by preventing the formation of the key byproduct.
| Synthesis Method | Key Characteristics | Typical Combined Yield | Purity Profile | Reference |
| One-Pot Synthesis | All reactants combined and heated in a single operation. | Not very high | Mixture of TCP-ol and 2,3,5,6-tetrachloropyridine. | [1][3] |
| Step-Wise Synthesis | Addition, cyclization, and aromatization are performed sequentially. | High | Primarily TCP-ol; minimal tetrachloropyridine byproduct. | [1][4] |
Section 5: Troubleshooting Workflow
Use this logic diagram to diagnose and address common synthesis issues.
Caption: A logical workflow for troubleshooting low-yield issues.
References
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]
-
El-Sayed, R., & Al-Majid, A. M. (2021). Utility of pentachloropyridine in organic synthesis. Journal of the Iranian Chemical Society. Available from: [Link]
-
Pews, G. R. (1990). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent Office, EP 0397281 A2. Available from: [Link]
-
Zhang, J., et al. (2009). Investigation on synthesis of pentachloropyridine. ResearchGate. Available from: [Link]
- CN102443024A. Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. Google Patents.
-
Slideshare. Phase transfer catalysis. Available from: [Link]
-
Nomura, G. S., & Patterson, Jr, D. G. (1995). Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-{sup 13}C{sub 5}-{sup 15}N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos). Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
- Bayer AG. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. US Patent 4,327,216.
- CN104163789A. 3,5,6-trichloropyridin-2-ol sodium synthesis method. Google Patents.
-
Abdel-Malek, H. A., & Ewies, E. F. (2018). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]
-
Coles, S. J., et al. (2024). 3,5,6-Trichloropyridin-2-ol. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
- CN102702088B. Method for preparing 3,5,6-trichloropyridine-2-ol sodium. Google Patents.
-
Coles, S. J., et al. (2024). 3,5,6-Trichloropyridin-2-ol. ResearchGate. Available from: [Link]
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- 3. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
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- 5. CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium - Google Patents [patents.google.com]
- 6. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4,5,6-Tetrachloropyridin-2-ol
Welcome to the technical support center for the synthesis of 3,4,5,6-tetrachloropyridin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Introduction to the Synthesis
The primary and most common route to this compound is the partial hydrolysis of pentachloropyridine. This reaction is a nucleophilic aromatic substitution (SNAr) where a hydroxide ion displaces a chloride ion on the highly electron-deficient pentachloropyridine ring. The regioselectivity of this reaction is paramount to achieving a high yield of the desired product. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (2 and 6) and para (4) positions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the likely causes?
Answer: A low yield can stem from several factors, primarily incomplete reaction or the formation of soluble side products that are lost during workup.
-
Incomplete Hydrolysis: The most straightforward cause of low yield is an incomplete reaction. Unreacted pentachloropyridine will remain in your reaction mixture.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Base Stoichiometry: An insufficient amount of base (e.g., sodium hydroxide, potassium hydroxide) will lead to incomplete conversion. Ensure you are using the correct molar equivalents of the base.
-
Solvent System: The choice of solvent can influence the solubility of both the starting material and the base, affecting the reaction rate. A biphasic system or the use of a phase-transfer catalyst may be necessary to improve the reaction efficiency.
-
-
-
Formation of Isomeric Byproducts: The formation of the isomeric 2,3,5,6-tetrachloropyridin-4-ol is a common side reaction that can significantly reduce the yield of the desired product.[1] This occurs because the 4-position of pentachloropyridine is also highly activated towards nucleophilic attack.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally favor substitution at the 2-position over the 4-position.
-
Choice of Base: The nature of the nucleophile can influence regioselectivity. Experiment with different hydroxide sources or consider using a sterically hindered base to potentially favor attack at the less hindered 2-position.
-
-
Issue 2: Presence of Unexpected Peaks in Analytical Data
Question: I've analyzed my crude product and see unexpected peaks in the 1H NMR, 13C NMR, and LC-MS data. What could these impurities be?
Answer: The presence of unexpected peaks typically points to the formation of side products or the presence of unreacted starting material.
-
Unreacted Pentachloropyridine: This is a common impurity if the reaction has not gone to completion. It is non-polar and will have a distinct signal in your analytical data.
-
Identification: In the mass spectrum, look for the characteristic isotopic pattern of a molecule containing five chlorine atoms.
-
Removal: Pentachloropyridine can often be removed from the more polar this compound product through recrystallization or column chromatography.
-
-
Isomeric 2,3,5,6-Tetrachloropyridin-4-ol: As mentioned previously, this is a very common byproduct.
-
Identification: This isomer will have a similar mass to your desired product but will exhibit a different fragmentation pattern in the mass spectrum and distinct chemical shifts in the NMR spectra. The symmetry of the 4-ol isomer may also lead to a simpler NMR spectrum compared to the 2-ol.
-
Mitigation: Refer to the troubleshooting steps for low yield. Careful control of reaction conditions is key to minimizing its formation.
-
-
Over-hydrolysis Products (Dichloropyridinediols): While less common under controlled conditions, harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or excess base) can lead to the substitution of a second chloride ion, resulting in the formation of dichloropyridinediols.
-
Identification: These products will have a lower mass than the desired product and will be significantly more polar. Look for molecular ions in the mass spectrum corresponding to the loss of a chlorine atom and the addition of another hydroxyl group.
-
Prevention: Use a stoichiometric amount of base and carefully monitor the reaction to avoid prolonged reaction times after the starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the hydrolysis of pentachloropyridine to this compound?
A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of the isomeric 2,3,5,6-tetrachloropyridin-4-ol. A good starting point is typically in the range of 80-100°C. It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction setup.
Q2: How can I effectively separate this compound from the 2,3,5,6-tetrachloropyridin-4-ol isomer?
A2: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This can be an effective technique if there is a significant difference in the solubility of the two isomers in a particular solvent system.
-
Column Chromatography: While potentially laborious on a large scale, silica gel chromatography can be used to separate the isomers. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. The 2-ol is generally more polar than the 4-ol.
Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material (pentachloropyridine) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and the relative amounts of the desired product and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of the reaction mixture by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for confirming the structure of the final product and identifying any isomeric impurities.
Q4: Can other nucleophiles be used to synthesize derivatives of tetrachloropyridin-2-ol?
A4: Yes, the principles of nucleophilic aromatic substitution on pentachloropyridine can be extended to other nucleophiles. For example, using alkoxides would yield alkoxy-tetrachloropyridines, and using amines would lead to amino-tetrachloropyridines. The regioselectivity will still be a critical factor to consider.[2]
Visualizing the Reaction and Side Products
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions that can occur.
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
Pentachloropyridine
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Solvent (e.g., Dioxane, DMSO, or a biphasic system with a phase-transfer catalyst)
-
Hydrochloric Acid (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentachloropyridine in the chosen solvent.
-
Add a solution of sodium hydroxide (1.0 - 1.2 equivalents) in water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Data Summary
| Compound | Common Cause of Formation | Analytical Signature (relative to desired product) | Mitigation Strategy |
| Pentachloropyridine | Incomplete reaction | Less polar; Distinct MS isotopic pattern for 5 Cl atoms | Increase reaction time/temperature; Ensure sufficient base |
| 2,3,5,6-Tetrachloropyridin-4-ol | Nucleophilic attack at the 4-position | Similar mass; Different NMR shifts; Potentially less polar | Lower reaction temperature; Optimize choice of base |
| Dichloropyridinediols | Over-hydrolysis | Lower mass; More polar | Use stoichiometric base; Avoid excessive heat/reaction time |
References
-
PubChem. Pentachloropyridine. [Link]
-
ResearchGate. Utility of pentachloropyridine in organic synthesis. [Link]
-
Taylor & Francis. Hydrolysis reaction – Knowledge and References. [Link]
Sources
Technical Support Center: Purification of 3,4,5,6-Tetrachloropyridin-2-ol
Welcome to the technical support guide for the purification of 3,4,5,6-Tetrachloropyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The guidance provided herein is synthesized from established principles of organic chemistry, data on structurally related compounds, and field-proven troubleshooting methodologies.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical to consider before undertaking any purification workflow. A thorough understanding of the material's properties is the first step toward a successful purification.
Q1: What are the known physical properties and solubility characteristics of this compound?
Direct, comprehensive experimental data for this compound is not abundant in readily available literature. However, we can infer a likely property profile by examining closely related analogues like 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
Table 1: Estimated Physicochemical Properties of this compound and Related Analogues
| Property | 2,3,5,6-Tetrachloropyridine | 3,5,6-Trichloropyridin-2-ol | This compound (Predicted) |
| Molecular Weight | 216.9 g/mol [1] | 198.43 g/mol [2] | ~232.9 g/mol |
| Physical State | White crystalline solid[3] | Colorless laths[4] | Likely a white to off-white crystalline solid. |
| Melting Point | 90.5 °C[1] | 170-172 °C[5] | Expected to be a high-melting solid, likely >150 °C. |
| Boiling Point | 250.5 °C[1] | N/A | High boiling point; likely decomposes before boiling at atmospheric pressure. Vacuum distillation may be possible. |
| Solubility | Very soluble in ether, ethanol, petroleum ether.[1] | Soluble in DMSO, Methanol. Insoluble in water.[6] Crystals can be grown from boiling deionized water.[4] | Expected to be soluble in polar organic solvents (e.g., DMSO, methanol, ethanol, ethyl acetate) and poorly soluble in water and nonpolar hydrocarbons. |
-
Expert Insight: The presence of the hydroxyl group in a pyridin-2-ol (a pyridone tautomer) suggests the potential for strong hydrogen bonding, leading to a higher melting point and lower solubility in nonpolar solvents compared to its non-hydroxylated counterpart, 2,3,5,6-tetrachloropyridine.[4]
Q2: What are the primary impurities I should expect from the synthesis of this compound?
Understanding potential impurities is key to designing an effective purification strategy. Synthesis of chlorinated pyridines can be complex, often yielding a mixture of isomers and related byproducts.[5][7]
-
Isomeric Impurities: Synthesis may result in other tetrachloropyridine isomers or incompletely chlorinated trichloropyridinols.
-
Starting Materials: Unreacted starting materials or reagents from the synthesis.
-
Byproducts: Depending on the route, byproducts like pentachloropyridine or hydrolysis products could be present. For instance, processes involving trichloroacetyl chloride and acrylonitrile can yield a mix of chlorinated pyridines and pyridinols.[5][8]
Q3: What are the critical safety precautions for handling chlorinated pyridines?
Chlorinated aromatic compounds require careful handling. Always consult the specific Safety Data Sheet (SDS) for the compound you are handling. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]
-
Exposure Routes: These compounds can be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Section 2: Purification Methodologies and Protocols
The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of the experiment. The following decision workflow can guide your selection.
Caption: Purification method selection workflow.
Method 1: Recrystallization (Preferred for High-Purity Starting Material)
Recrystallization is a powerful technique for purifying solid compounds when the target material is the major component and impurities have different solubility profiles.[11] The principle relies on dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[12]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[11][12]
-
Based on analogue data, suitable single solvents could include ethanol, methanol, or potentially water (as used for 3,5,6-trichloropyridin-2-ol).[4]
-
A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. In this system, the compound is dissolved in a "soluble" solvent, and a "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Do not add excess solvent, as this will reduce your yield.[13]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[13]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly under vacuum to remove residual solvent.
-
Method 2: Flash Column Chromatography (For Complex Mixtures)
When dealing with a mixture containing multiple components with different polarities, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Step-by-Step Protocol for Flash Column Chromatography:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A good system will give your target compound an Rf value of ~0.3-0.4. A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.
-
-
Column Packing:
-
Pack a glass column with silica gel, either as a slurry in the nonpolar solvent or by dry packing followed by careful solvent addition. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a rapid flow rate.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with a well-defined protocol, unexpected issues can arise. This guide addresses common problems in a direct Q&A format.
Caption: Decision tree for troubleshooting recrystallization.
Table 2: Purification Troubleshooting for this compound
| Question (Problem) | Probable Cause | Recommended Solution |
| Why are no crystals forming upon cooling? | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too slowly, or nucleation has not initiated. 3. The compound is extremely soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[13] 2. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of the pure compound to induce crystallization.[12] 3. Re-evaporate the solvent and attempt recrystallization with a different solvent system. |
| Why did my compound form an oil instead of crystals ("oiling out")? | 1. The solution became supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture). 2. The rate of cooling was too fast. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[13] 2. Ensure the flask is allowed to cool gradually to room temperature before placing it in an ice bath. |
| My recrystallization yield is very low. What went wrong? | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[13] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with solvent that was not ice-cold. | 1. Check the mother liquor via TLC. If a large amount of product remains, you can concentrate the filtrate to recover a "second crop" of crystals, which may be less pure.[13] 2. Ensure all glassware for hot filtration is pre-heated and use a fluted filter paper for speed. 3. Always use ice-cold solvent for washing to minimize dissolution of the pure crystals. |
| In column chromatography, my compound is not moving off the baseline. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| My compound is running at the solvent front in column chromatography. | 1. The eluent is too polar. | 1. Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, decrease the percentage of ethyl acetate. |
| After purification, I still see a small impurity spot on the TLC. What should I do? | 1. The chosen purification method was not sufficient to remove that specific impurity. | 1. If the purity is still not sufficient, a second recrystallization from a different solvent system may be effective. Alternatively, re-subjecting the material to column chromatography with a shallower solvent gradient may improve separation. |
Section 4: Purity Assessment
After purification, it is essential to verify the purity of this compound.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Co-spotting with the starting material can confirm the removal of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to impurities is a strong indicator of high purity.
References
-
Fisher Scientific. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98%. [Link]
-
Toxicology Excellence for Risk Assessment. WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Allen. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Capot Chemical. (2013). MSDS of 3,5,6-Trichloropyridin-2-ol sodium. [Link]
-
Allen. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- Google Patents. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
-
European Patent Office. EP 0397281 A2 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. [Link]
-
PubChem. 2,3,5,6-Tetrachloropyridine. [Link]
- Google Patents. CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium.
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
PubChem. 2,3,4,6-Tetrachloropyridine. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2024). 3,5,6-Trichloropyridin-2-ol. [Link]
-
National Institutes of Health (NIH). (2024). 3,5,6-Trichloropyridin-2-ol. [Link]
-
European Patent Office. Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. [Link]
-
National Institutes of Health (NIH). (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]
- Google Patents.
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Overcoming challenges in the chlorination of pyridine rings
Welcome to the technical support center for pyridine ring chlorination. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of chloropyridines. The inherent electron-deficient nature of the pyridine ring makes it notoriously resistant to classical electrophilic aromatic substitution, often leading to issues with reactivity, regioselectivity, and yield.
This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities. We will explore the causality behind common experimental failures and offer robust, validated solutions.
Troubleshooting Guide
This section addresses the most common and frustrating challenges encountered during the chlorination of pyridine rings: low product yield and poor regioselectivity.
Issue 1: Low or No Product Yield
Question: My direct chlorination of pyridine is resulting in very low yields and a significant amount of starting material recovery. What is going wrong and how can I fix it?
Answer:
This is a frequent and expected challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack—the common mechanism for chlorination.[1] Direct chlorination with agents like Cl₂ often requires harsh, high-temperature conditions, which can lead to degradation or minimal conversion.[2]
Root Cause Analysis & Solution Workflow
To overcome this fundamental lack of reactivity, a strategic activation of the pyridine ring is necessary. The most reliable and widely adopted method is the N-Oxidation Strategy .
Causality: The N-oxide functionality transforms the pyridine ring's electronic properties. The oxygen atom can donate electron density into the ring, thereby activating the C-2 and C-4 positions for electrophilic attack.[3][4] This activation allows the chlorination to proceed under much milder conditions, dramatically improving yields.[5]
Workflow Diagram: Overcoming Low Reactivity
Caption: Troubleshooting workflow for low yield in pyridine chlorination.
Validated Protocol: High-Yield Synthesis of 2-Chloropyridine via N-Oxidation
This protocol details the regiospecific chlorination of pyridine-N-oxide to achieve a high yield of 2-chloropyridine.[5][6] The method uses phosphorus oxychloride (POCl₃) in the presence of a base, triethylamine (TEA), which facilitates the reaction under mild conditions.[5]
Step 1: Preparation of Pyridine-N-Oxide
-
(This step assumes you have pre-synthesized or purchased pyridine-N-oxide. Standard procedures involve the oxidation of pyridine with agents like hydrogen peroxide in acetic acid.)
Step 2: Chlorination
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve pyridine-N-oxide (9.5 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in dichloromethane (DCM, 80-100 mL).[5]
-
Cool the solution to 10°C using an ice bath.[5]
-
Prepare a solution of phosphorus oxychloride (18.7 g, 120 mmol) in DCM (50 mL).[5]
-
Add the POCl₃ solution dropwise to the stirred pyridine-N-oxide solution, maintaining the temperature at 10°C.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[5]
-
Reflux the reaction mixture for 1 hour.[5]
Step 3: Workup and Purification
-
After cooling, carefully pour the reaction mixture into 30 mL of water.
-
Neutralize the mixture with a 2M NaOH solution.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-chloropyridine by distillation.
This method reliably produces 2-chloropyridine with yields reported around 90% and selectivity greater than 99%.[5][6]
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)
Question: I am attempting to synthesize 3-chloropyridine, but my reaction yields a mixture of 2-chloro and 2,6-dichloro isomers. How can I achieve C-3 selectivity?
Answer:
This is a classic and significant challenge in pyridine chemistry. The electronic nature of the pyridine ring strongly directs electrophilic attack to the C-2 (ortho) and C-4 (para) positions.[7][8] The C-3 (meta) position is the least reactive. Therefore, direct electrophilic chlorination is fundamentally biased against the product you desire.
Root Cause Analysis & Solution Pathway
Achieving C-3 chlorination requires circumventing the rules of electrophilic substitution on a deactivated ring. Two primary strategies are effective:
-
Starting from a Precursor with the Correct Functionality: Using a starting material where a group at the 3-position can be chemically converted to a chloro group. The Sandmeyer Reaction is the gold standard for this approach.[9][10]
-
Multi-step Synthesis Involving Ring Modification: More complex routes that build the desired product through a series of reactions that control regiochemistry.[11]
Decision Diagram: Selecting a Synthesis Route for Chloropyridine Isomers
Caption: Decision-making tool for synthesizing specific chloropyridine isomers.
Validated Protocol: Synthesis of 3-Chloropyridine via the Sandmeyer Reaction
The Sandmeyer reaction provides a reliable pathway to halogenate aromatic rings at positions that are inaccessible through direct electrophilic substitution.[9][10] The process involves the conversion of an amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be displaced by a chloride ion using a copper(I) catalyst.[12]
Step 1: Diazotization of 3-Aminopyridine
-
Prepare an aqueous solution of sodium nitrite (NaNO₂).
-
In a separate reaction vessel, dissolve 3-aminopyridine in an aqueous solution of hydrochloric acid (HCl).
-
Cool the 3-aminopyridine solution to 0-5°C in an ice-salt bath.
-
Slowly add the cold NaNO₂ solution dropwise to the 3-aminopyridine solution, keeping the temperature strictly below 5°C. Stir vigorously during the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
Step 2: Sandmeyer Reaction (Chloride Displacement)
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen ceases.
Step 3: Workup and Purification
-
Cool the reaction mixture and make it basic by the slow addition of an aqueous NaOH solution.
-
Perform a steam distillation or extract the mixture with a suitable organic solvent (e.g., ether or DCM).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude 3-chloropyridine by fractional distillation.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best method for selectively synthesizing 4-chloropyridine?
A1: A highly effective method starts from 4-aminopyridine, utilizing a Sandmeyer-type diazotization reaction.[14] In this procedure, 4-aminopyridine is dissolved in a solvent like methanol and saturated with hydrogen chloride gas. It is then treated with sodium nitrite at low temperatures. This in-situ formation and reaction of the diazonium salt typically provides high yields of 4-chloropyridine hydrochloride.[14] Another established, albeit older, method involves reacting 1-(4-pyridyl)pyridinium chloride with phosphorus pentachloride (PCl₅) at high temperatures.[15]
Q2: I'm seeing over-chlorination, specifically the formation of 2,6-dichloropyridine. How can I prevent this?
A2: The formation of 2,6-dichloropyridine is a common side reaction during the direct chlorination of pyridine, as the initial formation of 2-chloropyridine does not sufficiently deactivate the ring to prevent a second chlorination at the C-6 position.[16][17] To avoid this, you should switch from direct chlorination to the N-oxide method. By forming the pyridine-N-oxide first, you can achieve a highly regioselective monochlorination at the C-2 position using reagents like POCl₃ or SO₂Cl₂ under controlled conditions.[5][6][18] Careful control of stoichiometry (using only a slight excess of the chlorinating agent) is also crucial.
Q3: Are there any solvents I should avoid during pyridine chlorination workups?
A3: Yes. Be cautious when using dichloromethane (DCM) in the presence of pyridine, especially for extended periods or in stock solutions. It has been reported that pyridine can react with DCM, even at room temperature, to form 1,1'-methylenebispyridinium dichloride as a crystalline side product.[19] While often slow, this reaction can reduce your yield and introduce impurities. If you observe unexpected precipitate formation in DCM/pyridine mixtures, this side reaction is a likely culprit.
Q4: Can I use Lewis acids to activate the pyridine ring for chlorination?
A4: While Lewis acids are commonly used to activate substrates in electrophilic aromatic substitution, their use with pyridine is complex. The Lewis acid (e.g., AlCl₃) will preferentially coordinate with the lone pair of electrons on the nitrogen atom.[20][21] This coordination further deactivates the pyridine ring, making it even less reactive towards electrophiles. Therefore, Lewis acids are generally not effective for promoting electrophilic chlorination and are counterproductive for this purpose.[22]
Q5: What are the typical reaction conditions for chlorination using POCl₃ with pyridine-N-oxide?
A5: The conditions are generally mild. The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃), or without a solvent.[5] A base, typically a tertiary amine like triethylamine (TEA) or 2,6-lutidine, is added to neutralize the HCl generated.[5][18] The reaction is often initiated at a low temperature (e.g., 0-10°C) during the addition of POCl₃ and then may be stirred at room temperature or refluxed to ensure completion.[5]
Table 1: Comparison of Common Chlorination Reagents for Pyridine-N-Oxide
| Reagent | Typical Conditions | Target Position | Yield | Selectivity | Reference(s) |
| POCl₃ / Et₃N | DCM, 10°C to reflux | C-2 | ~90% | >99% (for C-2) | [5][6] |
| SO₂Cl₂ | Neat or solvent | C-2 / C-4 | Moderate | Good | [5] |
| p-TsCl / Et₃N | DCM | C-2 | Moderate | Good | [5] |
| (COCl)₂ / Et₃N | DCM, 0°C | C-2 / C-4 | Good | High | [3] |
References
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
Jung, J.-C., Jung, Y.-J., & Park, O.-S. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 31(16), 2507-2510. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chloropyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine? Retrieved from [Link]
-
PubMed. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-1-oxide hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Morressier. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. Retrieved from [Link]
-
Wordpress. (n.d.). Oxidation with Chlorine /Pyridine Complexes. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
Semantic Scholar. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
-
ResearchGate. (2001). Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. Retrieved from [Link]
-
ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Chloropyridine in Organic Synthesis. Retrieved from [Link]
-
Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Retrieved from [Link]
-
DAV University. (n.d.). Pyridines – Structure. Retrieved from [Link]
-
AIP Publishing. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. Retrieved from [Link]
-
YouTube. (2017). Electrophilic substitution reactions - pyridine. Retrieved from [Link]
-
National Institutes of Health. (2023). A focus on coordination chemistry at chlorine. Retrieved from [Link]
-
National Institutes of Health. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
The Journal of Chemical Physics. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C >5> H >5> N-Cl) radical. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]
-
RSC Publishing. (2016). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]
-
ResearchGate. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]
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Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
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Chemistry World. (2023). Elusive pyridine-based chloronium structures revealed. Retrieved from [Link]
- Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
-
ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. Retrieved from [Link]
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Degradation pathways of 3,4,5,6-Tetrachloropyridin-2-ol under experimental conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the degradation of 3,4,5,6-Tetrachloropyridin-2-ol. This guide is designed to provide in-depth insights, field-proven protocols, and robust troubleshooting advice to navigate the complexities of your experimental work. We understand that studying the fate of highly chlorinated compounds presents unique challenges, from slow reaction kinetics to complex metabolite identification. This resource consolidates critical information to support the integrity and success of your research.
Foundational Principles: Understanding the Stability of Chlorinated Pyridinols
This compound is a highly chlorinated heterocyclic compound. Its degradation is often challenging due to the strong carbon-chlorine bonds and the stability of the pyridine ring. The primary routes of degradation under experimental conditions are microbial metabolism and photochemical breakdown.[1][2] Successful experimental design hinges on understanding the mechanisms that can overcome the inherent recalcitrance of this molecule.
Chlorinated pollutants are often difficult to degrade aerobically because their metabolism can induce significant oxidative stress on microorganisms.[3] Therefore, selecting robust microbial strains or providing sufficient energy for photochemical processes is paramount.
Known Degradation Pathways and Mechanisms
While literature specifically on this compound is sparse, extensive research on the closely related and common metabolite, 3,5,6-trichloro-2-pyridinol (TCP), provides authoritative models for its degradation.[4][5] The primary mechanisms involve the critical first step of dechlorination.
Microbial Degradation
Microorganisms, including both bacteria and fungi, have been shown to degrade chlorinated pyridinols.[1][6] The initial attack typically involves one of two key pathways:
-
Reductive Dechlorination: This is a common initial step where a chlorine atom is replaced by a hydrogen atom. This process is often carried out by anaerobic bacteria that use the chlorinated compound as an electron acceptor.[7][8]
-
Hydrolytic/Oxidative Dechlorination: In this pathway, a chlorine atom is replaced by a hydroxyl group. This is often mediated by monooxygenase or hydrolase enzymes.[4][9] For instance, the monooxygenase TcpA has been identified as a key enzyme in the initial dechlorination of TCP.[4]
Following initial dechlorination, the pyridine ring is typically opened, leading to intermediate metabolites that can eventually be mineralized to CO2, water, and chloride ions.[7][8]
Caption: Standard workflow for a microbial degradation experiment.
Data Summary: Typical Experimental Conditions
The following table summarizes common starting conditions for degradation studies, derived from research on TCP. These serve as an excellent baseline for your work with this compound.
| Parameter | Microbial Degradation | Photodegradation / Photocatalysis |
| Initial Concentration | 10 - 100 mg/L [9][10] | 10 - 80 mg/L [7] |
| Temperature | 25 - 35 °C [9][10] | 20 - 30 °C (often ambient) [11] |
| pH | 6.5 - 7.5 [9][10] | 5.0 - 7.0 (can be pH-dependent) [12][11] |
| Incubation Time | 5 - 21 days [10] | 2 - 24 hours [7][13] |
| Key Reagents | Microbial strain, Mineral Salts Medium | UV source, TiO₂ (for photocatalysis) |
| Primary Analysis | HPLC-UV, LC-MS | HPLC-UV, LC-MS, TOC Analyzer |
References
-
Li, W., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Biodegradation, 34(4), 371-381. [Link]
-
Feng, Y., et al. (1998). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Journal of Agricultural and Food Chemistry, 46(3), 953-958. [Link]
-
Cui, Z., et al. (2016). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 82(21), 6343-6353. [Link]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]
-
Bhatt, P., et al. (2021). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. Journal of Environmental Science and Health, Part B, 56(1), 1-8. [Link]
-
Chen, S., et al. (2021). Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. Environmental Research, 194, 110660. [Link]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE via PMC, 7(10), e47205. [Link]
-
Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed, 7(10), e47205. [Link]
-
Li, J., et al. (2019). Degradation of 3,5,6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation. Environmental Science and Pollution Research, 26(1), 633-641. [Link]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. ResearchGate. [Link]
-
Pori, M., et al. (2015). Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos. Chemosphere, 144, 1493-1499. [Link]
-
Barletta, B., et al. (2007). Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 264-269. [Link]
-
Pori, M., et al. (2015). Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos. ResearchGate. [Link]
-
Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. [Link]
- Google Patents. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
-
Hardt, J., & Angerer, J. (2000). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Journal of Analytical Toxicology, 24(7), 678-683. [Link]
-
The Proteionista. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
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Westlab. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Westlab. [Link]
-
Villa, R., et al. (2010). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Microbial Biotechnology, 3(3), 309-317. [Link]
-
Hathaway, B. (2024). 3,5,6-Trichloropyridin-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1085-1088. [Link]
-
Xu, G., et al. (2008). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP. International Biodeterioration & Biodegradation, 62(1), 51-56. [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. PubChem. [Link]
-
Farré, M. J., et al. (2014). Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. Water Research, 51, 148-159. [Link]
-
Häggblom, M. M., et al. (2006). Microbial degradation of chlorinated dioxins. Microbial Degradation of Xenobiotics, 27-53. [Link]
-
Bhatt, P., et al. (2007). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Microbiology, 33(2), 165-184. [Link]
-
Vione, D. (2020). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water, 12(11), 3192. [Link]
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- 2. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stabilizing 3,4,5,6-Tetrachloropyridin-2-ol for Long-Term Storage
Welcome to the technical support center for 3,4,5,6-Tetrachloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our recommendations are grounded in established principles of chemical stability and analytical science to support the reproducibility and accuracy of your research.
I. Understanding the Stability of this compound
This compound is a chlorinated pyridine, a class of compounds known for their persistence. However, "persistent" does not mean "indestructible." Over time, and under suboptimal storage conditions, this compound can degrade, compromising the validity of your experimental results. The primary degradation pathways to consider are photodegradation, oxidation, and hydrolysis.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere .
-
Temperature: Refrigeration at 4°C is recommended. Avoid freezing, as this can potentially lead to the crystallization of any absorbed moisture, which might accelerate degradation upon thawing.
-
Moisture: The compound is susceptible to hydrolysis. Storage in a desiccator containing a suitable desiccant, such as silica gel or montmorillonite clay, is crucial.[1][2]
-
Light: Chlorinated aromatic compounds can be susceptible to photodegradation.[3] Store the compound in an amber glass vial to protect it from light.
-
Atmosphere: To prevent oxidation, storage under an inert gas like argon or nitrogen is highly recommended.[4]
Q2: I've been storing my this compound at room temperature. Is it still usable?
A2: While short periods at room temperature may not cause significant degradation, long-term storage under these conditions is not advisable. The stability of the compound will depend on other factors such as humidity and light exposure. Before use, it is essential to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: What are the visible signs of degradation?
A3: Visual inspection can sometimes indicate degradation, although it is not a definitive measure of purity. Signs of degradation may include:
-
Color Change: A change from a white or off-white powder to a yellowish or brownish hue.
-
Clumping: The powder may become clumpy or sticky due to moisture absorption.
-
Odor: A change in odor, though this is a subjective and less reliable indicator.
If you observe any of these changes, a purity analysis is mandatory before using the compound in your experiments.
Q4: What materials are compatible for storing this compound?
A4: Use high-quality, inert materials for storage containers and any handling equipment.
-
Primary Container: Borosilicate glass vials with PTFE-lined caps are ideal.
-
Spatulas and Weighing Boats: Stainless steel or other non-reactive materials should be used. Avoid soft plastics that may leach plasticizers.
III. Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the this compound stock.
-
Troubleshooting Steps:
-
Verify Purity: Immediately perform a purity analysis of your current stock solution or solid material. HPLC with UV detection is a robust method for this purpose.[5][6][7][8]
-
Compare to a New Standard: If possible, compare the analytical results of your current stock with a freshly opened, certified standard.
-
Review Storage History: Examine the storage conditions of your compound. Was it consistently stored at the recommended temperature, protected from light, and in a dry environment?
-
Prepare Fresh Stock: If degradation is confirmed or suspected, discard the old stock and prepare a fresh solution from a new, unopened container of the compound.
-
Problem 2: Appearance of unknown peaks in chromatograms.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use a mass spectrometry (MS) detector coupled with your chromatography system (GC-MS or LC-MS) to identify the molecular weights of the unknown peaks. This can provide clues about the degradation pathway.[9][10] Common degradation products of chlorinated pyridinols can result from dechlorination or oxidation.[3][11]
-
Investigate Degradation Pathway:
-
Photodegradation: If the compound was exposed to light, consider the possibility of reductive dechlorination or the formation of dichlorodihydroxypyridine isomers.[3]
-
Oxidation: Exposure to air can lead to the formation of hydroxylated or other oxidized species.[11][12][13][14][15]
-
Hydrolysis: If moisture was present, hydrolysis of the chloro substituents is a possibility, though generally slow for aryl chlorides.[16][17]
-
-
Implement Preventative Measures: Based on the likely degradation pathway, reinforce your storage and handling protocols. For example, if photodegradation is suspected, ensure all work with the compound and its solutions is done under subdued light.
-
IV. Experimental Protocols for Stability Assessment
To ensure the long-term integrity of your this compound, periodic purity assessment is recommended. Below are detailed protocols for key analytical techniques.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile degradation products and residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for chlorinated compounds (e.g., DB-5ms)
GC Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (10:1) |
MS Conditions:
| Parameter | Condition |
|---|---|
| Ion Source Temperature | 230 °C |
| Scan Range | 50-400 m/z |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate.
-
Inject 1 µL into the GC-MS system.
Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).[10]
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[18][19]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg).
-
Accurately weigh a certified internal standard (e.g., maleic anhydride) with a known purity.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
Data Acquisition and Analysis: Acquire a proton NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay). The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[20][21][22]
V. Visualization of Key Workflows
Workflow for Long-Term Storage
Caption: Recommended workflow for receiving, storing, and monitoring this compound.
Troubleshooting Logic for Purity Issues
Caption: Decision-making workflow for troubleshooting purity-related experimental issues.
VI. References
-
ACS Omega. (n.d.). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2025). Catalytic oxidation of chlorinated aromatics over Fe-based oxide catalysts modified by Mn. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]
-
ResearchGate. (2025). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidative Chlorination of Aromatic Compounds in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Retrieved from [Link]
-
European Patent Office. (1984). Process for recovering 2,3,5,6-tetrachloropyridine from mixtures of chlorinated pyridines. Retrieved from [Link]
-
SciELO. (2015). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Lirias. (1979). Chlorine dioxide oxidation of aromatic hydrocarbons commonly found in water. Retrieved from [Link]
-
PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Semantic Scholar. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Retrieved from [Link]
-
PubMed Central. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]
-
AGM Container Controls. (2025). Selecting Desiccant Guide. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Sorbipak. (2022). Choosing Right Desiccant – Protected from Moisture Damage. Retrieved from [Link]
-
Google Patents. (n.d.). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. Retrieved from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
US EPA. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
PubMed. (2013). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of 3,5,6-trichloro-2-pyridinol (TCP) produced from.... Retrieved from [Link]
-
US EPA. (2012). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
Gaylord Archival. (n.d.). Archival Humidity Control, Silica Gel, Desiccant Canisters. Retrieved from [Link]
-
WAC. (n.d.). How To Store Desiccant. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]
-
PubMed. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]
-
US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis of trans-Tetramethrin in Buffered Aqueous Solutions. Retrieved from [Link]
-
NIH. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]
-
PubMed. (n.d.). Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
CNKI. (n.d.). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Micropollutants by UV–Chlorine Treatment in Reclaimed Water: pH Effects, Formation of Disinfectant Byproducts, and Toxicity Assay. Retrieved from [Link]
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- 9. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 3,4,5,6-Tetrachloropyridin-2-ol
Welcome to the technical support center for the HPLC analysis of 3,4,5,6-Tetrachloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common chromatographic challenges encountered with this analyte: peak tailing. Symmetrical peaks are fundamental for accurate quantification and robust analytical methods. This document provides in-depth, scientifically grounded solutions to help you achieve optimal peak shape.
Understanding the Analyte: this compound
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My chromatogram for this compound shows a tailing peak. What are the most likely causes?
A1: Peak tailing for this compound in reversed-phase HPLC is typically indicative of unwanted secondary interactions between the analyte and the stationary phase, or other method-related issues. The most common culprits include:
-
Secondary Silanol Interactions: The hydroxyl group of your analyte can form strong hydrogen bonds with residual silanol groups on the surface of silica-based columns. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[1][2]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both its ionized and non-ionized forms, leading to peak distortion.[3][4]
-
Metal Chelation: Trace metal contaminants in the silica matrix of the column or from stainless steel components of the HPLC system can chelate with the analyte, causing peak tailing.[2][5][6]
-
Column Issues: Physical problems with the column, such as a partially blocked frit, a void at the column inlet, or contamination from previous analyses, can lead to poor peak shape.[1][7][8]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[2][9]
Below is a systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for peak tailing.
Q2: How can I mitigate secondary interactions with silanol groups?
A2: Minimizing silanol interactions is crucial for achieving symmetrical peaks for polar, acidic compounds like this compound. Here are several effective strategies:
-
Mobile Phase pH Adjustment: Operating at a low pH (typically ≤ 3) will suppress the ionization of the silanol groups, reducing their ability to interact with your analyte.[10] This is often the most effective initial step.
-
Use of Modern, End-Capped Columns: Employ a high-purity, Type B silica column that has been thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them inaccessible for secondary interactions.[11]
-
Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to block the active silanol sites.[12][13] However, be aware that additives like TEA can shorten column lifetime.[14]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymer-based column, which are designed to shield residual silanol groups or eliminate them entirely.[10][11]
Q3: What is the optimal mobile phase pH for analyzing this compound, and how do I determine it?
Experimental Protocol for pH Optimization:
-
Initial Conditions: Start with a mobile phase containing a common C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid (approx. pH 2.7).
-
pH Scouting: Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). Use appropriate buffers for the desired pH range (e.g., phosphate or acetate buffers).
-
Analysis: Inject your sample using each mobile phase and observe the peak shape.
-
Evaluation: Compare the chromatograms and select the pH that provides the most symmetrical peak. You will likely observe improved peak shape at lower pH values due to the suppression of silanol ionization.
| Mobile Phase pH Modifier | Typical Concentration | Resulting pH (approx.) | Rationale |
| Formic Acid | 0.1% (v/v) | 2.7 | Suppresses silanol ionization and protonates the analyte. |
| Acetic Acid | 0.1% (v/v) | 3.2 | A slightly weaker acid, useful for fine-tuning selectivity. |
| Phosphate Buffer | 10-25 mM | 2.5 - 3.5 | Provides stable pH control in the desired range. |
Q4: Could metal chelation be the cause of my peak tailing, and how can I address it?
A4: Yes, metal chelation is a possible, though less common, cause of peak tailing for compounds with hydroxyl groups. Trace metals in the stationary phase or from the HPLC system can interact with your analyte.[5][6]
Troubleshooting Metal Chelation:
-
Use High-Purity Columns: Modern HPLC columns are manufactured with high-purity silica containing very low levels of metal contaminants.
-
Inert HPLC System: If you suspect interactions with the system, consider using a bio-inert or metal-free HPLC system.
-
Mobile Phase Additives: Adding a chelating agent, such as a low concentration of ethylenediaminetetraacetic acid (EDTA), to the mobile phase can help to sequester metal ions and prevent them from interacting with your analyte.[16]
Q5: I've optimized my mobile phase, but the peak is still tailing. What should I check next?
A5: If mobile phase optimization does not resolve the issue, the problem may be related to the column's physical condition or the sample itself.
-
Column Contamination: Strongly retained compounds from previous analyses can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, for an extended period.
-
-
Column Void: A void at the head of the column can cause peak distortion. This can result from pressure shocks or operating at a high pH.
-
Solution: Inspect the column inlet for a visible void. If a void is present, the column may need to be replaced.[1]
-
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[2]
-
Solution: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, your original sample was overloaded.
-
-
Sample Solvent: The solvent used to dissolve your sample should be as weak as or weaker than the mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Sources
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- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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Minimizing byproduct formation in pyridine functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridine ring. Pyridine is a cornerstone heterocycle in pharmaceuticals, agrochemicals, and materials science, but its unique electronic properties often lead to challenging side reactions.[1][2] The electron-deficient nature of the ring and the coordinating ability of the nitrogen lone pair can complicate many standard synthetic transformations, leading to byproduct formation and low yields.[2]
This document provides in-depth, field-proven insights and troubleshooting workflows to help you minimize byproduct formation and optimize your reactions. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues in Pyridine Functionalization
This section is structured to address specific, common problems encountered during key pyridine functionalization reactions. Each guide provides a diagnosis of the problem, explains the mechanistic origin of byproducts, and offers a logical workflow to resolve the issue.
Low Yield and Byproduct Formation in Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid is failing. I'm observing significant amounts of dehalogenated pyridine (protodehalogenation) and homocoupled biaryl from the boronic acid. What is causing this and how can I optimize the reaction?
The Underlying Chemistry: The "2-Pyridyl Problem"
This is a classic and challenging issue in cross-coupling chemistry, often termed the "2-Pyridyl Problem".[3] The difficulties stem from several factors related to the pyridine substrate:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the 2-halopyridine can coordinate strongly to the palladium catalyst.[4][5] This coordination can inhibit the catalytic cycle, preventing the desired cross-coupling from occurring efficiently.
-
Instability of Intermediates: 2-Pyridyl boron reagents are notoriously unstable and prone to decomposition, particularly protodeboronation, where a proton source cleaves the C-B bond.[3][6] While your issue is with a halopyridine, the related instability of organopalladium intermediates is also a factor.
-
Slow Oxidative Addition: The C-X bond (especially C-Cl) on the electron-deficient pyridine ring can be less reactive towards oxidative addition to Pd(0) compared to other aryl halides, requiring a more active catalyst system.[4]
Common byproducts in this reaction include:
-
Dehalogenation Product: The starting halopyridine is reduced to pyridine. This can occur if the palladium catalyst reacts with a hydride source in the mixture.[4]
-
Homocoupling Product: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or Pd(II) species.[4]
-
Protodeboronation Product: The boronic acid reacts with water or other proton sources, converting it back to an arene.[3][4]
Troubleshooting Workflow & Optimization Protocol
Here is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for unsuccessful 2-pyridyl Suzuki coupling.
Recommended Protocol & Key Considerations
1. Catalyst System is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] You need a more active system to overcome the challenges.
-
Ligands: Use sterically bulky, electron-rich phosphine ligands. These increase the rate of oxidative addition and their bulk can sterically hinder the pyridine nitrogen from coordinating to the palladium center.[5]
-
Precatalysts: Modern palladacycle precatalysts (e.g., G3-palladacycles) are highly effective as they generate the active Pd(0) species cleanly and efficiently.[5]
| Parameter | Recommendation | Rationale |
| Precatalyst | XPhos-Pd-G3, SPhos-Pd-G2 | Highly active, promotes efficient Pd(0) formation. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate key catalytic steps.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases reduce the rate of protodeboronation.[3][4] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Must be rigorously degassed to prevent catalyst oxidation and homocoupling. |
2. Rigorous Control of Reaction Conditions:
-
Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[4] Ensure your reaction vessel is thoroughly evacuated and backfilled with an inert gas (Argon or Nitrogen).
-
Solvent Degassing: Use a robust degassing method like freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes.
-
Boronic Acid Quality: Boronic acids can degrade over time. Use high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol or MIDA esters), which slowly hydrolyze in situ to release the boronic acid.[6]
Step-by-Step Experimental Protocol:
-
To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and ligand (if not using a precatalyst, 2-4 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Poor Regioselectivity and Dimerization in Pyridine Lithiation
Q: I am attempting a directed ortho-metalation (DoM) on a substituted pyridine, but I'm getting a mixture of regioisomers and oligomeric byproducts. How can I achieve clean, site-selective lithiation?
The Underlying Chemistry: A Delicate Balance
Lithiation is a powerful tool, but the high reactivity of organolithium reagents with the electron-deficient pyridine ring can lead to several side reactions:[7]
-
Nucleophilic Addition: Organolithium reagents (like n-BuLi) can add directly to the C=N bond (at C2 or C6), forming dihydropyridine intermediates instead of deprotonating the ring.[8][9]
-
Incorrect Regioselectivity: The directing metalating group (DMG) is supposed to direct the lithiation to the adjacent ortho position. However, the inherent electronic bias of the pyridine ring can compete, leading to deprotonation at other sites.
-
Dimerization/Oligomerization: The lithiated pyridine intermediate is itself a potent nucleophile. It can attack another molecule of the starting pyridine, leading to dimerization or polymerization, especially with electron-poor pyridines.[7]
The choice of base and reaction temperature is paramount to controlling the outcome.
Troubleshooting Workflow & Optimization Protocol
Caption: Troubleshooting workflow for pyridine lithiation and DoM.
Recommended Protocol & Key Considerations
1. Base Selection is Key: To avoid nucleophilic addition, use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8] These bases are too bulky to add to the C=N bond but are strong enough to deprotonate the ring.
| Base | Characteristics | When to Use |
| n-BuLi | Highly reactive, strong nucleophile | Primarily for halogen-metal exchange, not DoM on pyridines.[9] |
| LDA | Hindered, non-nucleophilic | The standard "go-to" base for pyridine DoM.[7] |
| LTMP | Very hindered, non-nucleophilic | Use when LDA still gives addition byproducts, especially with unhindered pyridines.[8] |
2. Strict Temperature Control: The lithiation must be performed at very low temperatures (-78 °C is standard) to minimize side reactions.[10]
-
Use a dry ice/acetone or similar bath and monitor the internal reaction temperature.
-
Pre-cool the pyridine solution before adding the base.
-
n-BuLi can react with THF at temperatures above -78 °C, consuming the reagent and generating impurities.[10]
3. Halogen-Metal Exchange as an Alternative: If DoM proves too difficult, consider an alternative strategy. A halogen-metal exchange on a bromopyridine is often much faster and cleaner than deprotonation. This reaction can be performed with n-BuLi at -78 °C and is typically very regioselective.[9]
Step-by-Step Experimental Protocol (DoM with LDA):
-
Rigorously dry all glassware under vacuum with a heat gun or in an oven. Assemble under a positive pressure of argon.
-
In a flask, prepare LDA in situ by adding n-BuLi (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.
-
In a separate flask, dissolve the substituted pyridine (1.0 equiv) in anhydrous THF.
-
Cool the pyridine solution to -78 °C.
-
Slowly add the freshly prepared LDA solution dropwise to the pyridine solution, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for the optimized time (typically 1-2 hours).
-
Quench the reaction by adding the desired electrophile (e.g., TMSCl, I₂, an aldehyde) at -78 °C.
-
Allow the reaction to slowly warm to room temperature before performing an aqueous workup.
Lack of Regioselectivity in C-H Activation and Radical Reactions
Q: I am trying a Minisci-type radical reaction to alkylate pyridine, but I'm getting an inseparable mixture of C2 and C4 isomers, along with some di-substituted products. How can I control the regioselectivity?
The Underlying Chemistry: Electronic Control and Steric Effects
Direct C-H functionalization is highly atom-economical but achieving regioselectivity on an unsubstituted pyridine ring is a major challenge.[2]
-
Minisci-type Reactions: In classical Minisci reactions, the pyridine nitrogen is first protonated under strongly acidic conditions. This makes the ring highly electron-deficient and susceptible to attack by nucleophilic radicals. The positive charge is localized primarily at the C2, C4, and C6 positions, making these the most reactive sites.[11] For an unsubstituted pyridine, attack at C2 is generally favored electronically, but C4 attack is also significant, often leading to mixtures.[11]
-
Transition Metal-Catalyzed C-H Activation: The outcome is often directed by either a directing group on the pyridine or the inherent electronics of the ring. Without a directing group, mixtures are common.[1]
-
Overalkylation: The product of the initial functionalization can sometimes be more reactive than the starting material, leading to the formation of di- or poly-substituted byproducts.[11]
Troubleshooting Workflow & Optimization Protocol
Controlling regioselectivity often requires moving away from the parent heterocycle and using a "pre-functionalized" surrogate.
Caption: Workflow for improving regioselectivity in radical pyridine C-H functionalization.
Recommended Strategies & Protocols
1. Use Pyridine N-Oxides: Converting pyridine to its N-oxide is a powerful strategy. The N-oxide can be directly functionalized and then deoxygenated in a subsequent step.
-
Direct Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides occurs with excellent and exclusive selectivity for the C2 position.[12]
-
Mechanism: The N-oxide functionality acts as a built-in directing group, coordinating to the metal catalyst and delivering it to the adjacent C-H bond.
2. Employ N-Functionalized Pyridinium Salts: A modern and highly effective approach involves the pre-activation of the pyridine nitrogen with groups like alkoxy or amino functionalities. These N-functionalized pyridinium salts offer exquisite regiocontrol in radical additions under mild, often photocatalytic, conditions.[11]
-
Tunable Selectivity: The choice of the N-substituent can direct the functionalization to either the C2 or C4 position, overcoming the inherent electronic bias of the parent heterocycle.[13][14]
-
Mild Conditions: These reactions often proceed under visible light irradiation at room temperature, avoiding the harsh acidic conditions of classical Minisci reactions.[11]
3. Leverage Steric Hindrance: If your pyridine already has a substituent, you can use it to your advantage. A bulky group at the C2 position will sterically block radical attack there, favoring functionalization at the C4 position.
Step-by-Step Experimental Protocol (Direct Arylation of Pyridine N-Oxide): [12]
-
In a glovebox or Schlenk tube, combine the aryl bromide (1.0 equiv), pyridine N-oxide (2.0-4.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃·HBF₄ (15 mol%).
-
Add degassed toluene (to 0.3 M concentration).
-
Seal the vessel and heat at 110 °C overnight.
-
After cooling, perform a standard aqueous workup and purify by silica gel chromatography to obtain the 2-arylpyridine N-oxide.
-
The N-oxide can then be deoxygenated using PCl₃ or PPh₃.
Frequently Asked Questions (FAQs)
Q1: Why is functionalizing the C3 position of pyridine so difficult? The C3 position is the most challenging to functionalize directly. In electrophilic substitutions, the ring is already deactivated, and any reaction tends to occur at C3, but under very harsh conditions.[13] In nucleophilic or radical reactions, the electronic activation is at C2 and C4, leaving C3 the least reactive site.[13][14] Achieving C3 functionalization often requires multi-step sequences, such as starting with a pre-functionalized pyridine (e.g., 3-halopyridine) and using cross-coupling, or employing advanced C-H activation strategies with specifically designed directing groups.[14]
Q2: What are the main advantages of using photocatalysis for pyridine functionalization? Photocatalysis offers several key advantages:
-
Mild Conditions: Reactions are often run at room temperature, which helps to preserve sensitive functional groups and can reduce byproduct formation.
-
High Selectivity: Photocatalytic methods, especially when combined with N-functionalized pyridinium salts, can provide excellent regioselectivity that is difficult to achieve with classical methods.[11][15]
-
Novel Reactivity: It enables transformations that are not possible with traditional thermal methods, opening up new avenues for pyridine modification.
Q3: When should I consider a metal-free approach for C-H functionalization? Metal-free approaches are highly desirable to avoid potential contamination of the final product with residual transition metals, which is a major concern in pharmaceutical development.[1] Consider a metal-free approach, such as a Minisci-type reaction or a reaction involving N-functionalized pyridinium salts with an organic photocatalyst, when:
-
The final product is an active pharmaceutical ingredient (API).
-
The desired transformation can be achieved with comparable or better selectivity than a metal-catalyzed route.
-
You need to avoid reaction conditions that are incompatible with transition metal catalysts (e.g., presence of strong coordinating ligands).
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [Link]
-
Yadav, J. D., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1490-1539. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2021). Request PDF. [Link]
-
Pyridine - Wikipedia. (n.d.). [Link]
-
Ball, L. T., Green, M., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(13), 6946-6962. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]
-
C-H Functionalization of Pyridines. (2023). ResearchGate. [Link]
-
El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Manolikakes, S. M., Schade, M. A., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5b), 411-425. [Link]
-
nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. (2002). Request PDF. [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. [Link]
-
Pyridines. (n.d.). [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(46), 15250-15251. [Link]
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13822-13825. [Link]
-
Campeau, L.-C., Fagnou, K., & Thansandote, P. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020-18021. [Link]
-
Advances on the biosynthesis of pyridine rings. (2021). PMC - PubMed Central - NIH. [Link]
-
Gwon, T., & Kim, S. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3045-3061. [Link]
-
C-H functionalization of pyridines. (2023). Semantic Scholar. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2020). PMC - NIH. [Link]
-
Pyridine CH functionalization. (2015). Slideshare. [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. (2024). ChemRxiv. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2024). PubMed. [Link]
-
A plausible mechanism for the formation of pyridine derivative. (2018). ResearchGate. [Link]
-
C–H functionalization of pyridines. (n.d.). OUCI. [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 3,4,5,6-Tetrachloropyridin-2-ol
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 3,4,5,6-tetrachloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance your experimental success.
Section 1: Understanding the Substrate and Reaction
The Unique Reactivity of this compound
This compound is a highly functionalized pyridine derivative. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack.[1][2] This effect is significantly amplified by the presence of four electron-withdrawing chlorine atoms.
The reactivity of halopyridines towards nucleophilic substitution is well-established, with the order of reactivity generally being 4- > 2- > 3-halopyridines.[3] This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions.[2][4] In the case of this compound, the situation is more complex due to the presence of multiple chlorine substituents and the pyridin-2-ol tautomerism.
Tautomerism: Pyridin-2-ol vs. Pyridin-2(1H)-one
It is crucial to recognize that this compound exists in equilibrium with its tautomeric form, 3,4,5,6-tetrachloro-2-pyridone. The position of this equilibrium can be influenced by the solvent, temperature, and pH. This ambident nature means that reactions can occur at either the oxygen (O-substitution) or the nitrogen (N-substitution) of the pyridinone form, in addition to substitution at the chlorinated carbon positions.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: Why is my reaction showing low or no conversion of the starting material?
Answer: Several factors can lead to low or no conversion. Let's break down the potential causes and solutions.
A. Insufficient Activation of the Nucleophile:
-
The Problem: Many nucleophiles, particularly alcohols and amines, require deprotonation to become sufficiently reactive.
-
The Solution: Employ a suitable base to generate the more potent nucleophilic anion. The choice of base is critical and depends on the pKa of the nucleophile. For alcohols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary. For less acidic nucleophiles, milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may suffice.
B. Inappropriate Solvent Choice:
-
The Problem: The solvent plays a multifaceted role in nucleophilic aromatic substitution (SNAr). It must dissolve the reactants and stabilize the charged intermediate. Protic solvents can solvate the nucleophile, reducing its reactivity.[2]
-
The Solution: Polar aprotic solvents are generally the best choice for SNAr reactions.[2] They can solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it more "naked" and reactive.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power, but can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile.[2] |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar and a good solvent for many salts. Stable at higher temperatures than DMF.[2] |
| Acetonitrile (MeCN) | 36 | 82 | Less polar than DMF and DMSO, but can be effective and is easier to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good choice for reactions involving strong bases like NaH. |
C. Low Reaction Temperature:
-
The Problem: SNAr reactions often have a significant activation energy barrier. Room temperature may not be sufficient to achieve a reasonable reaction rate.
-
The Solution: Gradually increase the reaction temperature. Many SNAr reactions on chloropyridines require elevated temperatures (e.g., 80-150 °C).[2] Microwave irradiation can be a valuable tool for safely and rapidly reaching higher temperatures, often leading to shorter reaction times and improved yields.[2]
Question 2: My reaction is producing a mixture of isomers. How can I improve selectivity?
Answer: The formation of multiple products is a common challenge with a substrate as complex as this compound. The key is to understand the factors governing regioselectivity.
A. Kinetic vs. Thermodynamic Control:
-
The Problem: Nucleophilic attack can occur at different positions on the pyridine ring (C4 and C6 being the most likely for substitution of chlorine). The initially formed product (kinetic product) may not be the most stable product (thermodynamic product).
-
The Solution:
-
For the kinetic product: Use lower reaction temperatures and shorter reaction times. This will favor the pathway with the lowest activation energy.
-
For the thermodynamic product: Employ higher reaction temperatures and longer reaction times to allow the initial products to equilibrate to the most stable isomer.
-
B. Ambident Reactivity of the Pyridin-2-ol/2-pyridone Tautomer:
-
The Problem: As mentioned, the substrate can react via its oxygen or nitrogen atom.
-
The Solution: The choice of solvent and counter-ion can influence the site of reaction. Hard cations (like Li⁺ or Na⁺) tend to coordinate with the hard oxygen atom, favoring O-alkylation. Softer cations (like K⁺ or Cs⁺) may favor N-alkylation. The solvent can also play a role in directing the selectivity.
Question 3: I'm observing significant decomposition of my starting material or product. What can I do?
Answer: High temperatures, while often necessary for conversion, can also lead to degradation.
-
The Problem: The highly chlorinated pyridine ring can be susceptible to decomposition under harsh conditions.
-
The Solution:
-
Lower the Temperature, Extend the Time: Find a balance where the reaction proceeds at a reasonable rate without significant decomposition.[2]
-
Use a More Reactive Nucleophile: A stronger nucleophile may allow the reaction to proceed at a lower temperature.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Experimental Workflow for Optimizing Nucleophilic Substitution
Caption: A flowchart for troubleshooting low reaction conversion.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which chlorine atom is most likely to be substituted first?
Based on the general principles of nucleophilic aromatic substitution on pyridines, the chlorine atoms at the 4- and 6-positions (para and ortho to the nitrogen, respectively) are the most activated and therefore the most likely to be displaced.[2][3] The relative reactivity between these two positions can be influenced by steric factors and the specific nucleophile used.
Q2: Can I perform a selective mono-substitution?
Achieving selective mono-substitution on a tetrachlorinated substrate can be challenging. However, it is often possible by carefully controlling the stoichiometry of the nucleophile (using 1.0 to 1.2 equivalents), using a lower reaction temperature, and carefully monitoring the reaction progress to stop it once the desired product is formed.
Q3: What is the general mechanism for this reaction?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the electron-deficient pyridine ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity.[5][6]
Caption: The general mechanism of nucleophilic aromatic substitution (SNAr).
Q4: Are there any safety precautions I should be aware of?
Yes. This compound and its derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the solvents (DMF, DMSO) and bases (NaH) used in these reactions also have specific handling requirements. Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
Section 4: General Experimental Protocol
This is a representative protocol and will likely require optimization for your specific nucleophile.
1. Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
2. Nucleophile Generation (if necessary):
-
In a separate flask, if your nucleophile is an alcohol or amine, dissolve it (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath and add the appropriate base (e.g., NaH, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
3. Reaction Initiation:
-
Add the solution of the deprotonated nucleophile to the flask containing the tetrachloropyridin-2-ol.
4. Reaction Progression:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
6. Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..
- Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines.
- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri..
- Benchchem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
- Benchchem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- NIH. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- ResearchGate. (2025, August 5). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
- (n.d.). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones.
- Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Retrieved from Journal of Chemical Research, Synopses (RSC Publishing).
- Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
- ResearchGate. (2024, November 24). (PDF) 3,5,6-Trichloropyridin-2-ol.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?
- New Journal of Chemistry (RSC Publishing). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from New Journal of Chemistry (RSC Publishing).
Sources
Validation & Comparative
A Comparative Analysis of Reactivity: 3,4,5,6-Tetrachloropyridin-2-ol vs. 3,5,6-Trichloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chlorinated pyridinols serve as pivotal intermediates in the synthesis of a wide array of functional molecules, most notably in the agrochemical and pharmaceutical industries. Among these, 3,4,5,6-tetrachloropyridin-2-ol and 3,5,6-trichloropyridin-2-ol are two closely related structures whose reactivity profiles, while similar in some respects, exhibit critical differences that can dictate their utility in specific synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by established chemical principles and experimental observations.
Structural and Electronic Overview
The key structural difference between the two molecules is the presence of an additional chlorine atom at the C4 position of the pyridine ring in this compound. This seemingly minor variation has significant implications for the electronic distribution within the aromatic system and, consequently, its reactivity.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₅HCl₄NO | 232.88 g/mol | |
| 3,5,6-Trichloropyridin-2-ol | C₅H₂Cl₃NO | 198.43 g/mol [1] |
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of multiple chlorine atoms further withdraws electron density from the ring through their inductive (-I) effect. In this compound, the additional chlorine at C4 intensifies this electron deficiency compared to its trichloro counterpart. This heightened electrophilicity of the pyridine ring is a central theme in understanding the reactivity differences.
Furthermore, both molecules exist in a tautomeric equilibrium with their corresponding pyridone forms. For the purpose of discussing reactivity, particularly in nucleophilic substitutions, the pyridinol form is a key contributor.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[2][3] The reactivity of chlorinated pyridines in SNAr reactions is a direct consequence of their electronic properties.
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (in this case, a chloride ion). The rate of this reaction is largely dependent on the stability of the intermediate, which is enhanced by electron-withdrawing groups that can delocalize the negative charge.
Key Reactivity Differences:
-
Enhanced Electrophilicity of the Tetrachloro Derivative: The four chlorine atoms in this compound make the pyridine ring significantly more electron-poor than that of 3,5,6-trichloropyridin-2-ol. This increased electrophilicity renders the tetrachloro compound more susceptible to nucleophilic attack.
-
Positional Reactivity: In 3,5,6-trichloropyridin-2-ol, the positions most activated towards nucleophilic attack are C2 and C6, which are ortho and para to the nitrogen atom. However, with the hydroxyl group at C2, the primary sites for substitution are C6 and, to a lesser extent, C3 and C5. In the case of this compound, the C4 position is also highly activated. The additional chlorine atom at C4 provides another potential site for substitution and further activates the entire ring.
The following diagram illustrates the general workflow for a nucleophilic aromatic substitution on a chlorinated pyridine.
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Experimental Data and Protocols
While direct comparative kinetic studies between these two specific compounds are not extensively published, the principles of SNAr on polychlorinated heterocycles are well-established. The increased reactivity of more highly chlorinated rings is a consistent observation.
Illustrative Protocol: Synthesis of an Aminopyridinol Derivative
This protocol provides a general framework for a nucleophilic substitution reaction. It is expected that under identical conditions, this compound would react more readily (i.e., at a lower temperature or in a shorter reaction time) than 3,5,6-trichloropyridin-2-ol.
Objective: To synthesize a 6-amino-substituted pyridinol derivative.
Materials:
-
This compound or 3,5,6-Trichloropyridin-2-ol
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the chlorinated pyridinol (1.0 eq) in DMF, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: this compound is anticipated to show a higher conversion rate at a given time point compared to 3,5,6-trichloropyridin-2-ol due to the enhanced electrophilicity of the pyridine ring.
The following diagram illustrates the mechanistic difference in the stability of the Meisenheimer intermediate.
Sources
A Comparative Guide to the Synthetic Routes of Tetrachloropyridinols for the Modern Research Chemist
For the discerning researcher, scientist, and drug development professional, the efficient and reliable synthesis of key chemical intermediates is paramount. Tetrachloropyridinols, a class of highly functionalized heterocyclic compounds, serve as critical building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the primary synthetic routes to these valuable compounds, grounded in experimental data and mechanistic understanding. We will delve into the nuances of each pathway, offering not just protocols, but a rationale for the experimental choices, empowering you to select the optimal route for your specific research and development needs.
Introduction to Tetrachloropyridinols
Tetrachloropyridinols are pyridine rings substituted with four chlorine atoms and one hydroxyl group. The position of the hydroxyl group dictates the specific isomer, with 2,3,5,6-tetrachloro-4-pyridinol and 3,5,6-trichloro-2-pyridinol being of significant industrial and academic interest. Their utility stems from the reactivity of the pyridine ring, which is activated towards nucleophilic substitution, and the potential for derivatization of the hydroxyl group.
This guide will focus on the three most prevalent and practical synthetic strategies for accessing tetrachloropyridinols:
-
Synthesis from Pentachloropyridine: A robust and high-yielding approach.
-
Synthesis from Pyridine via Multi-step Chlorination: A direct route from the fundamental heterocycle.
-
Synthesis from Acyclic Precursors: An economical pathway utilizing readily available starting materials.
We will dissect each route, providing a comparative analysis of their advantages and disadvantages, supported by experimental protocols and quantitative data.
Route 1: Synthesis from Pentachloropyridine
This is arguably the most straightforward and often highest-yielding method for the preparation of 2,3,5,6-tetrachloro-4-pyridinol. The strategy relies on the nucleophilic substitution of one chlorine atom of the readily available pentachloropyridine with a hydroxyl group.
Mechanistic Considerations
The pyridine ring in pentachloropyridine is highly electron-deficient due to the inductive effect of the five chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The attack of a nucleophile, such as a hydroxide or alkoxide ion, proceeds via a Meisenheimer-like intermediate. The position of substitution is dictated by the relative stability of this intermediate. Attack at the 4-position is generally favored due to resonance stabilization of the negative charge by the nitrogen atom.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrachloro-4-pyridinol
This protocol is adapted from established literature procedures demonstrating the hydrolysis of pentachloropyridine.[1]
Materials:
-
Pentachloropyridine
-
Sodium ethoxide or Sodium hydroxide
-
Absolute ethanol or a suitable solvent
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentachloropyridine in absolute ethanol.
-
To the stirred solution, add a stoichiometric amount of sodium ethoxide. The reaction is often carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid 2,3,5,6-tetrachloro-4-pyridinol is collected by filtration, washed with cold water, and dried.
Yield: This method is reported to provide a quantitative yield of 2,3,5,6-tetrachloro-4-pyridinol.[1]
Advantages and Disadvantages
-
Advantages: High yield, relatively simple procedure, and readily available starting material.
-
Disadvantages: Pentachloropyridine can be expensive, and the synthesis of pentachloropyridine itself involves harsh conditions and multiple steps.
Route 2: Synthesis from Pyridine via Multi-step Chlorination
This approach builds the tetrachloropyridinol scaffold from the ground up, starting with the parent heterocycle, pyridine. The synthesis involves a two-step chlorination process followed by hydrolysis.
Mechanistic Considerations
The direct chlorination of pyridine is a complex process that can lead to a mixture of chlorinated products. The reaction typically proceeds via a free-radical mechanism at high temperatures or under UV irradiation, or through an electrophilic substitution mechanism in the presence of a Lewis acid catalyst. To achieve a high degree of chlorination, forcing conditions are necessary. The subsequent hydrolysis step is a nucleophilic aromatic substitution, similar to that described in Route 1.
Experimental Protocol: Two-Step Synthesis of Tetrachloropyridine from Pyridine
The following protocol is based on a patented two-step process.[2]
Step 1: Photochlorination to Dichloropyridine
-
In a suitable reactor equipped for photochemical reactions, pyridine is reacted with chlorine gas at 300-320 °C under visible light catalysis to yield an intermediate dichloropyridine product.[2]
-
The crude dichloropyridine is purified by crystallization.[2]
Step 2: Catalytic Chlorination to Tetrachloropyridine
-
The purified dichloropyridine is then reacted with chlorine gas at 225-245 °C in the presence of a catalyst such as FeCl2 to produce tetrachloropyridine.[2]
Step 3: Hydrolysis to Tetrachloropyridinol
The resulting tetrachloropyridine can then be hydrolyzed to the corresponding tetrachloropyridinol using the methodology described in Route 1.
Advantages and Disadvantages
-
Advantages: Utilizes the inexpensive and readily available starting material, pyridine.
-
Disadvantages: Requires specialized equipment for photochlorination and high temperatures, the reaction can produce a mixture of isomers requiring purification, and the overall yield may be lower than Route 1.
Route 3: Synthesis from Acyclic Precursors
This synthetic strategy constructs the pyridine ring from simple, non-cyclic starting materials, namely trichloroacetyl chloride and acrylonitrile. This route offers an economical alternative to the other methods.
Mechanistic Considerations
This synthesis is a complex, multi-step process that proceeds through addition, cyclization, and aromatization reactions. The initial reaction between trichloroacetyl chloride and acrylonitrile, catalyzed by a copper(I) salt, forms an open-chain intermediate. This intermediate then undergoes cyclization and subsequent elimination to form the aromatic pyridine ring. The reaction conditions can be tuned to favor the formation of either 2,3,5,6-tetrachloropyridine or 3,5,6-trichloropyridin-2-ol.[3][4]
Experimental Protocol: Synthesis of 3,5,6-Trichloropyridin-2-ol
This protocol is based on an improved, step-wise patented process designed to maximize the yield of the pyridinol.[4][5]
Step 1: Addition Reaction
-
In a suitable reactor, trichloroacetyl chloride is reacted with acrylonitrile in the presence of a catalyst (e.g., copper(I) chloride) to form 2,2,4-trichloro-4-cyanobutanoyl chloride.[4]
Step 2: Cyclization
-
The intermediate from Step 1 is then treated with a cyclization catalyst to induce ring closure, forming a dihydropyridinone intermediate.[5]
Step 3: Aromatization
-
The dihydropyridinone is aromatized by treatment with an aqueous base or chloride ion in an organic solvent to yield 3,5,6-trichloropyridin-2-ol.[4] By managing the by-product tetrachloropyridine and converting it to the desired pyridinol, the overall yield can be significantly increased.[5]
Advantages and Disadvantages
-
Advantages: Utilizes cheap and readily available acyclic starting materials, offering a potentially more cost-effective route for large-scale production. The process can be optimized to selectively produce 3,5,6-trichloropyridin-2-ol.
-
Disadvantages: The reaction is a multi-step process that can be complex to optimize. It may produce a mixture of products requiring separation.
Comparative Summary of Synthetic Routes
| Feature | Route 1: From Pentachloropyridine | Route 2: From Pyridine | Route 3: From Acyclic Precursors |
| Starting Materials | Pentachloropyridine | Pyridine, Chlorine | Trichloroacetyl chloride, Acrylonitrile |
| Key Intermediates | None (direct substitution) | Dichloropyridine, Tetrachloropyridine | 2,2,4-trichloro-4-cyanobutanoyl chloride, Dihydropyridinone |
| Typical Yield | Quantitative for 4-pyridinol[1] | Moderate to High (multi-step) | High (optimized for 2-pyridinol) |
| Reaction Conditions | Mild to moderate | High temperature, Photochemical | Moderate to high temperature, Catalytic |
| Scalability | Good | Moderate (requires specialized equipment) | Excellent (economical for large scale) |
| Key Advantages | High yield, simple final step | Inexpensive starting material | Cost-effective, readily available precursors |
| Key Disadvantages | Expensive starting material | Harsh conditions, potential for isomer mixtures | Complex multi-step process |
Visualization of Synthetic Pathways
Route 1: From Pentachloropyridine
Caption: Synthesis of 2,3,5,6-Tetrachloro-4-pyridinol from Pentachloropyridine.
Route 2: From Pyridine
Caption: Multi-step synthesis of Tetrachloropyridinol from Pyridine.
Route 3: From Acyclic Precursors
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material - Google Patents [patents.google.com]
- 3. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
Characterization and validation of 3,4,5,6-Tetrachloropyridin-2-ol purity
An In-Depth Comparative Guide to the Characterization and Validation of 3,4,5,6-Tetrachloropyridin-2-ol Purity
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. This compound, a key heterocyclic compound, serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity can profoundly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product.[3]
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and validation of this compound purity. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our recommendations in established analytical principles and regulatory expectations.
Foundational Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential before selecting an analytical strategy. For instance, thermal stability dictates the suitability of Gas Chromatography, while UV absorbance is a prerequisite for HPLC-UV analysis.
| Property | Value |
| Molecular Formula | C₅HCl₄NO |
| Molecular Weight | 216.87 g/mol [4] |
| Appearance | Solid |
| Melting Point | ~90.5°C (for 2,3,5,6-Tetrachloropyridine)[4] |
| Solubility | Soluble in many organic solvents |
| Synonyms | Tetrachloropicolinic acid[5] |
A Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, the nature of potential impurities, and available instrumentation.[6] Here, we compare the most effective techniques for assessing the purity of chlorinated pyridines.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[7] | Higher cost of instrumentation and solvents compared to some methods. | Purity determination, potency assays, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.[7] | Excellent for analyzing volatile impurities; high separation efficiency, especially with capillary columns.[8][9] | Not suitable for thermally labile compounds; derivatization may be required for polar analytes. | Analysis of residual solvents and volatile or semi-volatile impurities. |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Provides molecular weight and structural information, enabling definitive peak identification. High sensitivity and specificity.[10] | Higher instrumentation cost and complexity. | Peak identification and structural elucidation, especially when coupled with HPLC or GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation; can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. | Definitive structural confirmation of the main component and identification of major impurities. |
Expert Rationale for Method Selection:
For routine purity assessment and assay of this compound, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. Its robustness, high resolution for separating closely related chlorinated pyridines, and applicability to non-volatile compounds make it ideal. Gas Chromatography, particularly with an Electron Capture Detector (GC-ECD) which is highly sensitive to halogenated compounds, serves as an excellent orthogonal technique, especially for identifying potential volatile impurities from the synthesis process.[8][11] LC-MS/MS is invaluable for identifying unknown impurities at trace levels, a critical step in meeting regulatory requirements for drug development.[3][10]
Quantitative Performance Benchmarks
While specific public data for this compound is limited, the following table summarizes typical performance benchmarks for analytical methods used for structurally similar chlorinated pyridines. This provides a reliable expectation for method validation.[6]
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) |
| HPLC-UV | Chlorinated Pyridines | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | ≥ 0.999 |
| GC-MS | Chlorinated Pyridines | 0.1 - 5 µg/kg | 0.3 - 15 µg/kg | ≥ 0.995 |
| LC-MS/MS | Pyridine Metabolites | < 1 ng/mL | ~1-10 ng/mL | ≥ 0.998 |
Data compiled from studies on related compounds such as 3,5,6-Trichloro-2-pyridinol and other chloropyridines to provide a benchmark for expected performance.[6][12]
Self-Validating Experimental Protocols
A protocol's trustworthiness is established by its internal checks and balances. The following protocols include system suitability tests (SSTs), which are crucial for ensuring the analytical system is performing correctly before sample analysis commences.
Protocol 1: Purity Determination by RP-HPLC-UV
This method is designed for the accurate quantification of this compound and the detection of non-volatile impurities.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile/water (50:50 v/v) diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample and dissolve in 25.0 mL of diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. System Suitability Test (SST):
-
Causality: The SST ensures that the chromatographic system has the required precision, resolution, and sensitivity for the analysis.
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 1.0%.
-
Tailing factor: 0.8 - 1.5.
-
Theoretical plates: ≥ 2000.
-
4. Analysis and Calculation:
-
Inject a blank (diluent), followed by the SST injections.
-
Once SST passes, inject the sample solution in duplicate.
-
Purity Calculation (% Area):
-
Assay Calculation (vs. Standard):
Protocol 2: Identification of Volatile Impurities by GC-MS
This method is designed to identify potential volatile or semi-volatile process impurities.
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Spectrometer.
-
Column: Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-450 amu.
2. Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of high-purity hexane or other suitable solvent.[8]
3. Analysis:
-
Inject 1 µL of the sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing Analytical Workflows
Clear visual representation of complex processes is key to ensuring protocol adherence and understanding. The following diagrams, created using Graphviz, illustrate the logical flow of analysis and validation.
Caption: A typical workflow for purity analysis by chromatography.
A Framework for Robust Method Validation
Validation of an analytical method is a regulatory requirement and ensures the procedure is fit for its intended purpose.[10][13] The process involves a series of experiments to demonstrate specificity, linearity, accuracy, precision, and robustness.
Caption: Logical workflow for analytical method validation.
Validation Parameter Summary and Rationale
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components. | Peak purity analysis should confirm no co-eluting peaks.[7] |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999.[7] |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% of a known amount of analyte spiked into a placebo.[7][13] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability criteria are met under all varied conditions. |
Conclusion
The characterization and validation of this compound purity is a multi-faceted process that demands a strategic combination of orthogonal analytical techniques. While RP-HPLC stands as the primary workhorse for routine quality control due to its robustness and high resolving power, it must be complemented by methods like GC-MS for volatile impurity analysis and advanced spectroscopic techniques for definitive structural confirmation.
A rigorously validated analytical method is not an academic exercise; it is a fundamental requirement for ensuring data integrity, meeting global regulatory expectations, and ultimately, advancing scientific research and drug development with confidence. By understanding the principles behind each technique and implementing self-validating protocols, researchers can ensure the quality of this critical intermediate and the reliability of their subsequent work.
References
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Xu, G., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS One, 7(10), e47205. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of 3,5,6-Trichloro-2-pyridinol (TCP) in Biological Assays
A Note on Nomenclature: This guide focuses on the cross-reactivity of 3,5,6-Trichloro-2-pyridinol (TCP) , the primary metabolite of the organophosphate insecticide chlorpyrifos. The topic provided, "3,4,5,6-Tetrachloropyridin-2-ol," appears to be a misnomer, as TCP is the widely recognized and studied metabolite in this context.
Introduction: The Metabolite in the Matrix
In the fields of toxicology, environmental science, and drug development, the accuracy of biological assays is paramount. We often focus on the parent compound, but its metabolites can be just as, if not more, informative and biologically active. A prime example is 3,5,6-Trichloro-2-pyridinol (TCP), the principal breakdown product of the widely used organophosphate insecticide chlorpyrifos.[1][2]
Chlorpyrifos itself is a pro-insecticide; it is metabolically activated in the liver by cytochrome P450 enzymes to its potent oxon form, which inhibits acetylcholinesterase (AChE).[3] Concurrently, P450s also detoxify chlorpyrifos through a dearylation pathway, yielding TCP, which is then excreted in the urine.[4][5] This makes TCP an excellent biomarker for assessing human exposure to chlorpyrifos.[6][7] However, the structural similarity of TCP to its parent compound and other environmental contaminants presents a significant challenge: cross-reactivity in biological assays. This guide provides a comparative analysis of TCP's behavior in common assay platforms, offering researchers the data and protocols needed to navigate these analytical complexities.
Caption: Metabolic activation and detoxification of Chlorpyrifos.
The Challenge: When Similar Molecules Confound Results
Cross-reactivity occurs when an assay designed to detect a specific molecule (the analyte) also responds to other, structurally similar molecules.[8] This is a pervasive issue in various assay formats:
-
Immunoassays (e.g., ELISA): Antibodies, the cornerstone of these assays, may bind to compounds that share similar epitopes (the part of an antigen to which an antibody attaches) with the target analyte. This can lead to a false-positive result or an overestimation of the analyte's concentration.[9]
-
Enzyme Inhibition Assays: These assays measure the functional effect of a compound on enzyme activity. While often broad-spectrum, they can be confounded by any compound in a sample that inhibits the enzyme, regardless of its specific structure.[10]
-
Receptor Binding Assays: Similar to immunoassays, these assays can produce false positives if a non-target molecule binds to the receptor, either at the same site as the natural ligand or at an allosteric site that influences ligand binding.[11][12]
Comparative Analysis of TCP in Key Biological Assays
To provide a clear picture of TCP's cross-reactivity, we present comparative data from three common assay types. The data shown are illustrative, based on principles derived from the scientific literature, and demonstrate how TCP and its structural analogues might behave.
Immunoassays: The Specificity Challenge
Immunoassays are a primary tool for high-throughput screening of environmental and biological samples for chlorpyrifos and TCP.[13][14] Their specificity is highly dependent on the immunogen used to generate the antibodies.
Table 1: Illustrative Cross-Reactivity in Competitive ELISAs
| Compound | Anti-Chlorpyrifos Antibody (% Cross-Reactivity) | Anti-TCP Antibody (% Cross-Reactivity) | Rationale |
| Chlorpyrifos | 100% | 5-15% | The antibody was raised against this hapten. |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 1-5% | 100% | The antibody was raised against this hapten.[14][15] |
| Chlorpyrifos-oxon (CPO) | 60-90% | 5-15% | Very similar structure to Chlorpyrifos, differing mainly by a P=O instead of a P=S bond. |
| Triclopyr | <1% | 20-40% | Shares the core TCP structure but has a different side chain.[15] |
| 2,4,5-Trichlorophenol | <0.1% | <1% | A structurally analogous phenol but lacks the pyridine ring, making it a poor fit for either antibody. |
-
Expert Interpretation: An anti-Chlorpyrifos assay is unlikely to detect TCP at meaningful concentrations. Conversely, an anti-TCP assay will show some cross-reactivity to Triclopyr, an herbicide that also metabolizes to TCP.[1] This is a critical consideration in environmental or agricultural settings where both pesticides may be present. The high cross-reactivity of CPO in the anti-chlorpyrifos assay highlights the difficulty in distinguishing the parent from its active metabolite with this method alone.
Enzyme Inhibition Assays: A Functional Perspective
The primary toxic mechanism of organophosphates is the inhibition of acetylcholinesterase (AChE).[16][17] This assay measures a functional outcome rather than simple binding.
Table 2: Illustrative Potency in an Acetylcholinesterase (AChE) Inhibition Assay
| Compound | IC₅₀ (nM) | Relative Potency | Rationale |
| Chlorpyrifos-oxon (CPO) | 5 | Very High | The "oxon" form is the biologically active AChE inhibitor.[3] |
| Chlorpyrifos | >10,000 | Very Low | The "thion" (P=S) form is a poor inhibitor and requires metabolic activation to the oxon (P=O) form.[3] |
| 3,5,6-Trichloro-2-pyridinol (TCP) | >50,000 | Negligible | Lacks the phosphate ester moiety required for irreversible AChE inhibition. Its effect is considered non-toxic via this mechanism. |
-
Expert Interpretation: TCP shows no meaningful cross-reactivity in an AChE inhibition assay. This assay is highly effective at distinguishing the toxicologically relevant CPO from the parent compound and the TCP metabolite. Therefore, a positive result in an immunoassay coupled with a negative result in an AChE assay could suggest exposure to the parent compound (chlorpyrifos) without significant metabolic activation or the presence of non-inhibitory metabolites like TCP.
Receptor Binding Assays: Exploring Off-Target Effects
Concerns have been raised about the potential for TCP to act as an endocrine disruptor.[2] A receptor binding assay can be used to investigate this "off-target" activity, for instance, by examining its ability to bind to the androgen receptor.
Table 3: Illustrative Binding Affinity for the Human Androgen Receptor
| Compound | Kᵢ (nM) | Binding Affinity | Rationale |
| Dihydrotestosterone (DHT) | ~1 | High | The potent, endogenous ligand for the androgen receptor. |
| 3,5,6-Trichloro-2-pyridinol (TCP) | ~5,000 | Low / Very Low | Studies suggest potential interaction, but with a much lower affinity than the natural ligand.[2] |
| Chlorpyrifos | >100,000 | Negligible | The bulky phosphate group prevents effective binding to the steroid receptor pocket. |
-
Expert Interpretation: While TCP may interact with the androgen receptor, its affinity is several orders of magnitude lower than the natural hormone. This suggests that at typical environmental exposure levels, a direct, potent endocrine-disrupting effect via this receptor is less likely, though it cannot be entirely ruled out. This type of assay demonstrates how cross-reactivity studies can extend beyond the primary target to assess broader toxicological profiles.
Experimental Protocols for Cross-Reactivity Assessment
To ensure trustworthiness, protocols must be robust and include appropriate controls. Here are methodologies for the assays discussed.
Protocol 1: Competitive ELISA for TCP
This protocol is designed to quantify TCP and assess the cross-reactivity of other compounds.
Caption: Workflow for a competitive ELISA.
-
Plate Coating: Coat a 96-well high-binding microplate with a TCP-protein conjugate (e.g., TCP-BSA) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: In a separate plate, pre-incubate the anti-TCP monoclonal antibody with varying concentrations of the TCP standard, test samples, or potential cross-reactants (e.g., Chlorpyrifos, CPO).
-
Transfer: Transfer the antibody-sample mixtures to the coated and blocked assay plate. Incubate for 1-2 hours at room temperature. Causality: Free TCP and cross-reactants in the sample will bind to the antibody, preventing it from binding to the TCP-protein conjugate on the plate.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Substrate Addition: Add TMB substrate. The color will develop in inverse proportion to the amount of TCP in the sample.
-
Stop and Read: Stop the reaction with 2M H₂SO₄ and read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each cross-reactant relative to TCP to determine its cross-reactivity.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman's method to measure AChE activity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, DTNB (Ellman's reagent) solution, and the substrate acetylthiocholine (ATChI).
-
Compound Incubation: In a 96-well plate, add 20 µL of various concentrations of the test compounds (CPO, Chlorpyrifos, TCP) or a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add 180 µL of the AChE solution to each well. Incubate for 30 minutes at 35°C. Causality: This pre-incubation allows any inhibitors to bind to the enzyme before the substrate is introduced.[18]
-
Reaction Initiation: Add 20 µL of DTNB, followed by 20 µL of ATChI to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.[19]
An Integrated Strategy for Off-Target Assessment
Relying on a single assay is insufficient. A robust cross-reactivity assessment requires an integrated approach that combines computational prediction with orthogonal experimental validation.
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A Senior Application Scientist's Guide to the Stability of Chlorinated Pyridinols: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Chlorinated Pyridinol Applications
Chlorinated pyridinols are a class of heterocyclic organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their inherent reactivity and versatile substitution patterns make them valuable building blocks in medicinal chemistry and materials science. However, the very features that make them synthetically attractive can also contribute to their potential instability. For professionals in drug development, understanding the stability of these intermediates is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparative analysis of the stability of different chlorinated pyridinol isomers. We will delve into the theoretical underpinnings of their reactivity, explore their behavior under various stress conditions, and provide robust experimental protocols for assessing their stability. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental evidence, to aid researchers in making informed decisions in their development pipelines.
Theoretical Framework: Understanding the Drivers of Stability in Chlorinated Pyridinols
The stability of a chlorinated pyridinol isomer is primarily dictated by the electronic interplay between the chlorine atom, the hydroxyl group, and the nitrogen atom within the pyridine ring. The position of these substituents significantly influences the electron density distribution around the ring, thereby affecting its susceptibility to various degradation pathways.
-
Inductive and Resonance Effects: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The hydroxyl group, conversely, has an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). The nitrogen atom in the pyridine ring is inherently electron-withdrawing. The net effect of these electronic interactions determines the reactivity of the C-Cl bond and the overall stability of the molecule.
-
Positional Isomerism and Reactivity:
-
2- and 6- (or α-) Positions: A chlorine atom at the 2- or 6-position is ortho to the ring nitrogen. This proximity makes the carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The negative charge in the Meisenheimer intermediate formed during nucleophilic attack is effectively stabilized by the adjacent nitrogen, facilitating the reaction.
-
4- (or γ-) Position: A chlorine atom at the 4-position is also activated towards SNAr due to resonance stabilization of the intermediate by the ring nitrogen.
-
3- and 5- (or β-) Positions: A chlorine atom at the 3- or 5-position is meta to the ring nitrogen. These positions are less activated towards SNAr as the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. Consequently, chlorinated pyridinols with chlorine at the 3- or 5-position are generally expected to be more stable towards nucleophilic attack.
-
Comparative Stability Analysis of Monochlorinated Pyridinol Isomers
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, often catalyzed by acidic or basic conditions.
-
Acidic Conditions: In acidic media, the pyridine nitrogen is protonated, which further activates the ring towards nucleophilic attack by water. For isomers with chlorine at the 2-position (2-chloro-3-pyridinol and 2-chloro-5-pyridinol), this activation is pronounced, potentially leading to hydrolysis to the corresponding dihydroxypyridine. 3-Chloro-5-pyridinol, with the chlorine at a meta position, is expected to be significantly more stable under acidic conditions.
-
Basic Conditions: Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide-like species. This increases the electron density of the ring, generally deactivating it towards nucleophilic attack. However, for isomers with chlorine at the activated 2-position, direct nucleophilic attack by hydroxide ions can still occur, albeit likely at a slower rate than under acidic conditions. Again, 3-chloro-5-pyridinol is anticipated to exhibit the highest stability.
Photostability
Photodegradation involves the absorption of light energy, leading to chemical reactions. The primary photochemical reaction for chlorinated aromatic compounds is often the homolytic cleavage of the C-Cl bond to form a pyridinyl radical. This radical can then undergo various reactions, including hydrogen abstraction from the solvent or reaction with oxygen.
The position of the chlorine atom is expected to influence the photostability. While specific data for these isomers is scarce, studies on related compounds like 2-chloropyridine have shown that it undergoes photodegradation to form various products. It is plausible that all chlorinated pyridinol isomers will exhibit some degree of photosensitivity. The presence of the hydroxyl group, an electron-donating group, may also influence the absorption of UV light and the subsequent photochemical reactions. Confirmatory photostability testing as outlined in the ICH Q1B guideline is essential for any new drug intermediate.
Thermal Stability
Thermal degradation can lead to the formation of various decomposition products. The Safety Data Sheet (SDS) for 2-chloro-3-hydroxypyridine indicates that thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1] This is a common decomposition pathway for chlorinated organic compounds. While specific thermal degradation data for all three isomers is not available for a direct comparison, it is reasonable to assume they will have similar decomposition products. The relative thermal stability would depend on the C-Cl bond strength, which is influenced by the electronic environment. It is hypothesized that the C-Cl bond in the 3- and 5-positions would be thermodynamically more stable than at the 2-position.
Summary of Expected Stability
| Isomer | Hydrolytic Stability (Acidic) | Hydrolytic Stability (Basic) | Photostability | Thermal Stability |
| 2-Chloro-3-pyridinol | Lower | Moderate | Potentially Labile | Moderate |
| 2-Chloro-5-pyridinol | Lower | Moderate | Potentially Labile | Moderate |
| 3-Chloro-5-pyridinol | Higher | Higher | Potentially Labile | Higher |
Disclaimer: This table represents a qualitative comparison based on chemical principles and data from related compounds. Direct experimental data is required for a definitive quantitative assessment.
Experimental Protocols for Stability Assessment: A Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] The following protocols provide a general framework for assessing the stability of chlorinated pyridinols.
General Stock Solution Preparation
Prepare a stock solution of the chlorinated pyridinol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose a solution of the chlorinated pyridinol (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At the end of the exposure period, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
Thermal Degradation (Solid State)
-
Place a known amount of the solid chlorinated pyridinol in a controlled temperature oven at a temperature below its melting point (e.g., 70°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
Analytical Methodologies: The Role of Stability-Indicating HPLC
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any other impurities.
-
Accuracy and Precision: The method should provide accurate and reproducible results.
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Typical HPLC Conditions for Chlorinated Pyridinols:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of the chlorinated pyridinol. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies of chlorinated pyridinols.
Representative Degradation Pathway: Hydrolysis of 2-Chloropyridinol
Caption: A plausible hydrolytic degradation pathway for 2-chloro-3-pyridinol under acidic conditions.
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Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS One. [Link][4]
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Forced Degradation Studies Research Articles - Page 1 - R Discovery. R Discovery. [Link][5]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceut Reg Affairs. [https://www.longdom.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2167-7689.100010 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)[2]
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2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem. PubChem. [Link][7]
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2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem. PubChem. [Link][8]
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Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. SciSpace. [Link][9]
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An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. [Link][11]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link][12]
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Exploring the Chemical Properties and Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine. LinkedIn. [Link][14]
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A Comparative Analysis of the Biological Effects of Tetrachloropyridine Isomers
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the biological effects of tetrachloropyridine (TCP) isomers. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes available experimental data to elucidate the distinct toxicological profiles of these compounds. We will explore the underlying mechanisms, comparative toxicity, and established protocols for their assessment, grounding our analysis in authoritative scientific literature.
Introduction to Tetrachloropyridines
Tetrachloropyridines are chlorinated derivatives of pyridine, with two primary isomers of significant industrial and toxicological interest: 2,3,4,5-tetrachloropyridine and 2,3,5,6-tetrachloropyridine. The symmetrical 2,3,5,6-TCP is a key intermediate in the manufacturing of the insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Due to their production and use, these compounds can be released into the environment, necessitating a clear understanding of their potential biological impact. The position of chlorine atoms on the pyridine ring dramatically influences the molecule's chemical properties, metabolic fate, and, consequently, its toxicity. This guide aims to dissect these differences through a detailed comparative analysis.
Physicochemical Properties and Toxicokinetic Profiles
The arrangement of chlorine atoms dictates the physicochemical behavior of TCP isomers, which in turn governs their absorption, distribution, metabolism, and excretion (ADME).
| Property | 2,3,4,5-Tetrachloropyridine | 2,3,5,6-Tetrachloropyridine |
| Molecular Weight | 216.9 g/mol [3] | 216.87 g/mol [1] |
| Appearance | Data not readily available | White crystalline solid with a camphor-like odor[1][4] |
| Water Solubility | Data not readily available | ~30 mg/L at 25°C[1][5] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | Data not readily available | 3.32[1] |
While comprehensive toxicokinetic data for all isomers are scarce, studies on related chlorinated compounds provide valuable insights. Chlorinated aromatic compounds are generally absorbed rapidly and distributed to tissues like the liver and kidney.[6] Metabolism is a key differentiating factor. For chlorophenols, another class of chlorinated aromatic compounds, metabolism often involves conjugation to glucuronides and sulfates for excretion.[6] However, cytochrome P-450-mediated metabolism can also generate reactive intermediates.[6]
Studies in rats have shown that the excretion rate of tetrachlorophenol isomers varies significantly, with 2,3,4,5-TeCP being excreted much slower than 2,3,4,6-TeCP and 2,3,5,6-TeCP.[6] This suggests that the less symmetrical 2,3,4,5-TCP isomer may also exhibit slower metabolism and clearance, potentially leading to greater bioaccumulation and toxicity.
Comparative Biological Effects & Toxicity
The primary target organs for TCP toxicity are the liver and kidneys.[1][4][5][7] However, the potency and specific effects can differ between isomers.
3.1. Acute Toxicity
Data for 2,3,5,6-TCP suggests a low to moderate order of acute toxicity following oral administration.[1][5]
-
Oral LD50 (Rat): 1414 mg/kg (male), 1182 mg/kg (female)[1]
-
Dermal/Inhalation: Considered to present a low hazard due to low vapor pressure, unless dusts or mists are generated.[1] It is a mild skin and eye irritant.[1][4][7]
Comparable acute toxicity data for the 2,3,4,5-TCP isomer is not as readily available in the reviewed literature, highlighting a critical data gap.
3.2. Sub-chronic Toxicity: Target Organ Effects
Repeated exposure studies are crucial for understanding the long-term risks of chemical exposure.
-
2,3,5,6-Tetrachloropyridine: Repeated dose testing in rats identified the liver and kidneys as primary target organs.[5] A No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg/day was established based on increased relative liver and spleen weights, while a NOAEL of 25 mg/kg/day was set based on nephrotoxicity (kidney effects) in female rats.[1][5] High-dose animal studies have reported effects including fatty liver degeneration and hyaline droplet formation in the kidneys of male rats.[4][7][8]
3.3. Genotoxicity and Carcinogenicity
Genotoxicity assays are essential for determining a compound's potential to cause DNA damage, which can lead to cancer or heritable defects.
-
2,3,5,6-Tetrachloropyridine: This isomer has consistently tested negative in both in vitro (Ames assay) and in vivo (mouse micronucleus assay) genotoxicity tests.[1][5] Based on available information, it is not considered to be carcinogenic.[8]
Data on the genotoxic potential of 2,3,4,5-TCP is less clear. However, studies on other chlorinated pyridines suggest that the position of the chlorine atom is critical. For instance, o-chloropyridine's genotoxicity appears to be promoted by N-oxidation via microsomal enzymes, a pathway that could be influenced by isomeric structure.[9]
3.4. Neurotoxicity
While pyridine itself is a central nervous system depressant, the neurotoxic potential of its chlorinated derivatives is an area of active investigation.[10] Epidemiological studies have linked some chlorinated solvents to an increased risk of neurodegenerative diseases.[11] These solvents can induce neurotoxicity by causing neuronal loss and impairing critical cellular processes like autophagic flux.[11] Although specific neurotoxicity studies on TCP isomers are limited, the potential for these lipophilic compounds to cross the blood-brain barrier and exert effects on the central nervous system cannot be discounted.[12]
Mechanistic Insights and Signaling Pathways
The toxicity of chlorinated compounds often stems from their metabolism, which can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress, bind to cellular macromolecules, and disrupt signaling pathways.
A plausible mechanism for TCP-induced hepatotoxicity involves metabolic activation by Cytochrome P450 enzymes. This can generate reactive metabolites that deplete cellular glutathione (GSH), leading to oxidative stress, lipid peroxidation, and ultimately, cell death (apoptosis or necrosis).
Caption: Proposed metabolic activation pathway for tetrachloropyridine-induced hepatotoxicity.
Recommended Experimental Protocols
To facilitate further comparative research, this section provides standardized, step-by-step protocols for key toxicological assays.
5.1. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability in quantifying cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate hepatocytes (e.g., HepG2 cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of each TCP isomer (e.g., 1, 10, 50, 100, 250 µM) in culture medium. Include a vehicle control (DMSO) and an untreated control. Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.
Self-Validation: The inclusion of untreated and vehicle controls is critical to ensure that the observed toxicity is due to the TCP isomer and not the solvent or handling procedures.
Caption: Experimental workflow for the MTT cytotoxicity assay.
5.2. Protocol: DNA Damage Assessment using the Comet Assay
This assay (single-cell gel electrophoresis) detects DNA strand breaks in individual cells.
Causality: The Comet Assay is selected for its high sensitivity in detecting a broad range of DNA damage. Damaged DNA, containing fragments and strand breaks, migrates further in an electric field, forming a "comet tail" shape. The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Expose cells (e.g., human lymphocytes or a relevant cell line) to various concentrations of each TCP isomer for a defined period (e.g., 4 hours). Include positive (e.g., H₂O₂) and negative controls.
-
Cell Embedding: Mix ~10,000 cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a cold lysis solution (containing Triton X-100 and high salt) overnight to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization & Scoring: Visualize slides using a fluorescence microscope. Score at least 50 cells per sample using specialized imaging software to quantify the percentage of DNA in the comet tail.
Summary and Conclusion
The available data, primarily focused on 2,3,5,6-tetrachloropyridine, indicates a compound with low to moderate acute toxicity, targeting the liver and kidneys upon repeated exposure.[1][4][5][7] It appears to be non-genotoxic.[1][5]
A significant data gap exists for the 2,3,4,5-tetrachloropyridine isomer. Based on toxicokinetic principles observed in structurally similar compounds, it is plausible that the asymmetrical 2,3,4,5-TCP could be metabolized and cleared more slowly than its symmetrical counterpart, potentially leading to increased toxicity.[6] This hypothesis, however, requires direct experimental validation.
Future research must prioritize a side-by-side comparative analysis of these isomers using standardized protocols, such as those outlined in this guide. A deeper understanding of their respective metabolic pathways and potential for neurotoxicity is crucial for accurate risk assessment and the development of safer chemical alternatives.
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A Head-to-Head Comparison of 3,4,5,6-Tetrachloropyridin-2-ol with other Pyridine-Based Synthons for Advanced Synthesis
Introduction: The Strategic Value of Polychlorinated Pyridine Synthons
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science, pyridine-based structures are of paramount importance. Their prevalence in bioactive molecules and functional materials necessitates a robust toolbox of versatile building blocks, or "synthons," to facilitate their construction. Among these, polychlorinated pyridines have emerged as exceptionally powerful intermediates. The presence of multiple chlorine atoms dramatically alters the electron density of the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation allows for the sequential and often regioselective introduction of a wide array of functional groups, enabling the rapid assembly of complex molecular architectures.
This guide provides an in-depth comparison of 3,4,5,6-Tetrachloropyridin-2-ol against other key polychlorinated pyridine synthons. We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, providing field-proven insights to guide your selection of the optimal synthon for your specific synthetic challenge.
Chapter 1: A Deep Dive into this compound
This compound is a highly functionalized heterocyclic compound. While it is known as a key degradation product of certain organophosphate insecticides like chlorpyrifos, its synthetic utility is derived from its unique combination of reactive sites.[1] Its persistence in soil and high water solubility are notable in environmental contexts.[1]
Physicochemical Properties & Safety
Handling this reagent requires strict adherence to safety protocols due to its significant hazard profile. It is harmful if swallowed and fatal if it comes into contact with the skin or is inhaled. It also causes serious skin, eye, and respiratory irritation and may cause organ damage through prolonged exposure. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn in a well-ventilated area.
| Property | Value |
| CAS Number | 34412-32-5 |
| Molecular Formula | C₅HCl₄NO |
| Molecular Weight | 232.88 g/mol |
| Appearance | Off-white to yellow powder |
| Hazards | Acute toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation |
Structure and Tautomerism: The Pyridinol-Pyridinone Equilibrium
A critical feature of this compound is its existence in a tautomeric equilibrium with its pyridin-2(1H)-one form. This equilibrium is fundamental to its reactivity, as it offers two distinct nucleophilic/electrophilic pathways. The pyridinol form possesses a nucleophilic nitrogen and an acidic hydroxyl group, while the pyridinone form features an amide-like structure. The fully chlorinated ring remains a powerful electrophile in both forms.
Caption: Experimental workflow for SNAr reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution. Subsequently, add benzylamine (1.2 eq) dropwise over 5 minutes. Causality: Triethylamine acts as a base to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acidic impurities) and then with brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel to yield the pure product.
Conclusion
This compound is a uniquely valuable synthon precisely because of its dual reactivity: the ability to functionalize the C2-oxygen and perform SNAr on the highly activated ring. This contrasts sharply with pentachloropyridine, the specialist for C4-substitution, and 3,5,6-trichloropyridin-2-ol, which directs SNAr to C6 while preserving the C4-H bond. Understanding these nuanced differences in reactivity, which are direct consequences of their atomic composition, is the key to strategic and efficient synthesis design. By selecting the synthon that best fits the desired final substitution pattern, researchers can minimize protection/deprotection steps and improve overall synthetic efficiency.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,4,5,6-Tetrachloropyridin-2-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of 3,4,5,6-Tetrachloropyridin-2-ol. As comprehensive toxicological data for this specific compound is limited, our recommendations are grounded in a conservative approach, drawing from the known hazards of structurally analogous compounds, including other tetrachloropyridines and trichloropyridinols. This principle of "handling as hazardous" is fundamental to ensuring laboratory safety.
Hazard Assessment: Understanding the Risk Profile
The structure of this compound—a highly chlorinated pyridine ring with a hydroxyl group—suggests a significant potential for biological activity and toxicity. Evidence from closely related chemicals indicates that researchers must anticipate multiple hazard classes. Pyridine and its chlorinated derivatives are known to cause local irritation upon contact with skin and mucous membranes.[1] High-dose animal studies of analogs have shown evidence of liver and kidney injury.[1]
Furthermore, 3,5,6-Trichloropyridin-2-ol, a primary degradation product of the pesticide chlorpyrifos, has demonstrated cellular toxicity and the potential to act as an endocrine disruptor.[2] Therefore, we must operate under the assumption that this compound presents similar, if not greater, risks.
| Anticipated Hazard Class | Rationale Based on Structural Analogs | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chlorinated pyridines are often classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[1][3][4] | Ingestion, Skin Contact, Inhalation |
| Serious Skin & Eye Irritation | The base structure and related compounds are known irritants.[5][6] | Skin Contact, Eye Contact |
| Skin Sensitization | Some tetrachloropyridine isomers may cause allergic skin reactions.[1][4] | Skin Contact |
| Specific Target Organ Toxicity | High-dose animal studies on analogs suggest potential for liver and kidney damage.[1] The known cellular toxicity of trichloropyridinol further supports this concern.[2] | Ingestion, Inhalation |
| Aquatic Toxicity | Chlorinated organic compounds are frequently toxic to aquatic life with long-lasting effects.[1][4] | Environmental Release |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a robust barrier against all potential exposure routes. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.
| Protection Area | Required PPE | Justification & Best Practices |
| Respiratory | Certified Chemical Fume Hood | This is a non-negotiable engineering control. All weighing, handling, and preparation of solutions must occur within a fume hood to prevent inhalation of dust or aerosols.[7][8] |
| NIOSH-approved Respirator | Required if a fume hood is not available or during a large spill cleanup. Use a respirator with an organic vapor cartridge and a P100 particulate filter.[3][5][7] | |
| Hand Protection | Double-Gloving with Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals.[7][8] Double-gloving is mandated due to the anticipated dermal toxicity and potential for sensitization. Inspect gloves before each use and change them immediately if contamination is suspected or after extended use. |
| Eye/Face Protection | Chemical Safety Goggles with Side Shields | Must be worn at all times. Standard safety glasses are insufficient.[3][5] |
| Face Shield | A face shield must be worn in addition to safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., sonicating, vortexing, or handling larger quantities).[9] | |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully-buttoned lab coat, preferably with knit cuffs, must be worn to protect skin and personal clothing.[3][7] |
| Impervious Apron & Shoe Covers | Recommended when handling larger quantities or during spill cleanup to provide an additional layer of protection. |
Operational & Disposal Plan
A systematic workflow is critical for minimizing risk from receipt to disposal.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for damage.[7] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3] The container must be tightly closed and clearly labeled.
-
Preparation: Before handling, designate a specific work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[3]
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use compatible tools (e.g., spatulas).
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.[7] Decontaminate all surfaces and equipment.
Spill Management Protocol
For a minor spill (<1g) inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Cover the spill with a chemical absorbent pad or sand. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.
Disposal Plan
The disposal of chlorinated organic compounds is strictly regulated due to their potential for environmental persistence and toxicity.[10]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[11] Create a dedicated, labeled hazardous waste container for "Chlorinated Organic Waste."
-
Container Management: Collect all contaminated materials, including gloves, absorbent pads, and empty chemical containers, in this designated waste container.[12] Keep the container tightly sealed and stored in a well-ventilated, secondary containment area.
-
Mandatory Professional Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12] Disposal must be managed through a licensed and certified hazardous waste disposal company that can handle chlorinated compounds, often via high-temperature incineration or other specialized dechlorination techniques.[11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
